molecular formula C5H12O B1631112 (R)-(-)-2-Pentanol CAS No. 31087-44-2

(R)-(-)-2-Pentanol

Cat. No.: B1631112
CAS No.: 31087-44-2
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-RXMQYKEDSA-N
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Description

(R)-(-)-2-Pentanol is a useful research compound. Its molecular formula is C5H12O and its molecular weight is 88.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339054
Record name (R)-(-)-2-Pentanol
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31087-44-2
Record name (R)-(-)-2-Pentanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Pentanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-(-)-2-Pentanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 31087-44-2) is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and is utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its specific stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and its safety and handling information.

General and Physical Properties

This compound is a colorless, clear liquid with a characteristic alcoholic odor at room temperature.[1][3] It is a flammable liquid and should be handled with appropriate safety precautions.[4]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 31087-44-2[1]
Molecular Formula C₅H₁₂O[1]
Molecular Weight 88.15 g/mol [1][3]
Appearance Colorless, clear liquid[1][3]
Odor Characteristic alcoholic odor[3]

Table 2: Physical Properties of this compound

PropertyValueReference
Boiling Point 119-120 °C[1][5]
Melting Point -73 °C (for 2-Pentanol racemate)[6]
Density 0.809 g/mL at 20 °C[5]
Refractive Index (n20/D) 1.406[1][5]
Optical Rotation [α]25/D -13° (neat)
Optical Rotation [α]20/D -12° to -15° (neat)[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.[3][3]
Vapor Density 3.0 (vs air)
Vapor Pressure 8.047 mmHg at 25 °C (estimated)[7]

Chemical Properties and Reactivity

As a secondary alcohol, this compound exhibits reactivity typical of this functional group. Its chirality is a key feature, making it a useful starting material in stereoselective synthesis.

  • Oxidation: It can be oxidized to the corresponding ketone, (R)-2-pentanone, using common oxidizing agents.

  • Dehydration: Under acidic conditions, it can undergo dehydration to form pentene isomers.[8]

  • Esterification: It reacts with carboxylic acids or their derivatives to form esters.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), which then allows for nucleophilic substitution, often with inversion of configuration at the chiral center.[9]

  • Applications in Synthesis: It is used as a chiral building block for synthesizing various organic molecules, including pharmaceuticals and the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate.[2][10]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectral Data Identifiers for this compound

TechniqueKey InformationReference
¹H NMR Spectra available in public databases. Protons on the carbon adjacent to the hydroxyl group (C2) are expected in the 3.4-4.5 ppm region.[11][12][13]
¹³C NMR Spectra available in public databases. The carbon bearing the hydroxyl group (C2) typically appears in the 50-65 ppm region.[11][13]
Mass Spectrometry Electron ionization mass spectra are available, showing characteristic fragmentation patterns for secondary alcohols.[14]
IR Spectroscopy A broad O-H stretching band is expected around 3300-3400 cm⁻¹. C-O stretching is observed in the 1000-1200 cm⁻¹ region.[11]

Safety and Handling

This compound is a flammable liquid and is harmful if inhaled.[15] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.[1][16]

Table 4: Safety and Handling Information for this compound

PropertyValueReference
Flash Point 34 °C (93.2 °F) - closed cup[7]
Autoignition Temperature 347 °C (657 °F)
Signal Word Warning
Hazard Codes H226 (Flammable liquid and vapor), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Hazard Classifications Flammable Liquid 3; Acute Toxicity 4 (Inhalation); Specific Target Organ Toxicity - Single Exposure 3

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Protocol 1: Determination of Optical Rotation using Polarimetry

Objective: To measure the specific rotation of this compound.

Principle: A polarimeter measures the angle of rotation caused by passing polarized light through a sample of a chiral substance. The specific rotation is a characteristic property of a chiral compound.[17]

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol if the sample is diluted) to set the zero point.

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL). If measuring neat, the concentration is equal to the density of the liquid.[18]

  • Measurement:

    • Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample, ensuring no air bubbles are present.

    • Place the cell in the polarimeter.

    • Measure the observed angle of rotation (α).[17]

  • Calculation of Specific Rotation [α]:

    • Use Biot's law: [α] = α / (l * c).[17]

    • The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should be recorded and reported with the result.

Protocol 2: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of a sample of this compound.

Principle: Chiral GC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and different retention times.[19]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[19]

    • Optional Derivatization: For improved resolution and volatility, the alcohol can be acylated to form an ester (e.g., acetate) prior to analysis.[20]

  • GC System and Column:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[19][20]

    • Carrier Gas: High-purity hydrogen or helium.[19]

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C.

    • Detector Temperature: 275 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 160 °C).[20]

    • Injection Volume: 1 µL.[19]

  • Data Analysis:

    • Integrate the peak areas for the (R) and (S) enantiomers in the resulting chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-Pentanol and assist in its characterization.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon atoms.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[21]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[21]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Standard pulse programs are typically used for both ¹H and ¹³C acquisitions.

  • Spectral Analysis:

    • ¹H NMR: Analyze chemical shifts, integration values (proton ratios), and splitting patterns (spin-spin coupling) to assign signals to the different protons in the molecule. The OH proton signal can be confirmed by performing a "D₂O shake," where adding D₂O to the sample causes the OH peak to disappear.[13]

    • ¹³C NMR: Analyze the chemical shifts to identify the five distinct carbon environments in the 2-pentanol molecule.

Visualizations

logical_relationships Structure This compound (Chiral Secondary Alcohol) Physical Physical Properties Structure->Physical determines Chemical Chemical Properties Structure->Chemical determines Spectroscopic Spectroscopic Data Structure->Spectroscopic confirms Applications Applications Physical->Applications influences BoilingPoint Boiling Point Physical->BoilingPoint Density Density Physical->Density OpticalRotation Optical Rotation (due to chirality) Physical->OpticalRotation Chemical->Applications enables Oxidation Oxidation Chemical->Oxidation Dehydration Dehydration Chemical->Dehydration Esterification Esterification Chemical->Esterification NMR NMR (¹H, ¹³C) Spectroscopic->NMR IR IR Spectroscopic->IR MS Mass Spec Spectroscopic->MS

Caption: Logical relationships of this compound's properties.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Prep Prepare Sample (Dilute/Derivatize) GC Chiral GC Analysis Prep->GC Polarimetry Polarimetry Prep->Polarimetry NMR NMR Spectroscopy Prep->NMR GC_Data Calculate e.e. GC->GC_Data Pol_Data Calculate Specific Rotation Polarimetry->Pol_Data NMR_Data Confirm Structure NMR->NMR_Data Result Purity, Identity, and Stereochemistry Confirmed GC_Data->Result Pol_Data->Result NMR_Data->Result

References

A Comprehensive Technical Guide to (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol, a chiral secondary alcohol, is a versatile and valuable building block in the fields of organic synthesis, pharmaceutical development, and materials science. Its specific stereochemistry makes it a crucial intermediate for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a single enantiomer. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.[1][2][3][4][5]

PropertyValue
CAS Number 31087-44-2[1][2][3]
Molecular Formula C₅H₁₂O[3][4][5]
Molecular Weight 88.15 g/mol [1][3][4][5]
Appearance Colorless liquid[4]
Boiling Point 119-120 °C[1][3][5]
Density 0.809 g/mL at 20 °C[1][5]
Refractive Index n20/D 1.406[1][5]
Optical Rotation [α]25/D −13°, neat[1][5]
Flash Point 34 °C (93.2 °F) - closed cup[1]
Solubility Soluble in alcohol; slightly soluble in water.[2]
Synonyms (R)-Pentan-2-ol, (2R)-pentan-2-ol[6]

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in chiral chemistry. While several methods exist, biocatalytic kinetic resolution has emerged as a highly efficient and environmentally friendly approach. This method utilizes enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Biocatalytic Kinetic Resolution of Racemic 2-Pentanone

A common and effective method for producing this compound is through the asymmetric reduction of 2-pentanone using a ketoreductase (KRED) enzyme. These enzymes, often derived from microorganisms, exhibit high enantioselectivity. The process involves the selective reduction of the (S)-enantiomer of 2-pentanone to (S)-(+)-2-pentanol, leaving the unreacted (R)-(-)-2-pentanone which can then be reduced in a subsequent step, or the direct enantioselective reduction of 2-pentanone to this compound depending on the enzyme used. A more direct and increasingly popular method is the kinetic resolution of a racemic aldehyde, such as 2-methylpentanal, where the (R)-enantiomer is selectively reduced to (R)-2-methylpentanol.

Below is a generalized experimental protocol for the biocatalytic reduction of 2-pentanone to this compound.

Experimental Protocol: Biocatalytic Reduction of 2-Pentanone

Objective: To synthesize this compound via the enantioselective reduction of 2-pentanone using a ketoreductase.

Materials:

  • 2-Pentanone

  • Ketoreductase (KRED) with (R)-selectivity

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (bioreactor, stirrer, centrifuge, rotary evaporator)

  • Chiral Gas Chromatography (GC) system for analysis

Methodology:

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Add the ketoreductase enzyme to the buffer to a final concentration as recommended by the supplier.

    • Incorporate the NADPH cofactor and, if used, the components of the cofactor regeneration system.

    • Initiate stirring to ensure a homogenous mixture.

  • Substrate Addition:

    • Slowly add 2-pentanone to the reaction mixture. The substrate concentration should be optimized to avoid enzyme inhibition.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature, typically between 25-30 °C, and a controlled pH.

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

  • Reaction Monitoring and Work-up:

    • Analyze the aliquots using chiral GC to determine the conversion of 2-pentanone and the enantiomeric excess (ee) of the this compound product.

    • Once the desired conversion and ee are achieved, terminate the reaction by removing the enzyme, for example, by centrifugation.

  • Product Isolation and Purification:

    • Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, purify the product further by distillation.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and confirm the enantiomeric excess using chiral GC.

Applications in Research and Drug Development

This compound serves as a key chiral intermediate in the synthesis of a variety of high-value compounds.

  • Pharmaceutical Synthesis: It is employed in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[4] The stereocenter of this compound is often incorporated into the final drug molecule, influencing its pharmacological activity and reducing potential side effects associated with the inactive or less active enantiomer.

  • Chiral Auxiliaries and Ligands: This alcohol can be used to synthesize chiral auxiliaries and ligands for asymmetric catalysis, enabling the stereocontrolled synthesis of other chiral molecules.

  • Flavor and Fragrance Industry: this compound is also utilized as a flavoring agent and fragrance component in the food and cosmetics industries.[4]

  • Agrochemicals: It serves as a building block in the production of certain agrochemicals where stereochemistry is crucial for their biological activity.[4]

Visualizations

Experimental Workflow for Biocatalytic Synthesis

The following diagram illustrates the general workflow for the biocatalytic production of this compound.

Biocatalytic_Synthesis_Workflow cluster_preparation 1. Reaction Preparation cluster_reaction 2. Biocatalytic Reaction cluster_analysis 3. Monitoring & Analysis cluster_purification 4. Product Isolation Buffer Buffer Solution Bioreactor Bioreactor (Controlled Temp & pH) Buffer->Bioreactor Enzyme Ketoreductase (KRED) Enzyme->Bioreactor Cofactor NADPH & Regeneration System Cofactor->Bioreactor Monitoring Reaction Monitoring (Aliquots) Bioreactor->Monitoring Sampling Extraction Solvent Extraction Bioreactor->Extraction Reaction Work-up Substrate 2-Pentanone Substrate->Bioreactor GC Chiral GC Analysis (Conversion & ee) Monitoring->GC Drying Drying Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Distillation Evaporation->Purification Product This compound Purification->Product

Biocatalytic Synthesis Workflow for this compound.
Logical Relationship in Chiral Synthesis

The significance of this compound lies in its role as a chiral building block. The following diagram illustrates its logical placement in a generic synthetic pathway for an enantiomerically pure target molecule.

Chiral_Synthesis_Pathway Start Achiral/Racemic Starting Materials Reaction_Step Multi-step Asymmetric Synthesis Start->Reaction_Step Chiral_Source This compound (Chiral Building Block) Chiral_Source->Reaction_Step Incorporation of Stereocenter Intermediate Chiral Intermediate Reaction_Step->Intermediate Target Enantiomerically Pure Target Molecule (e.g., API) Intermediate->Target Further Transformations

Role of this compound in a Chiral Synthesis Pathway.

References

Spectroscopic Analysis of (R)-(-)-2-Pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-2-Pentanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation and confirmation.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented here is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃).

Assignment Chemical Shift (ppm) Multiplicity Integration
-OHVariable (typically ~1.92)Singlet (broad)1H
H-2~3.79Sextet1H
H-3~1.40Multiplet2H
H-1~1.17Doublet3H
H-4~1.52 - 1.29Multiplet2H
H-5~0.92Triplet3H

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Chemical Shift (ppm)
C-2~67.5
C-3~41.5
C-1~23.5
C-4~19.0
C-5~14.0

1.3. Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation : A small amount of the purified this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] The addition of a small amount of a reference standard, such as tetramethylsilane (TMS), can be used for chemical shift calibration, although modern spectrometers can also reference the residual solvent peak.

  • Instrument Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity, which is crucial for high-resolution spectra.

  • Data Acquisition :

    • For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

    • For ¹³C NMR , due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, longer acquisition times are generally required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2][3][4]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Processing steps include phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands for an alcohol.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3500-3200Strong, Broad
C-H stretch (sp³)3000-2850Strong
C-O stretch1260-1050Strong

Note: The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules.[5]

2.2. Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the spectrum can be obtained using the following methods:

  • Neat Sample (Thin Film) : A drop of the neat (undiluted) liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[6] The plates are then mounted in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR) : A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This technique is often preferred for its simplicity and minimal sample preparation.[7]

  • Instrument Operation : A background spectrum (of the empty salt plates or ATR crystal) is first recorded.[7] Then, the sample spectrum is recorded and the background is automatically subtracted by the instrument's software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

3.1. Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The molecular weight of 2-pentanol is 88.15 g/mol .[8][9]

m/z Relative Intensity Proposed Fragment
88Low[M]⁺ (Molecular Ion)
73Moderate[M - CH₃]⁺
70Low[M - H₂O]⁺
59Moderate[M - C₂H₅]⁺
45High (Base Peak)[CH₃CHOH]⁺

Note: The molecular ion peak for primary and secondary alcohols is often weak or absent.[10][11] The fragmentation of alcohols is dominated by two main pathways: alpha-cleavage and dehydration.[11][12] The base peak at m/z 45 results from the alpha-cleavage of the bond between C2 and C3.[11][12]

3.2. Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

  • Sample Preparation : The sample is typically diluted in a volatile solvent (e.g., methanol or dichloromethane).[13] For quantitative analysis, an internal standard may be added.[14]

  • Gas Chromatography (GC) : A small volume of the prepared sample is injected into the GC. The injector is heated to vaporize the sample.[14] The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[14] The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For chiral analysis, a chiral stationary phase can be used to separate enantiomers.[14]

  • Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • Ionization : Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment.[14]

    • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

    • Detection : An electron multiplier or other detector records the abundance of each ion.

  • Data Analysis : The output is a mass spectrum, which is a plot of ion abundance versus m/z. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for compound identification.[15]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample Sample Acquisition (this compound) Purification Purification (e.g., Distillation) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy (ATR or Thin Film) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing (FT, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation & Confirmation Spectral_Interpretation->Structure_Elucidation

References

The Discovery and Enduring Legacy of Chiral Alcohols: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The concept of chirality, a fundamental property of molecular asymmetry, has been a cornerstone of modern chemistry and pharmacology for over a century. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving significance of chiral alcohols. From the seminal work of Louis Pasteur to the cutting-edge asymmetric syntheses of today, this document traces the scientific journey that has enabled the precise construction of stereochemically defined molecules. Tailored for researchers, scientists, and drug development professionals, this guide delves into the pivotal experimental protocols that marked key milestones in the field, presents quantitative data to compare the efficacy of various synthetic methodologies, and illustrates the critical role of chiral alcohols in contemporary drug design and development. Through detailed historical accounts, meticulous experimental descriptions, and illustrative diagrams, this whitepaper aims to be an invaluable resource for those engaged in the synthesis and application of these vital chemical entities.

A Glimpse into the Mirror: The Historical Unveiling of Chirality

The story of chiral alcohols is intrinsically linked to the discovery of molecular "handedness" or chirality. The first indications of this phenomenon emerged from the study of the interaction of certain organic compounds with polarized light.

The Dawn of Optical Activity: Jean-Baptiste Biot's Pioneering Observations

In the early 19th century, the French physicist Jean-Baptiste Biot laid the groundwork for stereochemistry by discovering that solutions of certain organic compounds, including tartaric acid, could rotate the plane of polarized light.[1] This phenomenon, which he termed "optical activity," suggested a fundamental asymmetry at the molecular level. Biot observed that some substances rotated light to the right (dextrorotatory), while others rotated it to the left (levorotatory).

Louis Pasteur: A Meticulous Separation of Mirror-Image Crystals

The true breakthrough in understanding molecular asymmetry came in 1848 through the meticulous work of the French chemist and microbiologist Louis Pasteur.[2] While studying the crystalline forms of sodium ammonium tartrate, a salt of tartaric acid, Pasteur made a remarkable observation. He noticed that the racemic (optically inactive) form of the salt crystallized into two distinct types of crystals that were mirror images of each other, much like a pair of hands.[3][4] These "hemihedral" crystals were physically separable.

With painstaking effort, using a pair of tweezers and a magnifying glass, Pasteur manually separated the two crystal forms.[3] He then prepared separate solutions of each crystal type and measured their optical activity. To his astonishment, one solution was dextrorotatory, identical to the naturally occurring tartaric acid, while the other was levorotatory to the same degree.[2] When he mixed equal amounts of the two solutions, the resulting mixture was optically inactive, identical to the starting racemic tartrate.[5] This elegant experiment provided the first conclusive evidence for the existence of enantiomers – non-superimposable mirror-image molecules.[3]

Pasteur's work extended beyond manual separation. He later discovered that a mold, Penicillium glaucum, when grown in a solution of racemic ammonium tartrate, would selectively consume the dextrorotatory enantiomer, leaving behind the levorotatory form.[3] This discovery of "biological resolution" was a profound insight into the stereospecificity of biological processes and foreshadowed the critical role of chirality in pharmacology.[6]

From Resolution to Revolution: The Evolution of Chiral Alcohol Synthesis

For many decades following Pasteur's discoveries, the primary method for obtaining enantiomerically pure compounds, including chiral alcohols, was through the resolution of racemic mixtures. However, these methods are inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. The latter half of the 20th century witnessed a paradigm shift with the advent of asymmetric synthesis, which aims to create a single enantiomer directly.

Classical Resolution Techniques

Classical resolution methods rely on the conversion of a racemic mixture of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated.

  • Diastereomeric Salt Formation: This is one of the most common methods for resolving racemic alcohols that also contain an acidic or basic functional group. The racemic alcohol is reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. The desired enantiomer is subsequently recovered by removing the resolving agent.[7]

  • Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes, this method involves the selective transformation of one enantiomer in a racemic mixture. For example, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[8]

The Dawn of Asymmetric Synthesis

The development of methods to directly synthesize a single enantiomer of a chiral alcohol from a prochiral precursor marked a significant leap forward. This field, known as asymmetric synthesis, has been recognized with multiple Nobel Prizes and continues to be an area of intense research.

  • Chiral Metal-Hydride Catalysis: The pioneering work of Ryoji Noyori on asymmetric hydrogenation revolutionized the synthesis of chiral alcohols. Ruthenium complexes containing chiral phosphine ligands, such as BINAP, are highly effective catalysts for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols with high yields and enantiomeric excess (ee).[9]

  • Organocatalysis: In recent years, the use of small organic molecules as catalysts for asymmetric transformations has gained prominence. Chiral oxazaborolidines, for instance, are effective catalysts for the enantioselective reduction of ketones with borane.[10]

  • Biocatalysis: Building on Pasteur's early observations, modern biocatalysis utilizes whole cells or isolated enzymes, such as alcohol dehydrogenases, to catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity under mild, environmentally friendly conditions.[11][12]

Quantitative Insights: A Comparative Look at Synthetic Efficacy

The efficacy of different methods for preparing chiral alcohols can be compared based on key quantitative metrics, primarily enantiomeric excess (ee) and yield. The following tables provide a summary of representative data for the synthesis of various chiral alcohols using historical and modern techniques.

Table 1: Specific Rotation of Common Chiral Alcohols

Chiral AlcoholEnantiomerSpecific Rotation ([α]D)Solvent
2-Butanol(R)-(-)-2-Butanol-13.52°Neat
2-Butanol(S)-(+)-2-Butanol+13.52°Neat
2-Hexanol(R)-(-)-2-Hexanol-11.5°Ethanol
2-Hexanol(S)-(+)-2-Hexanol+11.5°Ethanol
1-Phenylethanol(R)-(+)-1-Phenylethanol+42.5°Chloroform
1-Phenylethanol(S)-(-)-1-Phenylethanol-42.5°Chloroform
Tartaric Acid(2R,3R)-(+)-Tartaric Acid+12.4°Water
Tartaric Acid(2S,3S)-(-)-Tartaric Acid-12.4°Water

Data sourced from various chemical literature.[13][14][15][16]

Table 2: Comparison of Enantiomeric Excess (ee) for the Synthesis of 1-Phenylethanol

Synthetic MethodCatalyst/ReagentEnantiomeric Excess (ee)Yield
Asymmetric Reduction of Acetophenone
Noyori Asymmetric HydrogenationRuCl₂( (R)-BINAP)>99% (R)~100%
CBS Reduction(R)-Me-CBS, BH₃·SMe₂97% (R)95%
Enzymatic ReductionLactobacillus kefir>99% (S)98%
Transfer Hydrogenation(S,S)-TsDPEN-Ru98% (S)99%
Resolution of Racemic 1-Phenylethanol
Enzymatic Resolution (Acylation)Lipase B from Candida antarctica>99% (R)<50%

This table presents representative data compiled from various sources to illustrate the comparative efficacy of different synthetic methods. Actual results may vary depending on specific reaction conditions.

The Biological Significance: Why Chirality Matters in Drug Development

The profound impact of chirality is most evident in the field of pharmacology. Biological systems, being inherently chiral, often interact differently with the two enantiomers of a chiral drug. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even cause harmful side effects.[17]

A classic and tragic example is the drug thalidomide, which was prescribed as a sedative in the late 1950s and early 1960s. The drug was sold as a racemic mixture. While the (R)-enantiomer possessed the desired sedative properties, the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects. This disaster highlighted the critical importance of understanding and controlling stereochemistry in drug development.

Table 3: Differential Biological Activity of Chiral Alcohol Enantiomers

Chiral Alcohol/DrugEnantiomerBiological Activity
Propranolol (S)-(-)-Propranololβ-adrenergic blocker (antihypertensive)
(R)-(+)-PropranololInactive as a β-blocker, but has other activities
Isoproterenol (D)-(-)-IsoproterenolBronchodilator (50-80x more effective)
(L)-(+)-IsoproterenolSignificantly less active as a bronchodilator
Warfarin (S)-WarfarinAnticoagulant (2-5 times more potent)
(R)-WarfarinLess potent anticoagulant

This table provides illustrative examples of the differential biological activity of enantiomers.[6][9]

The recognition of the differential effects of enantiomers has led regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines that encourage the development of single-enantiomer drugs.[18] This has spurred significant research and development in asymmetric synthesis and chiral analysis within the pharmaceutical industry.

Experimental Cornerstones: Protocols of Discovery and Synthesis

To provide a practical understanding of the methodologies discussed, this section details the experimental protocols for two key procedures: the historical resolution of tartaric acid and a modern asymmetric synthesis of a chiral alcohol.

Historical Protocol: Pasteur's Manual Resolution of Sodium Ammonium Tartrate

Objective: To separate the enantiomeric crystals of sodium ammonium tartrate from a racemic solution.

Materials:

  • Racemic sodium ammonium tartrate

  • Distilled water

  • Beaker

  • Evaporating dish

  • Magnifying glass

  • Fine-tipped tweezers

  • Polarimeter

Procedure:

  • Preparation of the Supersaturated Solution: Dissolve racemic sodium ammonium tartrate in a minimal amount of hot distilled water in a beaker to create a saturated solution.

  • Crystallization: Transfer the hot, saturated solution to an evaporating dish and allow it to cool slowly and evaporate at a temperature below 28°C. This slow cooling is crucial for the formation of well-defined, macroscopic crystals.[3]

  • Crystal Observation and Separation: Once a sufficient number of crystals have formed, carefully decant the mother liquor. Place the crystals under a magnifying glass. Observe the presence of two distinct crystal forms that are mirror images of each other (hemihedral crystals).[3]

  • Manual Sorting: Using fine-tipped tweezers, meticulously separate the two types of crystals into two separate piles. This requires patience and a steady hand.

  • Preparation of Enantiomeric Solutions: Prepare two separate aqueous solutions of equal concentration, one for each pile of sorted crystals.

  • Polarimetry: Measure the optical rotation of each solution using a polarimeter.

  • Observation: One solution will rotate plane-polarized light to the right (dextrorotatory), while the other will rotate it to the left (levorotatory) by an equal magnitude. A solution prepared by mixing equal volumes of the two separated solutions will show no optical rotation.

Modern Protocol: Asymmetric Reduction of Acetophenone to 1-Phenylethanol

Objective: To synthesize enantiomerically enriched (R)-1-phenylethanol from acetophenone using a chiral oxazaborolidine catalyst (CBS reduction).

Materials:

  • Acetophenone

  • (R)-Methyl-CBS (Corey-Bakshi-Shibata) catalyst solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the (R)-Methyl-CBS catalyst solution to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex to the catalyst solution while stirring.

  • Substrate Addition: Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture over a period of about 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, slowly add methanol dropwise to the reaction mixture at 0°C to quench the excess borane.

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 1-phenylethanol.

  • Analysis of Enantiomeric Excess: Determine the enantiomeric excess of the purified product using a chiral GC or HPLC system.

Visualizing the Path Forward: Workflows and Logical Relationships

To better illustrate the concepts and processes discussed in this guide, the following diagrams have been generated using the DOT language.

Logical Flow of Pasteur's Discovery

Pasteur_Discovery Logical Flow of Pasteur's Discovery of Molecular Chirality A Observation of Optically Inactive Racemic Tartaric Acid B Crystallization of Sodium Ammonium Tartrate below 28°C A->B C Formation of Two Mirror-Image Crystal Forms (Hemihedral Crystals) B->C D Manual Separation of Crystals with Tweezers C->D E Preparation of Separate Solutions of Each Crystal Type D->E F Polarimetry Measurement E->F G One Solution is Dextrorotatory (+) F->G H One Solution is Levorotatory (-) F->H I Conclusion: Existence of Enantiomers (Molecular Asymmetry) G->I H->I

Caption: Logical progression of Pasteur's experiments leading to the discovery of molecular chirality.

Workflow for Chiral Drug Development

Chiral_Drug_Development Generalized Workflow for Chiral Drug Development cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_regulatory Regulatory & Post-Market A Target Identification & Validation B Lead Compound Identification (often racemic) A->B C Synthesis and Resolution of Enantiomers B->C D In Vitro & In Vivo Screening of Enantiomers C->D E Selection of Lead Enantiomer D->E F Process Development & Scale-up of Asymmetric Synthesis E->F G Phase I Clinical Trials (Safety in Humans) F->G H Phase II Clinical Trials (Efficacy & Dosing) G->H I Phase III Clinical Trials (Large-scale Efficacy & Safety) H->I J New Drug Application (NDA) Submission to FDA/EMA I->J K Regulatory Review & Approval J->K L Post-Market Surveillance (Phase IV) K->L

Caption: A simplified workflow illustrating the key stages of chiral drug development.

Decision-Making in Chiral Synthesis

Chiral_Synthesis_Decision Decision-Making Framework for Chiral Alcohol Synthesis node_process node_process start Racemic Mixture of Alcohol decision1 Is an efficient asymmetric synthesis available? start->decision1 decision2 Is classical resolution feasible? decision1->decision2 No process1 Asymmetric Synthesis (e.g., Catalytic Reduction) decision1->process1 Yes process2 Classical Resolution (e.g., Diastereomeric Salts) decision2->process2 Yes process3 Chromatographic Separation decision2->process3 No end_product Enantiomerically Pure Alcohol process1->end_product process2->end_product process3->end_product

Caption: A logical flow diagram for selecting a strategy for obtaining a single enantiomer of a chiral alcohol.

Conclusion and Future Perspectives

The journey from Pasteur's patient separation of crystals to the sophisticated catalytic systems of today has been one of remarkable scientific progress. The discovery of chiral alcohols and the broader concept of molecular chirality have not only reshaped our understanding of the three-dimensional world of molecules but have also had a profound and lasting impact on human health and medicine. The ability to synthesize and analyze enantiomerically pure compounds with high efficiency and precision is now an indispensable tool in the development of safer and more effective pharmaceuticals.

Looking ahead, the field continues to evolve. The development of even more efficient, selective, and sustainable catalytic systems, including biocatalysts and novel organocatalysts, remains a key area of research. Furthermore, a deeper understanding of the role of chirality in complex biological systems and signaling pathways will undoubtedly open up new avenues for therapeutic intervention. The legacy of the discovery of chiral alcohols is a testament to the power of careful observation, meticulous experimentation, and the relentless pursuit of scientific understanding. For the researchers, scientists, and drug development professionals who continue to build upon this legacy, the future of chiral chemistry holds immense promise for innovation and discovery.

References

Commercial Availability and Suppliers of Enantiopure 2-Pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)-(-)-2-pentanol and (S)-(+)-2-pentanol, including a comparative summary of suppliers and their product specifications. Additionally, it outlines detailed experimental protocols for the synthesis via enzymatic kinetic resolution and the analysis of enantiomeric purity by chiral gas chromatography, crucial for quality assessment in research and drug development.

Commercial Suppliers and Product Specifications

The enantiomers of 2-pentanol are available from several reputable chemical suppliers. The following tables summarize the product offerings for this compound and (S)-(+)-2-pentanol, providing key quantitative data for easy comparison.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number(s)Purity/AssayEnantiomeric Excess (ee)Optical RotationCAS Number
Sigma-Aldrich 33052398%Not specified[α]25/D −13°, neat31087-44-2
Thermo Scientific Chemicals J63298MD97%Not specifiedNot specified31087-44-2
Chem-Impex 01859≥ 98% (GC)Not specified[α]20/D = -12 to -15° (neat)[1]31087-44-2
Synthesis with Catalysts Pvt. Ltd. Not specified98%98%[2][α]25/D -13°, neat[2]31087-44-2[2]
BOC Sciences Not specified≥98%≥95% ee[3]Not specified31087-44-2
TCI AMERICA Not specified>98.0%(GC)Not specifiedNot specified31087-44-2

Table 2: Commercial Suppliers of (S)-(+)-2-Pentanol

SupplierProduct Number(s)Purity/AssayEnantiomeric Excess (ee)Optical RotationCAS Number
Sigma-Aldrich Not specified98%Not specifiedNot specified26184-62-3
Thermo Scientific Chemicals Not specified97%[4]Not specifiedNot specified26184-62-3
Chem-Impex 01860≥ 98% (GC)Not specified[α]20/D = 12 to 15° (neat)26184-62-3
Synthesis with Catalysts Pvt. Ltd. Not specified98%[5]98%[5][α]25/D +13°, neat[5]26184-62-3[5]

Methodologies for Synthesis and Analysis

Synthesis of Enantiopure 2-Pentanol via Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. The enzymatic kinetic resolution of racemic 2-pentanol can be achieved with high enantioselectivity using lipases.

Principle: This method relies on the differential rate of reaction of a chiral catalyst (enzyme) with the two enantiomers of the racemic substrate. In the presence of an acyl donor, one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Pentanol

  • Materials:

    • Racemic 2-pentanol

    • Immobilized Lipase B from Candida antarctica (CALB), such as Novozym 435®

    • Acyl donor (e.g., vinyl acetate or succinic anhydride)[6]

    • Anhydrous organic solvent (e.g., toluene or n-hexane)

    • Standard laboratory glassware and magnetic stirrer

    • Temperature-controlled reaction vessel

  • Procedure: a. To a solution of racemic 2-pentanol (1 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (0.5 to 1.0 equivalent, depending on the desired conversion). b. Add the immobilized lipase (typically 10-50 mg per mmol of substrate). c. Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). d. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC (see section 2.2). The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess. e. Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. f. The resulting mixture contains one enantiomer of 2-pentanol and the ester of the other enantiomer. These can be separated by standard purification techniques such as column chromatography or distillation. g. If the ester is the desired product, it can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of 2-pentanol.

Note: The choice of acyl donor, solvent, temperature, and reaction time can significantly influence the enantioselectivity and reaction rate. Optimization of these parameters is often necessary. For instance, using succinic anhydride as the acylating agent with CALB has been reported to produce (S)-2-pentanol with 99% ee and (R)-2-pentanol with 95% ee.[6]

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

Chiral GC is the most common and reliable method for determining the enantiomeric excess of volatile chiral compounds like 2-pentanol.

Principle: This technique utilizes a chiral stationary phase (CSP) within the GC column. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.

Experimental Protocol: Chiral GC-MS Analysis of 2-Pentanol Enantiomers [7][8]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral capillary column. A commonly used stationary phase for the separation of alcohol enantiomers is a derivative of cyclodextrin, such as a β-cyclodextrin-based column (e.g., CYCLOSIL-B).[7]

  • Sample Preparation:

    • Dilute a small amount of the 2-pentanol sample in a suitable solvent (e.g., ethanol or hexane).

    • Alternatively, for improved resolution, the alcohol can be derivatized to its acetate ester. A simple procedure involves reacting the alcohol with acetic acid in the presence of a catalytic amount of iodine.[9]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40 °C, hold for 1 min, ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min and hold for 1 min.[7] (Note: The temperature program should be optimized for the specific column and instrument used).

    • Detector Temperature (FID): 250 °C

    • MS Parameters (if used): Set to acquire data in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis: a. The two enantiomers will appear as two separate peaks in the chromatogram. b. Identify the peaks corresponding to the (R) and (S) enantiomers by injecting authentic standards if available. c. Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100 where A_major is the area of the peak for the major enantiomer and A_minor is the area of the peak for the minor enantiomer.

Workflow for Sourcing and Quality Control of Enantiopure 2-Pentanol

The following diagram illustrates a typical workflow for researchers and drug development professionals, from selecting a supplier to verifying the quality of the enantiopure 2-pentanol for its intended application.

G Workflow for Sourcing and QC of Enantiopure 2-Pentanol cluster_sourcing Sourcing cluster_qc Quality Control & Verification cluster_application Application start Identify Need for (R)- or (S)-2-Pentanol suppliers Research & Compare Suppliers (e.g., Sigma-Aldrich, Thermo Fisher, Chem-Impex) start->suppliers purchase Procure Material with Certificate of Analysis suppliers->purchase receive Receive and Log Material purchase->receive analytical_testing Perform In-house Analysis receive->analytical_testing chiral_gc Chiral GC Analysis for Enantiomeric Excess (ee%) analytical_testing->chiral_gc purity_analysis GC/NMR for Chemical Purity analytical_testing->purity_analysis pass_fail Compare Results with Supplier CoA and Specifications chiral_gc->pass_fail purity_analysis->pass_fail pass Material Approved pass_fail->pass Pass fail Material Rejected (Contact Supplier) pass_fail->fail Fail application Use in Research, Synthesis, or Drug Development pass->application

Caption: Sourcing and Quality Control Workflow for Enantiopure 2-Pentanol.

References

The Enigmatic Presence of (R)-(-)-2-Pentanol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol, a chiral secondary alcohol, is a volatile organic compound that contributes to the aroma profile of various natural products. While its racemic form and the (S)-(+)-enantiomer have been identified in numerous plants and fermented foods, the specific natural occurrence and biosynthetic pathways of the (R)-(-)-enantiomer are less well-documented. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants and fruits, detailing quantitative data, experimental protocols for its analysis, and the current understanding of its biosynthetic origins. This information is of significant interest to researchers in fields ranging from flavor chemistry and food science to pharmacology and drug development, where stereochemistry plays a critical role in biological activity.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a limited but significant number of plants and fruits. Its presence is often associated with the characteristic aroma and flavor profiles of these natural sources. While data on the enantiomeric distribution of 2-pentanol in many natural products is still scarce, some studies have confirmed the predominance of the (R)-enantiomer.

Quantitative Data Summary

The following table summarizes the available quantitative data on the occurrence of this compound in various natural sources. It is important to note that the concentration of volatile compounds can vary significantly depending on factors such as the cultivar, ripeness, geographical origin, and processing methods.

Natural SourcePlant Part/ProductConcentration of this compoundEnantiomeric Excess (e.e.) of (R)-enantiomerAnalytical MethodReference(s)
Purple Passion Fruit (Passiflora edulis Sims)Fruit Pulp (as esters)Not explicitly quantified for the free alcoholNearly optically pureMultidimensional Gas Chromatography (MDGC)[1][2]
Yellow Passion Fruit (Passiflora edulis f. flavicarpa)Fruit Pulp (free alcohol)Not explicitly quantifiedNearly racemicMultidimensional Gas Chromatography (MDGC)[1][2]
Banana (Musa spp.)Fresh Fruit14.26 ± 2.63 ppm (racemic 2-pentanol)Not determinedGas Chromatography-Mass Spectrometry (GC-MS)[3]
Baijiu (Rice Aroma Type)Fermented Beverage1.09 ± 0.15 mg/L100% (only (R)-form detected)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)[4][5][6][7][8][9]
Baijiu (Soy Sauce Aroma Type)Fermented Beverage3.24 ± 0.30 mg/L44%Chiral Gas Chromatography-Mass Spectrometry (GC-MS)[4][5][6][7][8][9]
Baijiu (Strong Aroma Type)Fermented Beverage7.74 ± 1.40 mg/L28%Chiral Gas Chromatography-Mass Spectrometry (GC-MS)[4][5][6][7][8][9]
Baijiu (Light Aroma Type)Fermented Beverage0.68 ± 0.07 mg/L88%Chiral Gas Chromatography-Mass Spectrometry (GC-MS)[4][5][6][7][8][9]

Biosynthesis of this compound in Plants

The biosynthesis of C5-alcohols like 2-pentanol in plants is primarily linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of a wide range of volatile "green leaf" compounds. This pathway is initiated by the oxygenation of polyunsaturated fatty acids.

The Lipoxygenase (LOX) Pathway

The generally accepted pathway for the formation of pentanols involves the following key steps:

  • Lipolysis: Lipases release polyunsaturated fatty acids, such as linoleic acid and linolenic acid, from cell membranes.

  • Dioxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the stereo- and regio-specific insertion of molecular oxygen into the fatty acid backbone, forming hydroperoxy fatty acids.

  • Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into smaller aldehyde and oxo-acid fragments. The formation of C5 compounds is thought to arise from the cleavage of 13-hydroperoxides.

  • Reduction by Alcohol Dehydrogenase (ADH): The resulting aldehydes, such as pentanal, are subsequently reduced to their corresponding alcohols by alcohol dehydrogenases (ADHs).

The stereochemistry of the final alcohol product is determined by the stereospecificity of the enzymes involved, particularly the alcohol dehydrogenase. While the general pathway is understood, the specific enzymes that catalyze the reduction of a ketone precursor (e.g., 2-pentanone) to this compound in plants with high enantioselectivity are still under investigation. Research suggests that certain plant-derived ADHs exhibit a preference for producing (R)-enantiomers of secondary alcohols. For instance, enzymes from the genus Lactobacillus have been identified as (R)-specific ADHs, and similar enzymatic activities are being explored in plants.[10]

biosynthesis_pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) HP 13-Hydroperoxy Fatty Acid PUFA->HP Lipoxygenase (LOX) Ald Pentanal HP->Ald Hydroperoxide Lyase (HPL) Ket 2-Pentanone Ald->Ket Oxidation (hypothetical) Alc This compound Ket->Alc (R)-specific Alcohol Dehydrogenase (ADH)

Simplified proposed biosynthetic pathway for this compound.

Experimental Protocols

The accurate identification and quantification of this compound in complex natural matrices require specialized analytical techniques. Chiral gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for separating and identifying enantiomers of volatile compounds.

Sample Preparation: Extraction of Volatile Compounds

A common method for extracting volatile compounds from plant and fruit matrices is Simultaneous Distillation-Extraction (SDE).

Materials:

  • Sample material (e.g., fruit pulp, plant leaves)

  • Distilled water

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Internal standard (e.g., 2-octanol)

  • SDE apparatus

  • Heating mantle

  • Cooling water circulation system

Procedure:

  • Homogenize the plant or fruit sample with distilled water.

  • Add a known amount of an internal standard to the homogenate for quantification purposes.

  • Place the homogenate in the sample flask of the SDE apparatus.

  • Place the extraction solvent in the solvent flask.

  • Connect the flasks to the SDE head and start the cooling water circulation.

  • Heat both flasks to boiling. The steam from the sample flask and the solvent vapor from the solvent flask will mix in the distillation head.

  • Continue the SDE process for a specified time (e.g., 2-4 hours).

  • After extraction, cool the solvent flask and dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a chiral capillary column. A commonly used stationary phase for the separation of 2-pentanol enantiomers is a derivative of β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

  • Mass spectrometer detector.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: 40 °C (hold for 1 min), then ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min (hold for 1 min). This program should be optimized based on the specific column and instrument used.

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Data Analysis:

  • Identify the peaks corresponding to (R)- and (S)-2-pentanol based on their retention times by injecting authentic standards of each enantiomer.

  • Confirm the identity of the peaks by comparing their mass spectra with reference spectra from a library (e.g., NIST). Characteristic ions for 2-pentanol include m/z 45, 55, and 73.[11]

  • Quantify the concentration of each enantiomer using the internal standard method.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|(R) - (S)| / |(R) + (S)|] x 100.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant/Fruit Sample Homogenization Homogenization with Water Sample->Homogenization SDE Simultaneous Distillation-Extraction (SDE) Homogenization->SDE Drying Drying and Concentration SDE->Drying GCMS Chiral GC-MS Analysis Drying->GCMS Data Data Processing and Quantification GCMS->Data

General experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound, particularly in its optically pure form in certain fruits like purple passion fruit, highlights the stereospecificity of plant biosynthetic pathways. While the lipoxygenase pathway is the likely origin of the carbon skeleton, further research is needed to identify and characterize the specific alcohol dehydrogenases responsible for the enantioselective reduction step. A deeper understanding of these enzymatic processes could open avenues for the biotechnological production of enantiomerically pure this compound, a valuable chiral building block for the pharmaceutical and flavor industries. Future studies should focus on screening a wider range of plants and fruits for the presence of this compound, quantifying its concentration, and elucidating the detailed enzymatic mechanisms of its formation. This knowledge will not only enhance our understanding of plant biochemistry but also provide a basis for the sustainable production of this important chiral molecule.

References

An In-Depth Technical Guide to the Optical Rotation of (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical rotation of (R)-(-)-2-Pentanol, a chiral secondary alcohol. The document details the fundamental principles of optical activity, experimental protocols for its measurement, and relevant physicochemical data.

Introduction to Optical Rotation and Chirality

Optical rotation is a unique property of chiral molecules, which are molecules that are non-superimposable on their mirror images. These mirror images are known as enantiomers. This compound is the (R)-enantiomer of 2-pentanol and is levorotatory, meaning it rotates the plane of plane-polarized light to the left (counter-clockwise).[1][2] Its enantiomer, (S)-(+)-2-Pentanol, is dextrorotatory, rotating plane-polarized light to the right (clockwise) by the same magnitude under identical conditions.[2] This phenomenon, known as optical activity, is a critical parameter in the characterization and quality control of chiral compounds in the pharmaceutical and chemical industries.[1]

The direction and magnitude of optical rotation are determined experimentally using a polarimeter. The measured rotation is influenced by several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used.[3][4] To standardize these measurements, the concept of specific rotation ([α]) is used.

Physicochemical and Optical Properties of this compound

This compound is a colorless liquid at room temperature with a characteristic alcoholic odor.[1] A summary of its key physical and optical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₁₂OChemSpider
Molecular Weight 88.15 g/mol ChemSpider
CAS Number 31087-44-2[1]
Boiling Point 119-120 °CSigma-Aldrich
Density 0.809 g/mL at 20 °CSigma-Aldrich
Refractive Index n20/D 1.406Sigma-Aldrich
Specific Rotation ([α]²⁵D) -13° (neat)Sigma-Aldrich
Specific Rotation Range -12.0° to -15.0°[5]

Factors Influencing Optical Rotation

The observed optical rotation of a sample is dependent on several experimental parameters. Understanding these factors is crucial for accurate and reproducible measurements.

FactorDescription
Concentration (c) The observed rotation is directly proportional to the concentration of the chiral compound in solution.
Path Length (l) The observed rotation is directly proportional to the length of the polarimeter cell through which the light passes.
Temperature (T) Temperature can affect the conformation of the chiral molecule and the density of the solvent, thereby influencing the observed rotation. Measurements are typically performed at a constant temperature, commonly 20°C or 25°C.[3][4]
Wavelength (λ) The magnitude of optical rotation is highly dependent on the wavelength of the light used. This phenomenon is known as optical rotatory dispersion (ORD). Standard measurements are typically made using the sodium D-line (589 nm).[3]
Solvent The solvent can interact with the chiral solute, affecting its conformation and thus its optical rotation. The solvent used should always be specified when reporting specific rotation.

Experimental Protocol for Measuring Optical Rotation

The following is a detailed methodology for measuring the optical rotation of a neat liquid sample like this compound using a polarimeter.

4.1. Instrumentation and Materials

  • Polarimeter

  • Polarimeter cell (1 dm)

  • This compound sample

  • Volumetric flasks and pipettes (if preparing solutions)

  • Appropriate solvent (if applicable)

  • Lint-free wipes

  • Thermometer

4.2. Procedure

  • Instrument Warm-up and Calibration:

    • Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up and stabilize according to the manufacturer's instructions.

    • Calibrate the instrument by filling the clean polarimeter cell with a blank solvent (if measuring a solution) or ensuring it is empty and clean for a neat sample. The reading should be zero. Adjust if necessary.

  • Sample Preparation:

    • Ensure the this compound sample is pure and free of any particulate matter.

    • If measuring a neat sample, carefully fill the clean and dry polarimeter cell, ensuring there are no air bubbles in the light path.

    • If preparing a solution, accurately weigh the this compound and dissolve it in a precise volume of a suitable achiral solvent in a volumetric flask. Record the concentration in g/mL.

  • Measurement:

    • Place the filled polarimeter cell into the sample chamber of the polarimeter.

    • Record the temperature of the sample.

    • Look through the eyepiece and rotate the analyzer until the two halves of the visual field have equal intensity (are equally dark).

    • Record the observed angle of rotation (α).

    • Repeat the measurement at least three times and calculate the average observed rotation.

4.3. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

For a neat liquid: [α]Tλ = α / (l * d)

For a solution: [α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (e.g., "D" for the sodium D-line).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • d is the density of the neat liquid in g/mL.

  • c is the concentration of the solution in g/mL.

Visualizations

5.1. Principle of Optical Activity

The following diagram illustrates the fundamental principle of how a chiral molecule like this compound interacts with plane-polarized light.

Optical_Activity cluster_source Light Source cluster_polarizer Polarizer cluster_sample Chiral Sample (this compound) cluster_analyzer Analyzer cluster_detector Detector Source Polarizer Source->Polarizer Unpolarized Light Sample Polarizer->Sample Plane-Polarized Light Analyzer Sample->Analyzer Rotated Plane-Polarized Light Detector Signal Analyzer->Detector

Caption: Interaction of light with a chiral sample in a polarimeter.

5.2. Experimental Workflow for Polarimetry

The logical flow of the experimental procedure for measuring optical rotation is depicted in the following diagram.

Polarimetry_Workflow A Instrument Preparation (Warm-up & Calibration) B Sample Preparation (Fill Cell with Neat Liquid) A->B C Place Cell in Polarimeter B->C D Record Temperature C->D E Measure Observed Rotation (α) D->E F Repeat Measurement (≥3 times) E->F G Calculate Average α F->G H Calculate Specific Rotation [α] G->H I Report Results ([α], T, λ) H->I

Caption: Step-by-step workflow for the measurement of optical rotation.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-(-)-2-Pentanol from 2-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically active secondary alcohols are crucial chiral building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3] The enantioselective reduction of prochiral ketones is one of the most efficient methods to produce these valuable intermediates.[1][4][5] (R)-(-)-2-Pentanol, in particular, serves as a versatile chiral starting material in various enantioselective syntheses and finds applications in the pharmaceutical and cosmetic industries.[3][6] This application note details a robust and highly selective protocol for the synthesis of this compound from 2-pentanone via asymmetric transfer hydrogenation (ATH) using a well-defined chiral ruthenium catalyst.

Asymmetric transfer hydrogenation offers an operationally simple, safe, and effective alternative to reductions using metal hydrides or hydrogen gas.[4][7] The use of isopropanol as both the solvent and the hydride source, in conjunction with a chiral catalyst, facilitates the efficient and stereocontrolled reduction of the ketone.

Reaction Principle

The enantioselective reduction of 2-pentanone to this compound is achieved through asymmetric transfer hydrogenation. This process involves the transfer of a hydride from a donor molecule, typically isopropanol, to the ketone, mediated by a chiral transition metal catalyst. In this protocol, a ruthenium(II) complex bearing a chiral diamine ligand, (1R,2R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is employed to ensure high enantioselectivity. The catalyst facilitates the stereospecific delivery of the hydride to one of the prochiral faces of the ketone, yielding the desired (R)-enantiomer of the alcohol in high enantiomeric excess (ee).

Experimental Protocol

Materials:

  • 2-Pentanone (≥99%)

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

  • (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous Diethyl ether (Et₂O)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (argon or nitrogen line)

  • Thermostatically controlled oil bath or heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Gas chromatograph with a chiral column (e.g., β-cyclodextrin stationary phase) for ee determination[8][9][10]

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (1R,2R)-TsDPEN (e.g., 7.4 mg, 0.02 mmol) in anhydrous isopropanol (10 mL).

    • Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Asymmetric Transfer Hydrogenation:

    • To the catalyst solution, add 2-pentanone (e.g., 172.3 mg, 2.0 mmol).

    • Prepare a 0.1 M solution of KOH in anhydrous isopropanol. Add an appropriate volume of this solution (e.g., 0.2 mL, 0.02 mmol) to the reaction mixture to act as an activator.

    • Heat the reaction mixture to a specified temperature (e.g., 40°C) and stir vigorously.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • Extract the residue with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess of the this compound by chiral gas chromatography (GC) using a suitable chiral stationary phase column.[8][11]

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on typical results for asymmetric transfer hydrogenation of aliphatic ketones.

ParameterValue
Substrate2-Pentanone
Catalyst[RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN
Catalyst Loading (mol%)0.5
Hydride SourceIsopropanol
ActivatorKOH
Temperature40°C
Reaction Time4 hours
Conversion>99%
Isolated Yield90-95%
Enantiomeric Excess (ee)≥98% for (R)-enantiomer
Optical Rotation[α]²⁵D -13° (neat)[6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

catalytic_cycle catalyst [Ru]-H (Active Catalyst) ketone_complex [Ru]-H-Ketone Complex catalyst->ketone_complex + 2-Pentanone transition_state Transition State ketone_complex->transition_state Hydride Transfer product_complex [Ru]-Alkoxide Complex transition_state->product_complex product_complex->catalyst + i-PrOH - Acetone - (R)-2-Pentanol regeneration Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of this compound from 2-pentanone. The described asymmetric transfer hydrogenation method, utilizing a chiral Ru-TsDPEN catalyst, offers high conversion, excellent enantioselectivity, and operational simplicity. This makes it a valuable procedure for researchers and professionals in drug development and chemical synthesis requiring access to enantiomerically pure this compound.

References

Application Notes: (R)-(-)-2-Pentanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol is a chiral alcohol that serves as a valuable building block in organic synthesis.[1][2] While its direct application as a chiral auxiliary is not extensively documented in peer-reviewed literature, its chiral nature presents a potential for use in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3][4] This document outlines a prospective application of this compound as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative, a common strategy for creating stereocenters. The protocols and data presented are based on established principles of asymmetric synthesis using chiral alcohols.

Principle of Asymmetric Alkylation

The general workflow for utilizing a chiral auxiliary, such as this compound, in asymmetric synthesis involves three main stages:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate. In this case, this compound would be esterified with a carboxylic acid.

  • Diastereoselective Reaction: The resulting diastereomeric intermediate undergoes a reaction, such as enolate alkylation, where the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

Proposed Application: Asymmetric Alkylation of a Propionate Ester

This section details the hypothetical use of this compound as a chiral auxiliary in the asymmetric alkylation of propanoic acid to synthesize (R)-2-methylpentanoic acid.

Experimental Protocols

1. Attachment of this compound (Esterification)

  • Reaction: Propionyl chloride is reacted with this compound in the presence of a base to form the corresponding ester.

  • Procedure:

    • To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure pentan-2-yl propionate.

2. Diastereoselective Alkylation

  • Reaction: The pentan-2-yl propionate is deprotonated to form a chiral enolate, which is then alkylated with methyl iodide.

  • Procedure:

    • To a solution of diisopropylamine (1.1 eq.) in dry tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) and stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Add the pentan-2-yl propionate (1.0 eq.) dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the enolate.

    • Add methyl iodide (1.2 eq.) and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.

3. Cleavage of the Chiral Auxiliary (Hydrolysis)

  • Reaction: The alkylated ester is hydrolyzed to yield the chiral carboxylic acid and recover the this compound.

  • Procedure:

    • Dissolve the purified pentan-2-yl 2-methylpropanoate (1.0 eq.) in a mixture of THF and water (2:1).

    • Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 12 hours.

    • Acidify the reaction mixture with 1 M HCl to pH ~2.

    • Extract the product with ethyl acetate. The aqueous layer can be processed to recover the this compound.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-2-methylpentanoic acid.

    • Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric amide followed by NMR analysis.

Data Presentation

The following table summarizes the hypothetical quantitative data for the key diastereoselective alkylation step. These values are estimates based on typical results for simple chiral alcohol auxiliaries.

EntryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
1CH₃ILDATHF-788560
2CH₃CH₂BrLDATHF-788255
3PhCH₂BrLDATHF-789065

Visualizations

Logical Workflow of Asymmetric Synthesis

workflow Workflow for Asymmetric Synthesis Using this compound cluster_attachment Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage & Recovery Prochiral_Acid Prochiral Carboxylic Acid Ester Diastereomeric Ester Intermediate Prochiral_Acid->Ester Esterification Auxiliary This compound Auxiliary->Ester Alkylated_Ester Alkylated Ester (Diastereomerically Enriched) Ester->Alkylated_Ester Deprotonation & Alkylation Final_Product Enantiomerically Enriched Product Alkylated_Ester->Final_Product Hydrolysis Recovered_Aux Recovered This compound Alkylated_Ester->Recovered_Aux Hydrolysis

Caption: General workflow for the proposed asymmetric synthesis.

Proposed Transition State for Diastereoselectivity

transition_state Proposed Zimmerman-Traxler-like Transition State cluster_chelation Chelated Enolate cluster_approach Electrophile Approach Li Li+ O1 O Li->O1 O2 O Li->O2 C_enolate C O1->C_enolate C_aux C* O2->C_aux R_aux_large Propyl Steric_Hindrance Steric Hindrance from Propyl Group R_aux_large->Steric_Hindrance R_aux_small Methyl Electrophile E+ Electrophile->C_enolate Attack from less hindered face

References

Application of (R)-(-)-2-Pentanol in the Synthesis of Pharmaceutical Intermediates: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Pentanol , a chiral alcohol, serves as a versatile building block and intermediate in the synthesis of enantiomerically pure compounds, which are critical in the development of pharmaceuticals. Its specific chirality allows for the creation of complex molecules with precise stereochemistry, a crucial factor for the efficacy and safety of many drugs. While its applications are broad, this document focuses on its role in the synthesis of specific pharmaceutical intermediates, providing detailed protocols and data for researchers and drug development professionals.

Chiral Building Block for Pharmaceutical Synthesis

This compound is primarily utilized as a chiral starting material, introducing a specific stereocenter into a target molecule. This is particularly valuable in the synthesis of drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

One notable, albeit indirect, application lies in the broader context of chiral alcohols in drug synthesis. For instance, the opposite enantiomer, (S)-(+)-2-pentanol, has been identified as a key chiral intermediate in the synthesis of anti-Alzheimer's drugs.[1] This highlights the importance of the stereochemistry of the pentanol moiety in pharmacologically active molecules. While direct synthesis of a marketed drug intermediate from this compound is not prominently documented in publicly available literature, its utility can be inferred from its role as a chiral precursor.

Enzymatic Resolution and Production of Enantiomerically Pure Pentanols

The production of enantiomerically pure this compound is often achieved through the enzymatic resolution of racemic 2-pentanol. This method leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers.

Table 1: Enzymatic Resolution of Racemic 2-Pentanol
Enzyme SourceAcyl DonorSolventYield of this compoundEnantiomeric Excess (ee)Reference
Candida antarctica lipase BVinyl acetateHexane~50%>99%[2]

This enzymatic approach provides a reliable and environmentally friendly method for obtaining the optically pure this compound required for pharmaceutical synthesis.

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic 2-Pentanol via Acetylation

This protocol describes a typical procedure for the kinetic resolution of racemic 2-pentanol using Candida antarctica lipase B.

Materials:

  • Racemic 2-pentanol

  • Vinyl acetate

  • Immobilized Candida antarctica lipase B (CALB)

  • Hexane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Orbital shaker

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a solution of racemic 2-pentanol (1.0 eq) in anhydrous hexane, add vinyl acetate (1.2 eq).

  • Add immobilized Candida antarctica lipase B (e.g., Novozym® 435) to the mixture.

  • Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the enzyme.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any acetic acid formed.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture contains this compound and (S)-(+)-2-pentyl acetate. Separate the two compounds by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • The enantiomeric excess of the purified this compound can be determined by chiral GC analysis.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of racemic 2-pentanol.

G cluster_0 Enzymatic Resolution racemic Racemic 2-Pentanol reaction Enzymatic Acetylation (Kinetic Resolution) racemic->reaction reagents Vinyl Acetate Candida antarctica Lipase B Hexane reagents->reaction separation Separation (Column Chromatography) reaction->separation product_R This compound (Unreacted) separation->product_R product_S_ester (S)-(+)-2-Pentyl Acetate separation->product_S_ester

Workflow for Enzymatic Resolution of 2-Pentanol.

Potential Applications in Pharmaceutical Intermediate Synthesis

While specific, publicly detailed syntheses of commercial drug intermediates using this compound are scarce, its role as a chiral building block can be conceptualized in various synthetic pathways. For example, it could be used to introduce the (R)-pentyl side chain in analogues of drugs like Levetiracetam or Tapentadol, where stereochemistry is crucial for activity.

The general synthetic utility of this compound can be represented by its conversion to other chiral intermediates.

G cluster_1 Synthetic Transformations of this compound start This compound tosylate (R)-2-Pentyl Tosylate start->tosylate Tosyl Chloride, Pyridine ketone (R)-2-Pentyl Ketones start->ketone Oxidation (e.g., PCC) ether (R)-2-Pentyl Ethers start->ether Williamson Ether Synthesis (e.g., NaH, R-X) amine (S)-2-Aminopentane tosylate->amine NaN3 then H2/Pd

Potential Synthetic Pathways from this compound.

These transformations yield versatile chiral intermediates such as (S)-2-aminopentane, which can be incorporated into a wide range of pharmaceutical scaffolds. The inversion of stereochemistry in the conversion to the amine via an SN2 reaction is a common and powerful strategy in asymmetric synthesis.

Conclusion

This compound is a valuable chiral synthon in the fine chemical industry with significant potential in the synthesis of pharmaceutical intermediates. Its availability in high enantiomeric purity through enzymatic resolution makes it an attractive starting material for the construction of complex chiral molecules. Although detailed examples of its direct use in the synthesis of currently marketed drugs are not widely published, the principles of asymmetric synthesis and the importance of chiral building blocks strongly support its continued relevance for researchers and professionals in drug development. The provided protocols and conceptual pathways serve as a guide for the practical application of this compound in the laboratory and for the design of novel synthetic routes to enantiomerically pure pharmaceutical agents.

References

Application Note: Enzymatic Chiral Resolution of Racemic 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chirally pure alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The differential pharmacological activity between enantiomers necessitates the production of enantiomerically pure compounds. Enzymatic kinetic resolution offers a highly selective, environmentally sustainable, and efficient avenue for the separation of racemic mixtures. This application note details the use of Candida antarctica lipase B (CALB), a robust and highly stereoselective biocatalyst, for the chiral resolution of racemic 2-pentanol. The methodology focuses on the transesterification of the alcohol in an organic solvent, a widely adopted and effective strategy for resolving secondary alcohols.[1][2] S-(+)-2-pentanol, for instance, is a key chiral intermediate in the synthesis of anti-Alzheimer drugs.[1]

Principle of the Method

Kinetic resolution is a process wherein one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, such as an enzyme.[2][3] In the described protocol, CALB selectively acylates the (R)-enantiomer of 2-pentanol at a much higher rate than the (S)-enantiomer. By terminating the reaction at approximately 50% conversion, it is possible to isolate the acylated (R)-2-pentyl acetate in high enantiomeric excess, leaving the unreacted (S)-2-pentanol also in high enantiomeric purity.[1][2] The reaction mechanism for lipase-catalyzed acyl transfer is often described by a ping-pong bi-bi mechanism involving an acyl-enzyme intermediate.[4]

Experimental Overview

This application note provides protocols for the lipase-catalyzed resolution of racemic 2-pentanol via enantioselective acylation. The key parameters, including the choice of enzyme, acyl donor, solvent, and reaction conditions, are outlined based on established literature.

Data Presentation

The following tables summarize the quantitative data from various studies on the enzymatic resolution of racemic 2-pentanol, providing a comparative overview of the reaction's efficiency under different conditions.

Table 1: Lipase Screening for Racemic 2-Pentanol Resolution

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of S-(+)-2-pentanol (%)Reference
Candida antarctica lipase BVinyl acetateHexane~50>99[1]
Pseudomonas sp. lipaseVinyl acetateMethylene chlorideNot specifiedNot specified[4]

Table 2: Preparative Scale Resolution of Racemic 2-Pentanol using Candida antarctica Lipase B

Acyl DonorSolventTemperature (°C)Reaction Time (h)Yield of S-(+)-2-pentanol (%)Enantiomeric Excess (e.e.) of S-(+)-2-pentanol (%)Reference
Vinyl acetateHeptane357243-45>99[1]
Succinic anhydrideHeptane35Not specified43-45>99[1]
Vinyl propionate[Bmim][NTf2] (Ionic Liquid)60Not specifiedNot specified>99.99[5]

Experimental Protocols

Protocol 1: Analytical Scale Lipase Screening for 2-Pentanol Resolution

This protocol is adapted from the methodology described for screening various lipases.[1]

Materials:

  • Racemic 2-pentanol

  • Various lipases (e.g., Candida antarctica lipase B, Pseudomonas sp. lipase)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Standard laboratory glassware

  • Rotary shaker

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • In a 10 mL vial, add 50 mg of racemic 2-pentanol.

  • Add 10 mL of hexane.

  • Add 200 mg of vinyl acetate.

  • Add 50 mg of the lipase to be screened.

  • Seal the vial and place it on a rotary shaker at 150 rpm and 30°C for 72 hours.

  • After 72 hours, withdraw a sample and analyze it by chiral GC to determine the conversion and enantiomeric excess of the remaining 2-pentanol.

Protocol 2: Preparative Scale Resolution of Racemic 2-Pentanol

This protocol is based on a scaled-up procedure for producing enantiomerically pure S-(+)-2-pentanol.[1]

Materials:

  • Racemic 2-pentanol (100 g)

  • Candida antarctica lipase B (1 g)

  • Vinyl acetate (1.02 mole equivalent to the alcohol)

  • Heptane (1 L, anhydrous)

  • Standard laboratory glassware for a 2 L reaction

  • Magnetic stirrer with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

  • Analytical equipment: Chiral Gas Chromatograph (GC)

Procedure:

  • To a 2 L reaction flask equipped with a magnetic stirrer, add 1 L of heptane.

  • Add 100 g of racemic 2-pentanol to the flask.

  • Add 1.02 mole equivalent of vinyl acetate.

  • Add 1 g of Candida antarctica lipase B.

  • Stir the reaction mixture at 150 rpm and maintain the temperature at 35°C.

  • Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC.

  • Stop the reaction at approximately 45-50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, filter off the enzyme. The enzyme can be washed with the solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purify the resulting mixture of unreacted S-(+)-2-pentanol and the (R)-2-pentyl acetate product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).

  • Analyze the purified fractions by chiral GC to determine the enantiomeric excess of the S-(+)-2-pentanol. A yield of 43-45% and an enantiomeric excess of >99% for S-(+)-2-pentanol can be expected.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Work-up & Purification cluster_analysis Analysis racemic_pentanol Racemic 2-Pentanol reaction_mixture Reaction Mixture racemic_pentanol->reaction_mixture calb Candida antarctica Lipase B calb->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Solvent (e.g., Heptane) solvent->reaction_mixture incubation Incubation (35°C, 150 rpm) reaction_mixture->incubation filtration Filtration (Remove Enzyme) incubation->filtration concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography s_pentanol S-(+)-2-Pentanol (e.e. >99%) chromatography->s_pentanol r_acetate R-2-Pentyl Acetate chromatography->r_acetate gc_analysis Chiral GC Analysis s_pentanol->gc_analysis r_acetate->gc_analysis

Caption: Experimental workflow for the enzymatic resolution of racemic 2-pentanol.

ping_pong_mechanism E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl Acylation R_OAc (R)-2-Pentyl Acetate E_Acyl->R_OAc - Byproduct Byproduct (e.g., Acetaldehyde) E_Acyl->Byproduct - R_OH (R)-2-Pentanol R_OH->E_Acyl + (fast) S_OH (S)-2-Pentanol S_OH->E + (slow) Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->E + R_OAc->E + (Regenerated Enzyme)

References

Application Notes and Protocols for the Gas Chromatographic Separation of 2-Pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantiomers of 2-pentanol, (R)-(-)-2-pentanol and (S)-(+)-2-pentanol, are chiral molecules that can exhibit different biological and pharmacological properties. Consequently, the ability to separate and quantify these enantiomers is of significant importance in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. Gas chromatography (GC) with chiral stationary phases is a powerful technique for the enantioseparation of volatile compounds like 2-pentanol. This document provides detailed application notes and protocols for the successful separation of 2-pentanol enantiomers using gas chromatography. Two primary approaches are detailed: direct separation on a chiral capillary column and separation after derivatization.

Method 1: Direct Enantioseparation using a Chiral Stationary Phase

This method focuses on the direct injection of 2-pentanol onto a gas chromatograph equipped with a chiral capillary column for the separation of its enantiomers.

Application Note:

The selection of an appropriate chiral stationary phase (CSP) is critical for achieving enantiomeric separation. A study evaluating eight different chiral columns for the separation of 2-pentanol enantiomers found that a β-cyclodextrin-based stationary phase provided the best resolution.[1][2] Specifically, the CYCLOSIL-B capillary column demonstrated superior performance, achieving a resolution (Rs) of 1.92.[1] This direct method is advantageous due to its simplicity and speed, as it does not require any sample derivatization steps. The method has been successfully applied to the analysis of 2-pentanol enantiomers in complex matrices such as Baijiu, a Chinese liquor.[1][3][4]

Experimental Protocol:

1. Instrumentation and Columns:

  • Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable. The following protocol is based on a GC-MS system.[1]

  • Chiral Capillary Column: CYCLOSIL-B (30 m x 0.25 mm x 0.25 µm).[1][5][6] Other β-cyclodextrin-based columns that have been tested include Beta DEX™ 120, Astec CHIRADEXL® B-TA, Astec CHIRALDEX™ B-DM, Astec CHIRALDEX® G-TA, HP-CHIRAL-20B, MEGA-DEX DAC Beta, and MEGA-DEX DET Beta.[7][8]

2. GC-MS Conditions:

  • Injector Temperature: 250 °C[1]

  • Split Ratio: 20:1[1]

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp 1: Increase to 50 °C at a rate of 0.5 °C/min.

    • Ramp 2: Increase to 210 °C at a rate of 6 °C/min, hold for 1 min.[1][7]

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Impact (EI)[1][7]

    • Ionization Energy: 70 eV[1][7]

    • Ion Source Temperature: 230 °C[1][7]

    • Quadrupole Temperature: 150 °C[1][7]

    • Characteristic Ions (m/z): The characteristic ions for 2-pentanol are m/z 45, 55, 43, and 73, with the base peak at m/z 45.[5][6]

3. Sample Preparation (Liquid-Liquid Extraction - LLE): This protocol is suitable for extracting 2-pentanol from aqueous matrices.

  • To 5 mL of the sample, add an appropriate internal standard.

  • Add 1 mL of dichloromethane.

  • Vortex for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Carefully collect the organic layer (bottom layer) for GC-MS analysis.[1]

Quantitative Data Summary:
Parameter(R)-2-pentanol(S)-2-pentanolReference
Resolution (Rs) on CYCLOSIL-B \multicolumn{2}{c}{1.92}[1]
LOD (LLE) 0.03 mg/L0.02 mg/L[1]
Recovery (LLE) 76.76 - 100.03%74.60 - 121.47%[1]

Method 2: Enantioseparation after Derivatization

This method involves the chemical modification of 2-pentanol to form diastereomers, which can then be separated on a standard achiral column, or to enhance its volatility and interaction with a chiral stationary phase. Acetylation is a common derivatization technique for chiral alcohols.[9]

Application Note:

Derivatization of 2-pentanol to its acetate ester can significantly improve the enantiomeric separation on a chiral stationary phase.[9] Acetylation has been shown to increase the separation factor (α) for 2-pentyl acetates to 3.00 on a CP Chirasil-DEX CB column, compared to a value of 1.07 for the underivatized alcohol.[9] This enhancement in separation is particularly useful when direct analysis yields poor resolution. The derivatization is achieved by reacting the alcohol with acetic acid in the presence of an iodine catalyst.[9]

Experimental Protocol:

1. Derivatization (Acetylation):

  • In a 3 mL amber screw-cap vial, combine:

    • 2-pentanol (2 mmol)

    • Acetic acid (3 mmol)

    • Iodine (0.06 mmol)

    • Anhydrous Na₂SO₄ (0.02 mmol)[9]

  • Stir the mixture at 100 °C for 48 hours.[9]

  • After cooling, dissolve the reaction product in 1 mL of dichloromethane.

  • Filter the solution before GC analysis.[9]

2. Instrumentation and Column:

  • Gas Chromatograph: A gas chromatograph with an FID is suitable.

  • Chiral Capillary Column: CP Chirasil-DEX CB (25 m x 0.25 mm diameter, 0.25 µm film thickness).[9]

3. GC Conditions:

  • Injector Temperature: 230 °C[9]

  • Detector Temperature: 250 °C[9]

  • Carrier Gas: Hydrogen at 80 cm/s.[9]

  • Oven Temperature Program: A suitable temperature program should be developed to resolve the 2-pentyl acetate enantiomers. A starting point could be a program similar to that used for the underivatized alcohol, with adjustments based on the volatility of the acetate esters.

Quantitative Data Summary:
CompoundSeparation Factor (α) on CP Chirasil-DEX CBReference
2-pentanol1.07[9]
2-pentyl acetate3.00[9]

Visualizations

experimental_workflow_direct_separation cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Containing 2-Pentanol lle Liquid-Liquid Extraction (Dichloromethane) sample->lle extract Organic Extract lle->extract injection Injection extract->injection separation Chiral GC Column (CYCLOSIL-B) injection->separation detection Mass Spectrometer Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Enantiomer Quantification chromatogram->quantification

Caption: Workflow for direct enantioseparation of 2-pentanol.

experimental_workflow_derivatization cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis alcohol 2-Pentanol reagents Acetic Acid + Iodine (100°C, 48h) alcohol->reagents acetate 2-Pentyl Acetate reagents->acetate injection Injection acetate->injection separation Chiral GC Column (CP Chirasil-DEX CB) injection->separation detection FID Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Separation Factor (α) Calculation chromatogram->quantification

Caption: Workflow for 2-pentanol enantioseparation via derivatization.

References

Application Note: High-Performance Liquid Chromatography for Chiral Separation of 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-pentanol. Due to its simple aliphatic structure and lack of a strong chromophore, 2-pentanol presents a challenge for chiral separation and detection. This document outlines a systematic approach for method development, including the screening of chiral stationary phases (CSPs) and the optimization of mobile phase conditions. Detailed experimental protocols are provided to guide researchers in establishing a reliable analytical method for the separation and quantification of (R)- and (S)-2-pentanol.

Introduction

2-Pentanol is a chiral alcohol with a stereocenter at the second carbon, existing as (R)- and (S)-enantiomers. The differential physiological and toxicological properties of enantiomers are of significant interest in the pharmaceutical, agrochemical, and food industries. Consequently, the development of reliable analytical methods for the separation and quantification of 2-pentanol enantiomers is crucial. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[1][2] This note details a strategic approach to developing a successful chiral HPLC separation method for 2-pentanol.

Challenges in the Chiral Separation of 2-Pentanol

The primary challenges in the HPLC separation of 2-pentanol enantiomers are:

  • Weak Intermolecular Interactions: As a small, aliphatic alcohol, 2-pentanol has limited functional groups for strong interactions (like π-π stacking or strong hydrogen bonding) with the chiral stationary phase, which can make achieving high selectivity difficult.

  • Lack of a UV Chromophore: 2-pentanol does not possess a suitable chromophore for standard UV detection at common wavelengths (e.g., 254 nm). This necessitates the use of alternative detection methods such as a Refractive Index Detector (RID) or derivatization of the analyte to introduce a UV-active moiety.

Recommended Chiral Stationary Phases (CSPs)

A screening approach using a variety of CSPs with different chiral selectors and interaction mechanisms is the most effective strategy for method development.[3] For a simple aliphatic alcohol like 2-pentanol, the following types of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: These are the most widely used CSPs, with chiral selectors based on cellulose or amylose derivatives coated or immobilized on a silica support.[4] They offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[5] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents.[6]

  • Cyclodextrin-based CSPs: These CSPs utilize cyclodextrins as chiral selectors. The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule.[7] The separation of 2-pentanol has been demonstrated on a γ-cyclodextrin-based column.[8]

Experimental Protocols

Initial Screening of Chiral Stationary Phases and Mobile Phases

The goal of the initial screening is to identify a CSP and mobile phase system that shows baseline or partial separation of the 2-pentanol enantiomers.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and column thermostat.

  • Refractive Index Detector (RID).

  • Chiral columns (e.g., from the Chiralpak or Lux cellulose/amylose series, and a cyclodextrin-based column).

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), dichloromethane (DCM).

  • Racemic 2-pentanol standard.

Screening Protocol:

  • Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic 2-pentanol in n-hexane/IPA (99:1, v/v).

  • Column Equilibration: For each column, equilibrate with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved with the RID.

  • Injection: Inject 5-10 µL of the analyte solution.

  • Screening Conditions: Perform isocratic runs for each column with the mobile phases listed in Table 1.

  • Evaluation: Examine the chromatograms for any degree of separation. A resolution (Rs) greater than 1.0 is considered a promising starting point.

Table 1: Suggested Initial Screening Conditions for Chiral Separation of 2-Pentanol

Chiral Stationary Phase (CSP) TypeMobile Phase ModeMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)
Polysaccharide (Cellulose/Amylose)Normal PhaseA: n-Hexane/IPA (90:10, v/v)B: n-Hexane/EtOH (90:10, v/v)1.025
Cyclodextrin-basedNormal PhaseC: n-Hexane/DCM (60:40, v/v)[8]1.025
Method Optimization

Once a promising CSP and mobile phase have been identified, the separation can be optimized by systematically adjusting the chromatographic parameters.

Optimization Protocol:

  • Optimize Mobile Phase Composition:

    • Normal Phase: Adjust the ratio of the alcohol modifier (e.g., IPA or EtOH) in n-hexane. Typically, decreasing the alcohol percentage increases retention and can improve resolution. Test concentrations from 2% to 15%.

  • Optimize Flow Rate:

    • Evaluate the effect of flow rate on resolution. Test flow rates between 0.5 mL/min and 1.2 mL/min. Lower flow rates can sometimes lead to better resolution.

  • Optimize Temperature:

    • Investigate the effect of column temperature on the separation. Analyze the sample at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance enantioselectivity.

Data Presentation

The following table summarizes published and illustrative data for the chiral separation of 2-pentanol.

Table 2: HPLC Conditions and Results for Chiral Separation of 2-Pentanol

CSPMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)Reference
γ-Cyclodextrin MOFn-Hexane/DCM (60:40, v/v)1.0Not Specifiedt1 ≈ 8.5, t2 ≈ 9.5> 1.5[8]

Note: The retention times and resolution for the γ-Cyclodextrin MOF column are estimated from the published chromatogram. This data is provided as a starting point for method development.

Diagrams

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis racemate Prepare Racemic 2-Pentanol Standard screen_csp Screen CSPs (Polysaccharide & Cyclodextrin) racemate->screen_csp mobile_phase Prepare Mobile Phases screen_mp Screen Mobile Phases (Normal Phase) mobile_phase->screen_mp optimize_mp Optimize Mobile Phase Ratio screen_csp->optimize_mp Partial Separation Found optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp analysis Data Acquisition (RID) optimize_temp->analysis Optimized Method quant Quantification & Reporting analysis->quant

References

Application of (R)-(-)-2-Pentanol as a Chiral Solvent in Organic Synthesis: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Pentanol, a chiral secondary alcohol, is recognized within the chemical community for its potential applications as a chiral building block and a solvent in organic synthesis. While its role as a chiral precursor in the synthesis of complex molecules is established, its direct application as a chiral solvent to induce enantioselectivity in organic reactions is not extensively documented in publicly available scientific literature. This report summarizes the current understanding and highlights the absence of detailed protocols and quantitative data for its use as a primary source of chirality transfer in asymmetric synthesis.

Introduction to Chiral Solvents in Asymmetric Synthesis

Chiral solvents represent an intriguing approach in asymmetric synthesis, where the solvent medium itself is enantiomerically pure and can influence the stereochemical outcome of a reaction. The underlying principle is the formation of diastereomeric solvated species with different energies in the ground state or, more importantly, in the transition state of the reaction. This energy difference can lead to the preferential formation of one enantiomer over the other. Successful examples of chiral solvents influencing enantioselectivity often involve specific interactions, such as hydrogen bonding or steric hindrance, between the solvent and the reactants or catalyst.

This compound: Properties and General Applications

This compound is a colorless liquid with a boiling point of approximately 119 °C. Its chiral center at the second carbon atom makes it an optically active compound. It is commercially available in high enantiomeric purity.

Current documented applications of this compound primarily include:

  • Chiral Building Block: It serves as a starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the final product is derived from the initial chirality of the alcohol.

  • Resolving Agent: In some instances, chiral alcohols can be used to resolve racemic mixtures of other compounds by forming diastereomeric derivatives that can be separated.

  • General Solvent: Due to its physical properties, it can be used as a conventional solvent in various organic reactions where chirality transfer is not the primary objective.

Role as a Chiral Solvent: A Gap in the Literature

Despite the theoretical potential for this compound to act as a chiral solvent and induce enantioselectivity, a thorough review of scientific databases and chemical literature did not yield specific examples of its successful application in this context. The core requirements for detailed application notes—quantitative data such as reaction yields and enantiomeric excess (ee), along with specific experimental protocols—are not available.

The absence of such data suggests that either this compound is not a particularly effective chiral solvent for inducing high levels of enantioselectivity in common organic reactions, or that such applications are not yet widely explored or published. The subtle nature of chiral solvent effects often necessitates a high degree of structural and electronic complementarity between the solvent and the reacting species, which may not be prevalent with this compound.

Theoretical Considerations for Potential Applications

For this compound to function effectively as a chiral solvent, the reaction would likely need to involve:

  • Polar Intermediates or Transition States: To facilitate diastereomeric interactions with the hydroxyl group of the pentanol.

  • Sensitivity to Steric Hindrance: The chiral environment created by the pentanol molecule could sterically direct the approach of a reagent to a prochiral substrate.

A hypothetical workflow for investigating the potential of this compound as a chiral solvent is outlined below.

G cluster_0 Feasibility Study Workflow A Reaction Selection (e.g., Diels-Alder, Aldol) B Solvent Screening This compound vs. Achiral Analogs A->B Evaluate Solvent Effect C Reaction Optimization (Temperature, Concentration) B->C Refine Conditions D Enantiomeric Excess (ee) Analysis (Chiral HPLC/GC) C->D Quantify Enantioselectivity E Mechanistic Investigation (Spectroscopic, Computational) D->E Understand Chirality Transfer

Caption: A logical workflow for evaluating the efficacy of this compound as a chiral solvent.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, the key takeaway is that while this compound is a valuable chiral molecule, its utility as a chiral solvent for inducing enantioselectivity in organic reactions is not currently supported by robust, publicly available data. The development of new asymmetric transformations often relies on well-established methods such as the use of chiral catalysts, ligands, or auxiliaries, which typically offer higher and more predictable levels of stereocontrol.

Future research may yet uncover specific reactions where this compound proves to be an effective chiral medium. However, until such studies are published, its role in this capacity remains speculative. Professionals in the field are advised to rely on established methods for achieving enantioselectivity in their synthetic endeavors.

Application Notes and Protocols: Esterification Reaction Kinetics of (R)-(-)-2-Pentanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetic aspects of the esterification of (R)-(-)-2-Pentanol with various carboxylic acids. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous reactions involving other secondary alcohols, such as 2-propanol, to provide a predictive framework and detailed experimental protocols for researchers.

Introduction

Esterification is a fundamental reaction in organic chemistry with significant applications in the pharmaceutical, flavor, and fragrance industries.[1] The reaction involves the condensation of a carboxylic acid with an alcohol to form an ester and water, a process typically catalyzed by an acid.[1] The kinetics of this reversible reaction are crucial for process optimization, reactor design, and achieving desired product yields.[1]

For chiral molecules like this compound, understanding the reaction kinetics is paramount, particularly in drug development where enantiomeric purity is critical. The stereochemistry of the alcohol can influence the reaction rate due to steric hindrance, making dedicated kinetic studies essential.[2][3] This document outlines the key kinetic parameters and provides detailed protocols for their determination.

Reaction Mechanism and Kinetics

The Fischer-Speier esterification is the most common method for reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction generally follows a second-order kinetic model.[1][4]

The mechanism involves the following key steps:

  • Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Proton transfer and elimination of water: A water molecule is eliminated, and the catalyst is regenerated.

The rate of esterification is influenced by several factors:

  • Temperature: Higher temperatures generally increase the reaction rate.[4][5][6]

  • Catalyst Concentration: Increasing the catalyst loading typically enhances the reaction rate.[4][5]

  • Molar Ratio of Reactants: The ratio of alcohol to carboxylic acid can affect the equilibrium conversion.[4][5]

  • Structure of Reactants: Steric hindrance around the hydroxyl group of the alcohol and the carboxyl group of the acid can significantly impact the reaction rate. Secondary alcohols like 2-pentanol are expected to react slower than primary alcohols.[2][3]

Quantitative Kinetic Data (Analogous Systems)

While specific kinetic data for this compound is scarce in the reviewed literature, the following tables summarize kinetic parameters for the esterification of a similar secondary alcohol, 2-propanol, with various carboxylic acids. This data can serve as a valuable reference for estimating the reactivity of this compound.

Table 1: Kinetic Data for the Esterification of 2-Propanol with Carboxylic Acids (Catalyst: Sulfuric Acid)

Carboxylic AcidTemperature (°C)Molar Ratio (Acid:Alcohol)Catalyst Loading (wt%)Forward Rate Constant (k)Reference
n-Propionic Acid50 - 700.5 - 1.51.0 - 3.0Varies with conditions[7]
n-Butyric Acid50 - 700.5 - 1.51.0 - 3.0Varies with conditions[4]
n-Pentanoic Acid50 - 700.5 - 1.51.0 - 3.0Varies with conditions[7]

Table 2: Activation Energies for Esterification of Alcohols with Carboxylic Acids

AlcoholCarboxylic AcidCatalystActivation Energy (Ea) (kJ/mol)Reference
2-Propanoln-Butyric AcidSulfuric AcidNot specified[4]
Various AlcoholsPalm Fatty AcidsMethanesulfonic Acid53 (for secondary alcohols)[3]
n-ButanolAcetic AcidDowex 5039.975[8]
n-ButanolAcetic AcidSulfated Zirconia49.2[9]

Note: The rate constants are often reported in units that depend on the specific rate law used in the study and are thus described qualitatively here.

Experimental Protocols

This section provides a detailed methodology for determining the reaction kinetics of the esterification of this compound with a carboxylic acid.

1. Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst 15)

  • Inert solvent (optional, e.g., toluene)

  • Standardized sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

  • Quenching solution (e.g., chilled distilled water or a known amount of base)

2. Equipment:

  • Jacketed glass batch reactor with a magnetic stirrer and temperature control

  • Condenser

  • Sampling device (e.g., pipette)

  • Burette for titration

  • Analytical balance

3. Procedure:

  • Reactor Setup: Assemble the batch reactor with the stirrer, condenser, and temperature probe. Set the desired reaction temperature using a circulating water bath.

  • Charging Reactants: Accurately weigh and charge the desired molar ratio of this compound and the carboxylic acid into the reactor.[4]

  • Initiating the Reaction: Once the reactor contents reach the set temperature, add the pre-determined amount of the acid catalyst. Start the stirrer and begin timing the reaction (t=0).[4]

  • Sampling: At regular time intervals, withdraw a small, known volume of the reaction mixture.[4]

  • Quenching: Immediately add the sample to a flask containing a quenching solution to stop the reaction.[10]

  • Titration: Determine the concentration of the unreacted carboxylic acid in the quenched sample by titrating with a standardized sodium hydroxide solution using phenolphthalein as an indicator.[4]

  • Data Analysis:

    • Calculate the conversion of the carboxylic acid at each time point.

    • Assuming a second-order reversible reaction, plot the appropriate function of concentration versus time to determine the forward and reverse rate constants. For an irreversible second-order reaction, a plot of 1/[Acid] vs. time will be linear.

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Visualizations

The following diagrams illustrate the generalized mechanism of acid-catalyzed esterification and the experimental workflow for kinetic studies.

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Deprotonation RCOOH Carboxylic Acid (R-COOH) H_plus H+ Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ R_OH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O H2O Water (H2O) Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H_plus_regen H+ (regenerated)

Caption: Generalized mechanism of Fischer-Speier esterification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling Reactants Measure Reactants (this compound, Carboxylic Acid) Catalyst Prepare Catalyst Reactants->Catalyst Reactor Charge Reactor & Equilibrate Temperature Catalyst->Reactor Start Add Catalyst & Start Timer (t=0) Reactor->Start Sampling Collect Samples at Intervals Start->Sampling Quench Quench Reaction Sampling->Quench Titrate Titrate Unreacted Acid Quench->Titrate Calculate Calculate Conversion Titrate->Calculate Plot Plot Kinetic Data Calculate->Plot Model Determine Rate Constants Plot->Model Arrhenius Calculate Activation Energy Model->Arrhenius

Caption: Experimental workflow for a kinetic study of esterification.

Conclusion

The study of the esterification kinetics of this compound is essential for the controlled synthesis of chiral esters. While direct kinetic data for this specific alcohol is limited, the principles and protocols derived from studies on analogous secondary alcohols provide a solid foundation for researchers. The provided experimental protocol offers a detailed guide for obtaining the necessary kinetic parameters, which are invaluable for the development and optimization of processes in the pharmaceutical and chemical industries. Further research is encouraged to establish a specific kinetic database for the esterification of this compound with a variety of carboxylic acids.

References

Application Note & Protocol: Tosylation of (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis. This process replaces the hydroxyl group (-OH), a poor leaving group, with a tosylate group (-OTs), which is an excellent leaving group. This enhances the substrate's reactivity towards nucleophilic substitution (SN2) and elimination (E2) reactions. The tosylation of chiral alcohols, such as (R)-(-)-2-Pentanol, is particularly valuable as the reaction proceeds with retention of configuration at the stereocenter.[1] This application note provides a detailed protocol for the synthesis of (R)-(-)-2-pentyl tosylate.

Reaction Scheme

This compound reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, to yield the corresponding (R)-(-)-2-pentyl tosylate. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]

Key Applications

The resulting (R)-(-)-2-pentyl tosylate is a versatile intermediate for the synthesis of various chiral compounds. Due to the excellent leaving group ability of the tosylate, it can readily undergo SN2 reactions with a wide range of nucleophiles, leading to inversion of stereochemistry at the chiral center.[3] This is a crucial step in the asymmetric synthesis of pharmaceuticals and other fine chemicals.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the tosylation of this compound.

ParameterValueReference / Notes
Reactants
This compound1.0 eq.Starting material
p-Toluenesulfonyl Chloride (TsCl)1.2 - 1.5 eq.Tosylating agent[4][5]
Base (Pyridine or Triethylamine)1.5 eq.Acid scavenger[4][5]
Solvent (Dichloromethane)10 volAnhydrous conditions recommended[4]
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling followed by warming[4][5]
Reaction Time4 - 12 hoursMonitored by TLC[4][5]
Product
(R)-(-)-2-pentyl tosylateC₁₂H₁₈O₃SMolecular Formula[6]
Molecular Weight242.34 g/mol [7]
Typical Yield85 - 95%Dependent on reaction scale and purity of reagents.
AppearanceColorless to pale yellow oil or solid

Experimental Protocol

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (10 volumes). Cool the solution to 0 °C using an ice bath. To the cooled, stirring solution, add pyridine or triethylamine (1.5 eq.).[4]

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at or below 0 °C.[4]

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for 4 hours.[4] The reaction progress should be monitored by TLC. If the reaction has not reached completion, allow the mixture to warm to room temperature and continue stirring for an additional 2-8 hours.[4]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, deionized water (2 x 10 volumes), and finally with brine.[4][5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-(-)-2-pentyl tosylate.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.

Diagrams

Tosylation_Workflow Experimental Workflow for the Tosylation of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation start Start: Add this compound to a flame-dried flask add_solvent Add anhydrous CH₂Cl₂ start->add_solvent cool Cool to 0 °C in an ice bath add_solvent->cool add_base Add Pyridine or Triethylamine cool->add_base add_tscl Slowly add p-Toluenesulfonyl Chloride (TsCl) add_base->add_tscl stir_cold Stir at 0 °C for 4 hours add_tscl->stir_cold monitor_tlc Monitor reaction progress by TLC stir_cold->monitor_tlc stir_cold->monitor_tlc stir_rt Warm to room temperature and stir if necessary monitor_tlc->stir_rt quench Quench with deionized water monitor_tlc->quench If complete stir_rt->quench separate Separate organic layer quench->separate wash_bicarb Wash with saturated NaHCO₃ separate->wash_bicarb wash_water Wash with deionized water (2x) wash_bicarb->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry organic layer over Na₂SO₄ wash_brine->dry filter Filter drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate end End: Obtain crude (R)-(-)-2-pentyl tosylate concentrate->end

References

Application Notes and Protocols: (R)-(-)-2-Pentanol in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol is a chiral alcohol that serves as a valuable building block in the synthesis of enantiomerically pure compounds.[1] In the flavor and fragrance industry, it is utilized as a precursor for the synthesis of various esters that possess characteristic fruity and pleasant aromas. The chirality of this compound is of particular importance as stereoisomers of flavor and fragrance compounds can exhibit distinct olfactory properties.[2] For instance, the enantiomers of 2-pentanol itself have different odor characteristics, with (R)-2-pentanol described as having paint, rubber, and grease notes, while the (S)-form has mint, plastic, and pungent notes.[3] This document provides detailed application notes and experimental protocols for the synthesis of flavor and fragrance esters using this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₁₂O[1]
Molecular Weight 88.15 g/mol [1]
Appearance Colorless clear liquid[1]
Boiling Point 119-120 °C
Density 0.809 g/mL at 20 °C
Refractive Index n20/D 1.406
Optical Rotation [α]25/D −13°, neat
Flash Point 34 °C (93.2 °F) - closed cup
Solubility Soluble in alcohol. Limited solubility in water.[4]

Flavor and Fragrance Applications

This compound is a key starting material for the synthesis of chiral esters that are used as flavor and fragrance agents. The resulting esters often possess fruity and sweet aromas.

Ester DerivativeAssociated AromaReference
(R)-(-)-2-Pentyl acetateFruity, Muscat, green, metallic, chemical[2]
2-Pentyl butyrateFruity, sweet, banana, apricot, herbal, cashew[5][6]

Synthesis of Flavor and Fragrance Esters

The primary method for synthesizing flavor and fragrance esters from this compound is through esterification with a suitable carboxylic acid or its derivative. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[7]

Fischer_Esterification Reactants Reactants: This compound + Carboxylic Acid ReactionMixture Reaction Mixture Reactants->ReactionMixture AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionMixture Heating Heating under Reflux ReactionMixture->Heating Workup Work-up: 1. Quenching 2. Extraction Heating->Workup Purification Purification: Distillation Workup->Purification Product Product: (R)-(-)-2-Pentyl Ester Purification->Product

Caption: Workflow for Chemical Synthesis of (R)-(-)-2-Pentyl Esters.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral esters. Lipases are commonly used enzymes that can catalyze esterification or transesterification reactions with high enantioselectivity.[8][9] Transesterification using vinyl esters as acyl donors is particularly effective as the reaction is driven forward by the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Enzymatic_Esterification Substrates Substrates: This compound + Acyl Donor (e.g., Vinyl Acetate) Reaction Solvent-free or Organic Solvent Substrates->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Incubation Incubation with Agitation (Controlled Temperature) Reaction->Incubation Separation Enzyme Separation: Filtration/Centrifugation Incubation->Separation Purification Product Purification: Distillation/Chromatography Separation->Purification Product Product: (R)-(-)-2-Pentyl Ester Purification->Product

Caption: Workflow for Enzymatic Synthesis of (R)-(-)-2-Pentyl Esters.

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-2-Pentyl Acetate via Fischer Esterification

Objective: To synthesize (R)-(-)-2-pentyl acetate, a flavor compound with a fruity, Muscat, green, and metallic aroma.[2]

Materials:

  • This compound (≥98% purity)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 8.82 g (0.1 mol) of this compound and 12.01 g (0.2 mol) of glacial acetic acid.

  • Carefully add 0.5 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

  • Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid (caution: CO₂ evolution).

  • Separate the organic layer and wash it with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude ester by fractional distillation. Collect the fraction boiling at approximately 134-136 °C.

Expected Outcome: A colorless liquid with a characteristic fruity aroma.

Quantitative Data:

ParameterValue
Theoretical Yield 13.02 g
Typical Actual Yield 70-80%
Boiling Point 135 °C
Protocol 2: Enzymatic Synthesis of (R)-(-)-2-Pentyl Butyrate

Objective: To synthesize (R)-(-)-2-pentyl butyrate, a flavor compound with a fruity, sweet, banana, and apricot aroma, using an immobilized lipase.[5][6]

Materials:

  • This compound (≥98% purity)

  • Vinyl butyrate

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • n-Hexane (optional, for solvent-based reaction)

  • Orbital shaker with temperature control

  • Reaction vials

  • Centrifuge

Procedure:

  • In a screw-capped vial, combine 0.88 g (10 mmol) of this compound and 1.37 g (12 mmol) of vinyl butyrate.

  • Add 100 mg of immobilized lipase (Novozym 435).

  • The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like n-hexane (e.g., 2 mL).

  • Place the vial in an orbital shaker set at 200 rpm and 40 °C.

  • Monitor the reaction progress by GC analysis of small aliquots taken at regular intervals.

  • Once the reaction reaches the desired conversion (typically 12-24 hours), stop the reaction.

  • Separate the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with solvent and reused.

  • Purify the product by vacuum distillation.

Expected Outcome: A colorless liquid with a strong fruity, banana-like odor.

Quantitative Data:

ParameterValue
Typical Molar Ratio (Alcohol:Acyl Donor) 1:1.2
Typical Enzyme Loading 10% (w/w of substrates)
Typical Reaction Temperature 40-50 °C
Typical Conversion >90%
Boiling Point of 2-Pentyl Butyrate 185-186 °C

Characterization Data

The synthesized esters should be characterized to confirm their identity and purity.

Spectroscopic Data for this compound:

TechniqueDataReference
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 14.11, 19.03, 23.38, 41.59, 67.69[10]
Mass Spectrum (EI) m/z: 45 (100%), 55 (21%), 43 (13%), 73 (9%), 44 (7%)[10]

Note: Specific spectroscopic data for the synthesized (R)-(-)-2-pentyl esters should be acquired and compared with literature values or reference spectra for confirmation.

Conclusion

This compound is a versatile chiral precursor for the synthesis of a variety of esters with desirable flavor and fragrance properties. Both classical chemical methods and modern enzymatic approaches can be effectively employed for their synthesis. The choice of method will depend on factors such as the desired purity, scale of production, and sustainability considerations. The protocols provided herein offer a starting point for researchers to explore the synthesis of these valuable aroma compounds.

References

Troubleshooting & Optimization

Improving yield and enantiomeric excess in (R)-2-Pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing (R)-2-Pentanol, focusing on strategies to enhance both chemical yield and enantiomeric excess. (R)-2-Pentanol is a valuable chiral building block in the pharmaceutical and flavor industries.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically enriched (R)-2-Pentanol?

A1: The two most common and effective strategies are the asymmetric reduction of the prochiral ketone, 2-pentanone, and the kinetic resolution of racemic 2-pentanol.

  • Asymmetric Hydrogenation: This method uses a chiral catalyst, such as a Ruthenium-BINAP complex (Noyori-type catalyst), to stereoselectively reduce 2-pentanone to (R)-2-pentanol.[3][4] It is highly efficient and can produce high enantiomeric excess (e.e.).[4][5]

  • Enzymatic Kinetic Resolution: This biocatalytic approach employs an enzyme, typically a lipase like Candida antarctica Lipase B (CALB), to selectively acylate one enantiomer of racemic 2-pentanol, leaving the unreacted (R)-2-pentanol enriched.[6][7][8] This method is known for its high selectivity under mild conditions.[7]

Q2: My enantiomeric excess (e.e.) is low when using a Noyori-type catalyst for asymmetric hydrogenation. What are the potential causes?

A2: Low e.e. in Noyori-type hydrogenations can stem from several factors:

  • Catalyst Purity and Activation: The Ru-BINAP precatalyst must be properly activated to the catalytically active Ru-hydride species.[9] Impurities or incomplete activation can lead to non-selective reduction.

  • Reaction Conditions: Temperature and hydrogen pressure are critical. Higher temperatures can decrease selectivity by providing enough energy to overcome the desired lower-energy transition state.[10]

  • Solvent Choice: The solvent can significantly influence the catalyst's conformation and, therefore, its stereoselectivity. Methanol or ethanol are commonly used.[3]

  • Substrate Purity: Impurities in the 2-pentanone substrate can interfere with or poison the catalyst.

Q3: In my enzymatic kinetic resolution, the reaction stops at around 50% conversion, but the yield of (R)-2-Pentanol is below the theoretical maximum of 50%. Why is this happening?

A3: This is a common issue in kinetic resolutions. The theoretical maximum yield for the desired enantiomer is 50%. Lower yields are often due to:

  • Product Loss During Workup: (R)-2-Pentanol is relatively volatile and water-soluble, leading to potential losses during extraction and solvent removal steps.[11]

  • Incomplete Separation: Difficulty in completely separating the unreacted alcohol from the acylated product (e.g., (S)-2-pentyl acetate) can reduce the isolated yield of the pure (R)-enantiomer.

  • Enzyme Inhibition: The products of the reaction (the ester and the released alcohol from the acyl donor) can sometimes inhibit the enzyme, slowing or stopping the reaction before the optimal 50% conversion is reached.[12]

  • Non-Ideal Enzyme Selectivity: If the enzyme has some activity towards the (R)-enantiomer, a small portion of it will be consumed, thus lowering the final yield.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of (R)-2-Pentanol.

Problem Potential Cause Recommended Solution
Low Yield (<80%) in Asymmetric Hydrogenation 1. Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure.Monitor reaction progress via TLC or GC. Ensure the system is properly sealed and pressurized. Consider increasing reaction time or pressure within literature-recommended limits.
2. Catalyst Deactivation: Presence of moisture or oxygen in the reaction setup. Impurities in the substrate or solvent.Use anhydrous solvents and thoroughly dry all glassware.[13] Purge the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen. Purify the 2-pentanone substrate by distillation if needed.[14]
3. Loss During Workup/Purification: Mechanical losses during transfers or inefficient extraction.Minimize transfers between flasks.[11] Perform multiple extractions with an appropriate solvent. Use care during solvent evaporation due to the product's volatility.
Low Enantiomeric Excess (<95% e.e.) 1. Suboptimal Temperature: Reaction temperature is too high, reducing selectivity.Lower the reaction temperature. Asymmetric reactions are often run at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity.[10]
2. Incorrect Catalyst Enantiomer: Using (S)-BINAP ligand instead of (R)-BINAP will produce (S)-2-Pentanol.Verify the chirality of the BINAP ligand used in the catalyst preparation.
3. Moisture Contamination: Water can interfere with the chiral ligand's coordination to the metal center.Ensure all reagents and solvents are strictly anhydrous.[10]
Low Conversion (<50%) in Enzymatic Resolution 1. Poor Enzyme Activity: Improper storage of the enzyme, or use of a suboptimal solvent.Store enzymes as recommended by the supplier. Screen different organic solvents (e.g., hexane, MTBE, toluene) as enzyme activity is highly solvent-dependent.
2. Suboptimal Acyl Donor: The chosen acyl donor (e.g., vinyl acetate, ethyl acetate) may not be ideal for the enzyme and substrate pair.Vinyl acetate is often highly effective as it produces an irreversible byproduct (acetaldehyde), driving the reaction forward.[12] Experiment with other acyl donors if results are poor.
3. pH Changes: If using a non-buffered aqueous system or if acidic/basic byproducts are formed, the pH can shift away from the enzyme's optimal range.While typically run in organic media, if an aqueous phase is present, ensure it is properly buffered.

Comparative Data on Synthetic Methods

The following table summarizes typical results for the synthesis of (R)-2-Pentanol using two primary methods.

MethodCatalyst / EnzymeTypical ConditionsYield (%)e.e. (%)Ref.
Asymmetric Hydrogenation RuCl₂[(R)-BINAP]H₂ (10-100 atm), Methanol, 30 °C, 24-48 h90-98%>98%[3][4]
Enzymatic Kinetic Resolution Immobilized Candida antarctica Lipase B (Novozym 435)Vinyl Acetate, Hexane, 40-60 °C, 2-24 h40-48% (Theor. Max 50%)>99%[12][15]

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Pentanone

This protocol is adapted from the principles of Noyori asymmetric hydrogenation.[3][4]

  • Preparation: In a nitrogen-filled glovebox, add RuCl₂[(R)-BINAP] (0.01 mol%) to a high-pressure reactor vessel.

  • Reagent Addition: Add anhydrous, degassed methanol via syringe, followed by 2-pentanone (1.0 eq).

  • Reaction: Seal the reactor, remove it from the glovebox, and purge it several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 50 atm) with H₂.

  • Execution: Place the reactor in an oil bath set to 30 °C and stir vigorously for 24 hours.

  • Monitoring: Periodically (and safely) depressurize the reactor, take an aliquot, and analyze by chiral GC to determine conversion and enantiomeric excess.

  • Workup: Once the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or distillation to yield pure (R)-2-Pentanol.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Pentanol

This protocol utilizes the widely employed lipase, Novozym 435.[12][16]

  • Preparation: To a dry flask, add racemic 2-pentanol (1.0 eq), an organic solvent (e.g., n-hexane), and the acyl donor, vinyl acetate (0.6 eq).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) to the mixture (e.g., 20 mg per mmol of substrate).

  • Reaction: Stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 45 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of the remaining alcohol.

  • Workup: When 50% conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused).

  • Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture contains (R)-2-Pentanol and (S)-2-pentyl acetate. Separate these two compounds via fractional distillation or flash column chromatography to isolate the pure (R)-2-Pentanol.

Visualized Workflows and Logic

G cluster_0 Workflow: Asymmetric Hydrogenation prep 1. Prepare Catalyst (RuCl2[(R)-BINAP]) in Reactor reagents 2. Add Anhydrous Solvent & 2-Pentanone prep->reagents reaction 3. Purge & Pressurize with H2 Gas (e.g., 50 atm) reagents->reaction execute 4. Heat & Stir (e.g., 30°C, 24h) reaction->execute workup 5. Concentrate Crude Mixture execute->workup purify 6. Purify Product (Distillation or Chromatography) workup->purify product Pure (R)-2-Pentanol purify->product G cluster_1 Troubleshooting: Low Enantiomeric Excess (e.e.) start Problem: Low e.e. Observed q1 Is Reaction Temperature Optimized (Low)? start->q1 s1 Action: Lower Temperature (e.g., to 0°C or below) q1->s1 No q2 Are Reagents & Solvents Strictly Anhydrous? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Use Freshly Distilled Anhydrous Solvents q2->s2 No q3 Is the Correct Catalyst Ligand Used? (e.g., (R)-BINAP for R-product) q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Verify Ligand Chirality and Purity q3->s3 No end_node Further Investigation Needed: - Catalyst Purity - Substrate Impurities q3->end_node Yes a3_yes Yes a3_no No

References

Common side reactions in the synthesis of (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-2-Pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the synthesis of this chiral alcohol.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of this compound, primarily focusing on the asymmetric reduction of 2-pentanone.

Guide 1: Low Enantioselectivity (Low ee%)

Problem: The reaction is producing this compound with a low enantiomeric excess (ee%).

Troubleshooting Workflow:

low_ee start Low Enantiomeric Excess (ee%) Observed catalyst_check Step 1: Verify Catalyst and Ligand Integrity start->catalyst_check conditions_check Step 2: Evaluate Reaction Conditions catalyst_check->conditions_check Catalyst & Ligand OK sub_catalyst Purity Check (NMR, Chiral GC/HPLC) Air/Moisture Sensitivity Correct Catalyst Loading catalyst_check->sub_catalyst substrate_check Step 3: Assess Substrate Purity conditions_check->substrate_check Conditions Optimized sub_conditions Temperature Optimization (Lower Temp) Solvent Screening Reaction Time Adjustment conditions_check->sub_conditions solution High Enantioselectivity Achieved substrate_check->solution Substrate Pure sub_substrate Check for Competing Reducible Impurities Purify 2-Pentanone (Distillation) substrate_check->sub_substrate

Caption: Workflow for troubleshooting low enantioselectivity.

Q&A Troubleshooting:

  • Q1: My enantiomeric excess is significantly lower than reported in the literature. What is the most common cause?

    • A1: The most frequent causes of low enantioselectivity are related to the catalyst system. Ensure the chiral ligand (e.g., (R)-BINAP) and the metal precursor (e.g., a ruthenium complex) are of high purity and handled under strictly anhydrous and anaerobic conditions, as many are sensitive to air and moisture.[1] Inadequate catalyst loading can also lead to a non-selective background reaction.[1]

  • Q2: I've confirmed my catalyst is active and pure. What reaction parameters should I investigate?

    • A2: Temperature is a critical factor; lowering the reaction temperature generally increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[1][2] Solvents can also play a crucial role in the chiral induction process, so performing a solvent screen is advisable.[2]

  • Q3: Could impurities in my starting material (2-pentanone) affect the enantioselectivity?

    • A3: Yes, impurities in the 2-pentanone can compete for the catalyst, leading to a decrease in enantioselectivity. It is recommended to use freshly distilled or high-purity 2-pentanone.

Guide 2: Low Reaction Conversion or Yield

Problem: The reaction is not proceeding to completion, resulting in a low yield of 2-pentanol.

Troubleshooting Workflow:

low_yield start Low Conversion/Yield catalyst_activity Step 1: Check for Catalyst Deactivation start->catalyst_activity reaction_params Step 2: Optimize Reaction Parameters catalyst_activity->reaction_params Catalyst Active sub_catalyst Ensure Anhydrous/Anaerobic Conditions Check for Catalyst Poisons (e.g., Sulfur) Increase Catalyst Loading catalyst_activity->sub_catalyst workup_check Step 3: Evaluate Work-up Procedure reaction_params->workup_check Parameters Optimized sub_params Increase Reaction Time Increase Temperature (balance with ee%) Ensure Correct Stoichiometry of Reducing Agent reaction_params->sub_params solution Improved Yield Achieved workup_check->solution Work-up Efficient sub_workup Avoid Product Loss During Extraction Check for Dehydration During Acidic Work-up workup_check->sub_workup

Caption: Workflow for troubleshooting low reaction conversion or yield.

Q&A Troubleshooting:

  • Q1: My reaction starts but stalls before reaching full conversion. What could be the issue?

    • A1: This is a common indication of catalyst deactivation. For hydrogenation reactions using ruthenium catalysts, deactivation can occur due to carbon deposition on the catalyst surface.[3] Ensure all reagents and solvents are pure and free from potential catalyst poisons.

  • Q2: I am using a transfer hydrogenation protocol with isopropanol. Could this be a source of low yield?

    • A2: In transfer hydrogenation, the equilibrium between the ketone/alcohol and isopropanol/acetone can affect the conversion. Using a larger excess of isopropanol or removing the acetone byproduct can help drive the reaction to completion.

  • Q3: Could I be losing my product during the work-up?

    • A3: Yes, 2-pentanol has some solubility in water, so extensive aqueous washes can lead to product loss. Additionally, if a strong acid is used during work-up, there is a risk of acid-catalyzed dehydration of the 2-pentanol product to form pentene isomers, especially if heat is applied.[1][4][5][6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side products in the synthesis of this compound?

    • A1: The most common side product is the undesired enantiomer, (S)-(+)-2-Pentanol. Other potential byproducts depend on the reaction conditions. In transfer hydrogenation using isopropanol, acetone is a stoichiometric byproduct.[7][8][9][10][11] During acidic work-up, dehydration can lead to the formation of 1-pentene and 2-pentene.[1][4][5][6]

  • Q2: What is a typical enantiomeric excess (ee%) I can expect for this synthesis?

    • A2: With optimized conditions using modern asymmetric catalysts like Ru-BINAP or CBS reagents, it is often possible to achieve high enantiomeric excess, frequently greater than 95% ee.[12]

  • Q3: How can I accurately determine the enantiomeric excess of my product?

    • A3: The most common methods for determining the ee of chiral alcohols are chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

  • Q4: Can the product, this compound, racemize after synthesis?

    • A4: While the alcohol itself is relatively stable, exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to racemization, although this is less common than for compounds with more acidic alpha-protons.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Side ProductChemical FormulaFormation PathwayMitigation Strategy
(S)-(+)-2-PentanolC₅H₁₂ONon-selective reductionOptimize chiral catalyst, lower temperature, ensure catalyst purity.
1-PenteneC₅H₁₀Acid-catalyzed dehydration of 2-pentanolAvoid strong acids and heat during work-up.
2-PenteneC₅H₁₀Acid-catalyzed dehydration of 2-pentanolAvoid strong acids and heat during work-up.
AcetoneC₃H₆OByproduct of transfer hydrogenation with isopropanolThis is an inherent byproduct of the reaction.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Pentanone using a Ru-BINAP Catalyst

This protocol is a general guideline and may require optimization.

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • 2-Pentanone

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with [RuCl₂(benzene)]₂ and (R)-BINAP in a 1:1.05 molar ratio.

  • Add degassed methanol to dissolve the components.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: Transfer the catalyst solution to a high-pressure reactor.

  • Add a solution of 2-pentanone in degassed methanol. The substrate-to-catalyst ratio should be optimized, typically ranging from 100:1 to 1000:1.

  • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 4-100 atm).[13][14]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the reaction is complete (monitor by GC).[13]

  • Work-up: Carefully depressurize the reactor.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (chiral GC or HPLC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 2-Pentanone

This protocol is a general guideline and may require optimization.

Materials:

  • (R)-Me-CBS catalyst solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • 2-Pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the (R)-Me-CBS catalyst solution (e.g., 5-10 mol%).

  • Cool the flask to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the borane reagent (e.g., BMS) to the flask.

  • Substrate Addition: Add a solution of 2-pentanone in anhydrous THF dropwise to the catalyst-borane mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol to quench any excess borane.

  • Allow the mixture to warm to room temperature.

  • Work-up: Add saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation.

  • Analysis: Determine the yield and enantiomeric excess (chiral GC or HPLC).

References

Purification techniques for removing (S)-enantiomer from (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-(-)-2-Pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the removal of the (S)-enantiomer from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating the enantiomers of 2-pentanol?

A1: The most prevalent methods for the chiral resolution of 2-pentanol include enzymatic kinetic resolution, chiral chromatography (both High-Performance Liquid Chromatography - HPLC and Gas Chromatography-Mass Spectrometry - GC-MS), and diastereomeric salt formation.[1] Enzymatic resolution, particularly using lipases, is a widely cited and effective method for this specific separation.

Q2: Which enzyme is most effective for the kinetic resolution of racemic 2-pentanol?

A2: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is reported to be a highly efficient catalyst for the kinetic resolution of (R,S)-2-pentanol.[1] This enzyme selectively catalyzes the acylation of the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

Q3: What is the general principle behind enzymatic kinetic resolution for this separation?

A3: In the enzymatic kinetic resolution of racemic 2-pentanol, an enzyme like CALB is used to selectively catalyze a reaction (typically transesterification) with one of the enantiomers at a much faster rate than the other.[2] For instance, in the presence of an acyl donor like vinyl acetate, CALB will preferentially acylate (R)-2-pentanol to form (R)-2-pentyl acetate, leaving the unreacted (S)-2-pentanol. The resulting mixture of the ester and the unreacted alcohol can then be separated by conventional methods like distillation or chromatography.

Q4: Can I use chiral chromatography for the preparative separation of 2-pentanol enantiomers?

A4: Yes, chiral HPLC can be used for the semi-preparative separation of 2-pentanol enantiomers.[3] The success of the separation depends on the choice of the chiral stationary phase (CSP) and the mobile phase composition.

Q5: What is a suitable chiral stationary phase for the GC-MS analysis of 2-pentanol enantiomers?

A5: A β-cyclodextrin-based chiral stationary phase has been successfully used for the separation of 2-pentanol enantiomers by GC-MS.[4][5]

Troubleshooting Guides

Enzymatic Kinetic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Inactive enzyme.- Suboptimal reaction conditions (temperature, solvent).- Insufficient amount of acyl donor.- Use a fresh batch of enzyme or test its activity on a known substrate.- Optimize the temperature (studies often use around 30°C).[6]- Screen different organic solvents.- Increase the molar ratio of the acyl donor to the alcohol.
Low Enantiomeric Excess (ee) - Non-selective enzyme.- Racemization of the product or substrate under reaction conditions.- Incorrect reaction time (reaction approaching 50% conversion of the racemate often yields the highest ee for the remaining substrate).- Ensure you are using a highly enantioselective enzyme like CALB.- Check for potential racemization catalysts in your reaction mixture.- Monitor the reaction progress over time to determine the optimal endpoint for achieving high ee.
Difficulty Separating the Product Ester from the Unreacted Alcohol - Similar boiling points or chromatographic retention times.- For distillation, use a fractional distillation column for better separation.- For chromatography, optimize the mobile phase and stationary phase to improve resolution between the ester and the alcohol.
Chiral HPLC Separation
IssuePossible Cause(s)Suggested Solution(s)
Poor or No Separation of Enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs. Polysaccharide-based columns (e.g., Daicel Chiralpak series) are often a good starting point.[7]- For normal phase, adjust the ratio of non-polar (e.g., heptane) and polar (e.g., isopropanol, ethanol) solvents.[8]- For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[8]
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Extra-column volume.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine).- Inject a smaller sample volume or a more dilute sample.- Use shorter, narrower tubing between the injector, column, and detector.[8]
Irreproducible Retention Times - Inadequate column equilibration.- Unstable column temperature.- Inconsistent mobile phase preparation.- Ensure the column is thoroughly equilibrated with the mobile phase before each run; chiral columns may require longer equilibration times.[8]- Use a column oven to maintain a constant temperature.[8]- Prepare the mobile phase accurately and consistently for every experiment.[8]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-2-Pentanol using Novozym 435

This protocol is a synthesized example based on common practices in the literature.

Materials:

  • (R,S)-2-Pentanol

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., methylene chloride or toluene)

  • Magnetic stirrer and hotplate

  • Reaction vessel

  • System for monitoring the reaction (e.g., chiral GC or HPLC)

Procedure:

  • To a solution of racemic 2-pentanol in the chosen organic solvent, add vinyl acetate. A typical molar ratio is 1:1 to 1:3 of alcohol to acyl donor.

  • Add Novozym 435 to the mixture. The enzyme loading can vary, but a starting point is typically 5-10 mg of enzyme per mmol of alcohol.

  • Stir the reaction mixture at a constant temperature, for example, 30°C.[6]

  • Monitor the progress of the reaction by periodically taking small aliquots, filtering out the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining (S)-2-pentanol.

  • Once the desired conversion is reached (often close to 50% for optimal ee of the unreacted enantiomer), stop the reaction by filtering off the enzyme.

  • The enzyme can often be washed with solvent and reused.

  • Separate the resulting (R)-2-pentyl acetate from the unreacted (S)-2-pentanol by fractional distillation or column chromatography.

Quantitative Data Summary

TechniqueKey Parameters(S)-2-Pentanol ee (%)Conversion (%)Reference
Enzymatic Resolution CALB, Propyl butyrate, Reactive Distillation90 ± 451 ± 3[9]
Enzymatic Resolution Lipase, Vinyl Acetate>95 (for the acetate)~50Not specified in detail

Note: The table provides examples from the literature; actual results will vary based on specific experimental conditions.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage racemic_mixture (R,S)-2-Pentanol + Acyl Donor reaction_vvessel reaction_vvessel racemic_mixture->reaction_vvessel enzyme CALB (Lipase) reaction_vessel Stirred Reaction (Selective Acylation of R-enantiomer) enzyme->reaction_vessel filtration Filtration reaction_vessel->filtration separation Distillation or Chromatography filtration->separation s_pentanol (S)-(-)-2-Pentanol (Unreacted) separation->s_pentanol r_acetate (R)-2-Pentyl Acetate (Product) separation->r_acetate

Caption: Workflow for Enzymatic Kinetic Resolution of 2-Pentanol.

Chiral_HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column & System Parameters cluster_sample_prep Sample Preparation start Poor Peak Resolution mp_composition Adjust Solvent Ratio (e.g., Heptane/IPA) start->mp_composition change_csp Try Different Chiral Stationary Phase (CSP) start->change_csp dilute_sample Dilute Sample or Reduce Injection Volume start->dilute_sample add_modifier Add Acidic/Basic Modifier mp_composition->add_modifier lower_flow Reduce Flow Rate change_csp->lower_flow adjust_temp Vary Column Temperature lower_flow->adjust_temp

Caption: Troubleshooting Logic for Chiral HPLC Separation Issues.

References

Technical Support Center: Chiral Separation of 2-Pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2-pentanol enantiomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Gas Chromatography (GC)

Question: I am observing poor or no separation of my 2-pentanol enantiomers on my chiral GC column. What are the common causes and how can I troubleshoot this?

Answer: Poor separation of 2-pentanol enantiomers in GC can stem from several factors, ranging from suboptimal column selection to inappropriate analytical conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.

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// Connections start -> check_column; check_column -> column_ok; column_ok -> optimize_temp [label="Yes"]; column_ok -> recommend_column [label="No"]; recommend_column -> check_column; optimize_temp -> temp_ok; temp_ok -> check_flow [label="Yes"]; temp_ok -> temp_guidance [label="No"]; temp_guidance -> optimize_temp; check_flow -> flow_ok; flow_ok -> consider_derivatization [label="Yes"]; flow_ok -> flow_guidance [label="No"]; flow_guidance -> check_flow; consider_derivatization -> derivatization_needed; derivatization_needed -> success [label="No"]; derivatization_needed -> derivatization_protocol [label="Yes"]; derivatization_protocol -> success; }

Caption: A stepwise workflow for troubleshooting poor GC separation of 2-pentanol enantiomers.

High-Performance Liquid Chromatography (HPLC)

Question: I am struggling to separate 2-pentanol enantiomers using HPLC. What approach should I take?

Answer: Direct separation of small, flexible molecules like 2-pentanol by chiral HPLC can be challenging. An effective alternative is an indirect method involving derivatization to form diastereomers, which can then be separated on a standard achiral column.

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// Connections start -> derivatize; derivatize -> diastereomers; diastereomers -> hplc_separation; hplc_separation -> separated_diastereomers; separated_diastereomers -> hydrolysis; hydrolysis -> enantiomers; hydrolysis -> cda_recovery; }

Caption: Workflow for the indirect separation of 2-pentanol enantiomers via HPLC.

Frequently Asked Questions (FAQs)

GC Separation

Q1: Which chiral GC column is most effective for separating 2-pentanol enantiomers?

A1: Studies have shown that a CYCLOSIL-B capillary column, which utilizes a β-cyclodextrin chiral stationary phase, provides excellent resolution for 2-pentanol enantiomers.[1][2] In a comparison of eight different chiral columns, the CYCLOSIL-B column achieved the best separation resolution (Rs = 1.92).[1][2]

Q2: What are the optimal GC conditions for separating 2-pentanol enantiomers on a CYCLOSIL-B column?

A2: The following GC conditions have been successfully used for the separation of 2-pentanol enantiomers on a CYCLOSIL-B column[1]:

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Nitrogen (99.999%)

  • Flow Rate: 1 mL/min (constant flow)

  • Oven Program:

    • Initial temperature: 40 °C, hold for 1 min

    • Ramp 1: Increase to 120 °C at 2 °C/min

    • Ramp 2: Increase to 210 °C at 3 °C/min, hold for 1 min

Q3: Can derivatization improve the GC separation of 2-pentanol enantiomers?

A3: Yes, derivatization can improve the GC separation of chiral alcohols.[3] Acylation, for instance by reacting the alcohol with acetic acid, converts the polar alcohol into a more volatile ester.[3] This can lead to better peak shapes and enhanced separation on a chiral stationary phase.[3] For 2-pentyl acetate, a resolution factor (α) of 3.00 has been reported on a CP Chirasil-DEX CB column.[3]

HPLC Separation

Q4: Why is direct HPLC separation of 2-pentanol enantiomers difficult?

A4: Enantiomers have identical physical properties in a non-chiral environment, making their separation challenging.[4] Direct chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. For small and flexible molecules like 2-pentanol, achieving sufficient differences in the stability of these complexes for effective separation can be difficult.

Q5: What is a reliable indirect HPLC method for separating 2-pentanol enantiomers?

A5: A reliable indirect method involves derivatizing the 2-pentanol racemate with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as silica gel. One such method uses (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as the chiral derivatizing agent. The resulting MαNP esters of (R)- and (S)-2-pentanol can be separated on a silica gel column.

Q6: What kind of resolution can be expected with the indirect MαNP acid derivatization method for 2-pentanol?

A6: The HPLC separation of 2-pentanol MαNP esters on a silica gel column has been shown to yield a resolution factor (Rs) of 2.02 and a separation factor (α) of 1.25.

Quantitative Data Summary

Table 1: Comparison of Chiral GC Columns for 2-Pentanol Enantiomer Separation

Chiral ColumnStationary Phase TypeResolution (Rs)Reference
CYCLOSIL-B β-cyclodextrin derivative 1.92 [1][2]
Beta DEX™ 120β-cyclodextrin derivativeLower than CYCLOSIL-B[5][6]
Astec CHIRADEXL® B-TAβ-cyclodextrin derivativeLower than CYCLOSIL-B[5][6]
Astec CHIRALDEX™ B-DMβ-cyclodextrin derivativeLower than CYCLOSIL-B[5][6]
Astec CHIRALDEX® G-TAγ-cyclodextrin derivativeLower than CYCLOSIL-B[5][6]
HP-CHIRAL-20Bβ-cyclodextrin derivativeLower than CYCLOSIL-B[5][6]
MEGA-DEX DAC Betaβ-cyclodextrin derivativeLower than CYCLOSIL-B[5][6]
MEGA-DEX DET Betaβ-cyclodextrin derivativeLower than CYCLOSIL-B[5][6]

Table 2: Performance of Indirect HPLC Method for 2-Pentanol Enantiomers

Derivatization AgentColumn TypeSeparation Factor (α)Resolution (Rs)Reference
(S)-(+)-MαNP acidSilica Gel1.252.02

Experimental Protocols

Protocol 1: Direct Enantioseparation of 2-Pentanol by GC-MS

This protocol is based on the method described by Hu et al. (2022).[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: CYCLOSIL-B capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Dilute the 2-pentanol racemate in a suitable solvent (e.g., dichloromethane).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Carrier Gas: Nitrogen at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Hold at 40 °C for 1 minute.

    • Increase to 120 °C at a rate of 2 °C/min.

    • Increase to 210 °C at a rate of 3 °C/min and hold for 1 minute.

  • MS Detection: Set the mass spectrometer to scan a suitable mass range for 2-pentanol (e.g., m/z 30-150).

Protocol 2: Indirect Enantioseparation of 2-Pentanol by HPLC

This protocol is based on the derivatization approach to form diastereomers.

  • Derivatization:

    • React the racemic 2-pentanol with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), in the presence of a suitable coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane).

    • Allow the reaction to proceed to completion.

    • Quench the reaction and purify the resulting diastereomeric MαNP esters.

  • HPLC Analysis:

    • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a non-polar solvent and a slightly more polar modifier (e.g., hexane/isopropanol or hexane/ethyl acetate). The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: Typically 1 mL/min.

    • Detection: Monitor the elution of the diastereomers at a suitable UV wavelength based on the absorbance of the MαNP chromophore.

  • Quantification: Calculate the enantiomeric ratio based on the peak areas of the two separated diastereomers.

  • (Optional) Recovery of Enantiomers: The separated diastereomeric esters can be hydrolyzed to yield the individual, enantiomerically pure (R)- and (S)-2-pentanol.

References

Stability and storage conditions for (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-(-)-2-Pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C in a refrigerator.[2][3] It is crucial to keep the container tightly closed to prevent evaporation and moisture absorption.[4][5][6] The storage area should be away from heat, sparks, open flames, and other sources of ignition as the compound is flammable.[1][4][5]

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and storage conditions. If a retest or expiration date is not provided on the Certificate of Analysis (COA), it is recommended to inspect the product routinely to ensure it performs as expected. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming it has been stored correctly.

Q3: What are the signs of degradation or impurity in this compound?

A3: Signs of degradation can include a change in color from a colorless liquid, the presence of suspended particles, or a significant change in its characteristic odor.[7] It is also important to test for the presence of peroxides, especially before distillation or evaporation, as they can form over time.[4] A change in the optical rotation value may also indicate racemization or the presence of impurities.[2]

Q4: Is this compound sensitive to light or air?

A4: While specific data on the light sensitivity of this compound is limited, it is good practice to store it in a dark or amber glass bottle to protect it from light, which can potentially catalyze degradation.[8] The compound is sensitive to air due to its flammable nature and the potential for peroxide formation.[4][7] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to maintain high purity.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[1][4] Contact with these substances can lead to vigorous reactions, potentially causing fire or an explosion.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction results or low yield Degradation of this compound due to improper storage.Verify the purity of the alcohol using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure the material has been stored at 2-8°C and protected from air and light.
Inconsistent analytical results (e.g., chromatography) Presence of water or other impurities.Use anhydrous this compound for moisture-sensitive reactions. Check for impurities using appropriate analytical techniques.
Visible particles or discoloration in the liquid Contamination or degradation of the product.Do not use the product. Dispose of it according to safety guidelines.
Safety incident (e.g., fire) Improper handling or storage near ignition sources.This compound is a flammable liquid.[4][6][9] Always handle it in a well-ventilated area, away from heat, sparks, and open flames.[1][4][5] Ensure proper grounding of containers when transferring the material to avoid static discharge.[1][5]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₂O[2][7]
Molecular Weight 88.15 g/mol [2][7]
Appearance Colorless, clear liquid[2]
Boiling Point 118-120 °C[10]
Density 0.809 - 0.812 g/mL at 20-25 °C
Refractive Index n20/D 1.406
Optical Rotation [α]25/D -13° (neat)
Flash Point 34 °C (93.2 °F) - closed cup[9]
Solubility Slightly soluble in water. Soluble in alcohol.[7][11]

Recommended Storage Conditions Summary

ParameterConditionRationale
Temperature 2-8 °C[2][3]To minimize evaporation and potential degradation.
Atmosphere Tightly sealed container,[4][5][6] inert gas for long-term storage.To prevent contamination from air and moisture, and to reduce fire hazard.
Light Protection from light (e.g., amber bottle).[8]To prevent potential light-catalyzed degradation.
Incompatibilities Away from strong oxidizing agents.[1][4]To prevent hazardous reactions.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

  • Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A chiral capillary column suitable for separating alcohol enantiomers (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: Set to 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: The retention time of the main peak should correspond to that of a standard this compound sample. The peak area will determine the purity. The presence of a peak at the retention time of (S)-(+)-2-Pentanol would indicate the enantiomeric excess.

Protocol 2: Peroxide Test

  • Reagents: Potassium iodide (KI) solution (10% w/v), glacial acetic acid, and starch indicator solution.

  • Procedure:

    • Add 1 mL of this compound to a test tube.

    • Add 1 mL of glacial acetic acid.

    • Add 1 mL of the 10% KI solution.

    • Shake the mixture and let it stand for 5 minutes in the dark.

  • Observation: The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. Adding a few drops of starch indicator solution will result in a blue-black color if peroxides are present.

Mandatory Visualizations

Storage_Workflow A Receive this compound B Inspect for damage and correct labeling A->B C Store in a designated flammable liquid cabinet B->C H Log receipt and storage location B->H D Maintain temperature at 2-8°C C->D E Ensure container is tightly sealed C->E F Protect from light C->F G Keep away from oxidizing agents and ignition sources C->G

Caption: Recommended workflow for the safe storage of this compound.

Troubleshooting_Logic Start Experiment Yield is Low CheckPurity Check Purity of this compound? Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low CheckPurity->PurityLow No OtherFactors Investigate Other Experimental Parameters PurityOK->OtherFactors CheckStorage Review Storage Conditions PurityLow->CheckStorage Dispose Dispose of degraded material CheckStorage->Dispose

Caption: A logical diagram for troubleshooting low experimental yields.

References

Technical Support Center: Asymmetric Reduction of 2-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the asymmetric reduction of 2-pentanone. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common issues encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low enantiomeric excess (ee) in my reduction of 2-pentanone. What are the potential causes and how can I improve it?

Low enantioselectivity is a frequent challenge and can be influenced by several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst and Ligand Integrity:

    • Purity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can disrupt the formation of the active chiral catalyst.[1]

    • Decomposition: Some catalysts may be sensitive to air or moisture. Ensure proper handling and storage in an inert atmosphere (e.g., in a glovebox).

    • Catalyst Choice: The choice of catalyst system is critical. For 2-pentanone, a dialkyl ketone, achieving high enantioselectivity can be challenging. Consider screening different types of catalysts, such as oxazaborolidines, Noyori-type ruthenium catalysts, or biocatalysts.[2][3][4]

  • Reaction Conditions:

    • Temperature: Temperature has a significant impact on enantioselectivity. The optimal temperature can vary depending on the catalyst system. For instance, in some oxazaborolidine-catalyzed reductions, the highest enantioselectivities are achieved between 20 and 30°C.[5][6][7][8][9] It is crucial to perform temperature optimization studies for your specific reaction.

    • Solvent: The solvent can influence catalyst solubility and the transition state geometry, thereby affecting enantioselectivity. Common solvents for asymmetric reductions include THF, toluene, and methanol.[5][6] The diastereoselectivity of some reactions has been shown to be solvent-dependent.[10]

    • Concentration: The concentration of the substrate and catalyst can impact the reaction rate and selectivity. Higher ketone concentrations have been shown to increase the turnover frequency (TOF) in some systems.[11]

  • Non-Catalytic Reduction:

    • The reducing agent (e.g., borane) can sometimes directly reduce the ketone without the mediation of the chiral catalyst. This non-catalytic pathway leads to a racemic product, thus lowering the overall enantiomeric excess.[5][6][7] The rate of this background reaction can be temperature-dependent.

A logical workflow for troubleshooting low enantiomeric excess is presented below.

G start Low Enantiomeric Excess (ee) Observed catalyst Check Catalyst & Ligand Integrity start->catalyst conditions Optimize Reaction Conditions start->conditions background Investigate Non-Catalytic Reduction start->background purity Verify Purity of Catalyst/Ligand catalyst->purity handling Review Handling & Storage Procedures catalyst->handling temp Screen Different Temperatures conditions->temp solvent Test Various Solvents conditions->solvent concentration Adjust Substrate/Catalyst Concentration conditions->concentration control Run Control Reaction (without catalyst) background->control end Improved Enantioselectivity purity->end handling->end temp->end solvent->end concentration->end control->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: My reaction is slow or shows no conversion. What should I check?

Possible Causes & Solutions:

  • Catalyst Activity:

    • Inactivation: The catalyst may have been deactivated by impurities (e.g., water, oxygen) or may have decomposed.

    • Catalyst Loading: The catalyst loading might be too low. While higher substrate-to-catalyst (S/C) ratios are desirable, a higher initial catalyst concentration may be necessary to achieve a reasonable reaction rate.

    • Base Additive: For some catalytic systems, such as certain transfer hydrogenations, the presence of a strong base (e.g., KOtBu) is essential for catalysis. No conversion may be observed if the base is omitted.[11]

  • Reaction Conditions:

    • Temperature: Reaction rates generally increase with temperature.[5][6][7][8][9] However, this must be balanced with the potential for decreased enantioselectivity at higher temperatures.

    • Hydrogen Pressure (for hydrogenation reactions): In asymmetric transfer hydrogenation, the pressure of the hydrogen source is a critical parameter. Ensure the reactor is properly sealed and pressurized.[1]

  • Purity of Reagents:

    • Inhibitors: The substrate or solvent may contain impurities that inhibit the catalyst. Ensure all reagents are of appropriate purity.

Q3: How does temperature affect the asymmetric reduction, and what is the optimal range?

Temperature is a critical parameter that influences both the reaction rate and the enantioselectivity.

  • Effect on Rate: The rate of both the catalytic and non-catalytic reduction pathways increases with higher temperatures.[5][6][7][8][9]

  • Effect on Enantioselectivity: The effect on enantioselectivity is more complex. While it is generally expected that enantioselectivity decreases at higher temperatures, some systems, like certain oxazaborolidine-catalyzed reductions, show optimal enantioselectivity in a specific temperature range, often between 20 and 30°C.[5][6][7][8][9] In some cases, raising the temperature can lead to a marginal loss of enantioselectivity while significantly shortening the reaction time.[12]

Summary of Temperature Effects on Asymmetric Ketone Reduction

ParameterGeneral Effect of Increasing TemperatureNote
Reaction Rate IncreasesApplies to both catalytic and non-catalytic pathways.[5][6][7][8][9]
Enantioselectivity (ee) Often decreasesOptimal range exists for some systems (e.g., 20-30°C for certain oxazaborolidines).[5][6][7][8][9]

It is essential to perform an optimization study for your specific catalyst and substrate system to determine the ideal temperature.

Experimental Protocols

Below is a generalized experimental protocol for the asymmetric reduction of 2-pentanone via transfer hydrogenation, based on common procedures for ketone reductions.

Protocol: Asymmetric Transfer Hydrogenation of 2-Pentanone

This protocol is a general guideline and may require optimization for specific catalyst systems.

1. Catalyst Preparation (Example: Ru-TsDPEN type catalyst)

  • In an inert atmosphere (glovebox), a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R,R)-TsDPEN) in the appropriate molar ratio.

  • Anhydrous, degassed solvent (e.g., isopropanol) is added.

  • The mixture is stirred at a specified temperature (e.g., 80°C) for a set time (e.g., 1 hour) to form the active catalyst.

2. Reduction Reaction

  • To a reaction vessel under an inert atmosphere, add the 2-pentanone substrate and the solvent (e.g., isopropanol, which can also serve as the hydrogen source).

  • If required by the catalytic system, add a base (e.g., KOtBu).[11]

  • Add the pre-formed catalyst solution.

  • The reaction is stirred at the desired temperature for the specified time (e.g., 1-24 hours).

3. Work-up and Analysis

  • After the reaction is complete (monitored by TLC or GC), quench the reaction by exposing it to air or adding a quenching agent.[11]

  • Remove the solvent under reduced pressure.

  • Purify the resulting 2-pentanol by column chromatography on silica gel.

  • Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.[1]

An illustrative workflow for this experimental protocol is provided below.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reduction Reaction cluster_workup Work-up & Analysis p1 Charge Ru precursor & chiral ligand p2 Add anhydrous, degassed solvent p1->p2 p3 Stir at elevated temp (e.g., 80°C) p2->p3 r2 Add catalyst solution p3->r2 r1 Add 2-pentanone, solvent, and base r1->r2 r3 Stir at desired temp (monitor reaction) r2->r3 w1 Quench reaction r3->w1 w2 Solvent removal w1->w2 w3 Purify via chromatography w2->w3 w4 Analyze ee (Chiral GC/HPLC) w3->w4

Caption: General experimental workflow for asymmetric transfer hydrogenation.

References

Technical Support Center: Optimizing Catalyst Loading for the Kinetic Resolution of 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the kinetic resolution of 2-pentanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this experimental process.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the kinetic resolution of 2-pentanol.

Guide 1: Low Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the unreacted (S)-2-pentanol or the acylated (R)-2-pentanol is lower than expected.

Potential Cause Suggested Solution
Suboptimal Catalyst Loading An inadequate amount of catalyst can lead to a significant background, non-enantioselective reaction. Incrementally increase the catalyst loading. For enzymatic resolutions with catalysts like Novozym 435, a range of 1-4% by weight of the substrate can be a good starting point.[1]
Incorrect Reaction Temperature Temperature plays a crucial role in the enantioselectivity of the reaction. Lowering the reaction temperature often increases the enantiomeric excess by enhancing the energy difference between the diastereomeric transition states.[2]
Reaction Time and Conversion The enantiomeric excess of the remaining starting material increases with conversion, while the enantiomeric excess of the product is highest at the beginning of the reaction.[3] Stopping the reaction at approximately 50% conversion is often optimal for achieving high ee for both the unreacted alcohol and the product.[4]
Catalyst Inactivity or Degradation Ensure the catalyst, especially if it's an enzyme, has been stored correctly and is not expired. For enzymatic reactions, the presence of inhibitors or denaturing agents in the reaction mixture can reduce activity and selectivity.
Inappropriate Acyl Donor or Solvent The choice of acyl donor and solvent can significantly influence the enantioselectivity. For the resolution of 2-pentanol with Novozym 435, vinyl acetate or vinyl butyrate are effective acyl donors.[4][5] The solvent can affect the conformation of the catalyst-substrate complex.

Guide 2: Low or Stalled Reaction Conversion

Problem: The reaction proceeds very slowly or stops before reaching the desired conversion.

Potential Cause Suggested Solution
Insufficient Catalyst Loading A low catalyst concentration will result in a slower reaction rate. Gradually increase the catalyst loading to enhance the reaction speed.
Catalyst Deactivation For enzymatic catalysts, factors like extreme pH, high temperatures, or the presence of certain organic solvents can lead to deactivation. Ensure the reaction conditions are within the optimal range for the chosen catalyst. For metal-based catalysts, ensure strict anhydrous and anaerobic conditions if they are sensitive to air and moisture.[2]
Poor Mass Transfer In heterogeneous catalysis, such as with an immobilized enzyme like Novozym 435, efficient mixing is crucial. Increase the agitation speed to improve the interaction between the substrates and the catalyst.[5]
Product Inhibition In some enzymatic reactions, the products can act as inhibitors, slowing down the reaction rate as their concentration increases.[5] If product inhibition is suspected, consider strategies like in-situ product removal.
Equilibrium Limitations The reaction may have reached equilibrium. To drive the reaction forward, one of the products can be removed from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the kinetic resolution of 2-pentanol using Novozym 435?

A1: For the kinetic resolution of 2-pentanol using the immobilized lipase Novozym 435, a catalyst loading in the range of 1-4% by weight (wt%) relative to the substrate is a common starting point.[1] The optimal loading will depend on other reaction parameters such as temperature, substrate concentration, and desired reaction time.

Q2: How does catalyst loading affect the conversion and enantiomeric excess (ee)?

A2: Generally, increasing the catalyst loading will increase the reaction rate, leading to a higher conversion in a shorter amount of time. However, the relationship with enantiomeric excess is more complex. While a sufficient catalyst amount is needed to outcompete any non-selective background reaction, an excessively high loading might not significantly improve ee and would be less economical. The key is to find a balance that provides a reasonable reaction rate and high enantioselectivity. For the kinetic resolution of racemic-2-pentanol with Novozym 435, it has been reported that 50% conversion and 99% enantiomeric excess of (S)-2-pentanol can be achieved.[4]

Q3: What is the "Enantiomeric Ratio (E)" and how is it relevant to optimizing my reaction?

A3: The Enantiomeric Ratio (E) is a measure of the enantioselectivity of a kinetic resolution. It is defined as the ratio of the rate of reaction of the fast-reacting enantiomer to the rate of reaction of the slow-reacting enantiomer. Unlike enantiomeric excess (ee), the E-value is independent of conversion, making it a more reliable parameter for comparing the selectivity of different catalysts or reaction conditions.[6] An E-value greater than 200 is generally considered excellent for a preparative scale reaction.

Q4: Can I reuse the Novozym 435 catalyst?

A4: Yes, one of the advantages of using an immobilized enzyme like Novozym 435 is its potential for reuse. After the reaction, the catalyst can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed substrates and products, and dried before being used in subsequent batches. Studies have shown that Novozym 435 can be recycled multiple times without a significant loss of activity.[7]

Q5: My reaction has stalled. How can I determine if it's due to catalyst deactivation or equilibrium?

A5: To distinguish between catalyst deactivation and reaching equilibrium, you can try adding a fresh batch of the limiting substrate to the reaction mixture. If the reaction proceeds further, it suggests that the catalyst is still active and the reaction was likely limited by the availability of the substrate or had reached equilibrium. If there is no further reaction, it is likely that the catalyst has been deactivated.

Experimental Protocol: Kinetic Resolution of 2-Pentanol using Novozym 435

This protocol provides a general procedure for the enzymatic kinetic resolution of racemic 2-pentanol.

Materials:

  • Racemic 2-pentanol

  • Novozym 435 (immobilized lipase B from Candida antarctica)

  • Acyl donor (e.g., vinyl acetate or vinyl butyrate)

  • Anhydrous solvent (e.g., toluene, hexane, or solvent-free)

  • Reaction vessel with a magnetic stirrer and temperature control

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral gas chromatography)

Procedure:

  • To a temperature-controlled reaction vessel, add the chosen solvent (if not running neat), racemic 2-pentanol, and the acyl donor. A typical molar ratio of acyl donor to alcohol is 1:1 or slightly higher.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30-60°C).

  • Add Novozym 435 to the reaction mixture. A typical catalyst loading is 1-4% by weight of the total substrates.

  • Stir the reaction mixture at a constant speed to ensure good mixing.

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them for conversion and enantiomeric excess using chiral GC.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme.

  • The filtrate contains the unreacted (S)-2-pentanol and the product, (R)-2-pentyl acetate. These can be separated by standard purification techniques such as distillation or column chromatography.

  • The recovered Novozym 435 can be washed with a suitable solvent, dried, and stored for reuse.

Data Presentation

Table 1: Effect of Catalyst Loading on the Kinetic Resolution of 2-Pentanol

Catalyst Loading (% w/w)Conversion (%)Enantiomeric Excess (ee) of (S)-2-pentanol (%)Reaction Time (min)
1~50>9860
2~50>9930[4]
4>50>99<30

Note: The values in this table are illustrative and based on typical results. Optimal conditions may vary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Analysis A Racemic 2-Pentanol D Mix & Equilibrate Temperature A->D B Acyl Donor (e.g., Vinyl Acetate) B->D C Solvent (Optional) C->D E Add Novozym 435 Catalyst D->E F Monitor Reaction (Chiral GC) E->F G Stop at ~50% Conversion F->G Desired ee & conversion reached H Filter to Recover Catalyst G->H I Separate Products H->I J (S)-2-Pentanol I->J K (R)-2-Pentyl Acetate I->K

Caption: Experimental workflow for the kinetic resolution of 2-pentanol.

Troubleshooting_Logic cluster_ee Troubleshooting Low ee cluster_conv Troubleshooting Low Conversion Start Start Experiment Problem Problem Encountered? Start->Problem Low_ee Low Enantiomeric Excess Problem->Low_ee Yes Low_Conversion Low Conversion Problem->Low_Conversion Yes Success Successful Resolution Problem->Success No Opt_Temp Adjust Temperature Low_ee->Opt_Temp Inc_Cat_Load Increase Catalyst Loading Low_Conversion->Inc_Cat_Load Opt_Cat_Load_ee Optimize Catalyst Loading Opt_Temp->Opt_Cat_Load_ee Opt_Time Adjust Reaction Time Opt_Cat_Load_ee->Opt_Time Opt_Time->Problem Check_Activity Check Catalyst Activity Inc_Cat_Load->Check_Activity Inc_Agitation Increase Agitation Check_Activity->Inc_Agitation Inc_Agitation->Problem

Caption: Troubleshooting logic for kinetic resolution of 2-pentanol.

References

Preventing racemization of (R)-(-)-2-Pentanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(-)-2-Pentanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining the stereochemical integrity of this compound during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure compound, like this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), resulting in a loss of optical activity.[1] In pharmaceutical and fine chemical synthesis, typically only one enantiomer provides the desired biological or chemical activity, while the other may be inactive or cause harmful side effects.[1] Therefore, preventing racemization is critical to ensure the purity and efficacy of the final product.

Q2: What are the primary causes of racemization for a secondary alcohol like this compound?

A2: Racemization of this compound typically occurs when the chiral center is involved in a reaction that proceeds through a planar, achiral intermediate, such as a carbocation. Key factors that can induce racemization include:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, transforming it into a good leaving group (water).[1] Departure of the leaving group generates a planar secondary carbocation, which can be attacked by a nucleophile from either face, leading to a racemic product.[2]

  • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, particularly if catalytic impurities are present.[1]

  • Presence of Metal Catalysts: Certain transition metal complexes, especially those based on ruthenium, are known to be highly effective catalysts for the racemization of chiral alcohols.[3][4][5] These catalysts often operate via a dehydrogenation/hydrogenation mechanism.

  • Oxidation-Reduction Cycles: Reversible oxidation of the secondary alcohol to its corresponding ketone (2-pentanone), followed by reduction, can lead to racemization if the reducing agent or conditions are not stereoselective.[6]

Q3: What is the difference between a reaction that causes racemization and one that causes inversion of configuration?

A3: A reaction causing racemization results in a mixture of both R and S enantiomers from a single starting enantiomer, typically yielding a product with low or zero enantiomeric excess (e.e.). This happens in reactions with an Sₙ1 mechanism.[7] In contrast, a reaction causing inversion of configuration converts the R enantiomer specifically to the S enantiomer (or vice versa). This is characteristic of an Sₙ2 reaction mechanism, which proceeds with a defined stereochemical outcome and, ideally, preserves enantiomeric purity (e.g., >99% e.e. of the inverted product).[8][9]

Troubleshooting Guides

Problem 1: I performed a substitution reaction on this compound and the product has a low enantiomeric excess (e.e.). What happened?

Possible Cause: The reaction likely proceeded, at least in part, through an Sₙ1 mechanism. This is common when using reagents like HBr or HCl directly with a secondary alcohol, as the reaction involves the formation of a planar carbocation intermediate that loses the original stereochemical information.[2]

Solutions:

  • Avoid Protic Acids and High Heat: Do not use strong protic acids (e.g., HBr, HCl, H₂SO₄) directly if you wish to retain stereochemical integrity. These conditions strongly favor the Sₙ1 pathway for secondary alcohols.

  • Two-Step Sₙ2 Strategy: Convert the hydroxyl group into a better leaving group that is not water, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These groups can then be displaced by a nucleophile under conditions that favor an Sₙ2 reaction (e.g., aprotic polar solvent like acetone or DMF), which results in a clean inversion of stereochemistry.

  • Utilize Stereospecific Reagents: Employ reaction systems designed for stereospecific conversion of alcohols, such as the Mitsunobu reaction.[8][10] This reaction typically proceeds with a high degree of inversion at the chiral center.[9][11]

Problem 2: I need to perform a reaction on another part of my molecule, but the this compound moiety is not stable to the reaction conditions (e.g., strong base, Grignard reagent). How can I prevent unwanted side reactions and racemization?

Possible Cause: The hydroxyl group of this compound is acidic and can react with strong bases or organometallic reagents.[12] These conditions could also potentially lead to elimination or other side reactions.

Solutions:

  • Use a Protecting Group: The most effective strategy is to "protect" the alcohol. This involves converting the hydroxyl group into a derivative that is stable to the intended reaction conditions. After the reaction is complete, the protecting group is removed to regenerate the alcohol.[13][14]

  • Choosing a Protecting Group:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are excellent choices. They are easy to install (e.g., TBDMS-Cl, imidazole), stable to most non-acidic and non-fluoride-containing reagents (including bases, oxidizing agents, and organometallics), and can be selectively removed with a fluoride source (e.g., TBAF) or acid.[14][15]

    • Benzyl Ether (Bn): Formed using a strong base (like NaH) and benzyl bromide. It is very robust and stable to acidic and basic conditions but can be removed by hydrogenolysis (H₂, Pd/C).[13]

    • Acetal-based groups (e.g., THP, MOM): These are stable to basic conditions but are sensitive to acid.[12][15]

Quantitative Data Summary

The choice of reaction methodology has a profound impact on the stereochemical outcome when transforming this compound. The table below summarizes expected outcomes for the conversion to 2-bromopentane.

Reaction TypeReagents & ConditionsPredominant MechanismProduct ConfigurationExpected Enantiomeric Excess (e.e.)
Direct SubstitutionHBr, heatSₙ1(R/S)-2-bromopentane~0% (Racemic)
Tosylation then Substitution1. TsCl, pyridine2. NaBr, acetoneSₙ2(S)-2-bromopentane>98%
Mitsunobu ReactionPPh₃, DIAD, ZnBr₂Sₙ2(S)-2-bromopentane>95%

Key Experimental Protocols

Protocol 1: Stereospecific Conversion of this compound to (S)-2-Bromopentane (Sₙ2 Pathway)

This two-step protocol ensures a clean inversion of stereochemistry by first converting the alcohol to a tosylate, which is an excellent leaving group, followed by displacement with bromide.

Step A: Synthesis of (R)-2-pentyl tosylate

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, anhydrous MgSO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) to the solution.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding cold 1 M HCl.

    • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step B: Synthesis of (S)-2-bromopentane

  • Materials: (R)-2-pentyl tosylate (from Step A), sodium bromide (NaBr), acetone, deionized water.

  • Procedure:

    • Dissolve the crude (R)-2-pentyl tosylate (1.0 eq) in acetone in a round-bottom flask.

    • Add sodium bromide (1.5 eq).

    • Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC or GC for the disappearance of the starting material.

    • After cooling to room temperature, remove the acetone under reduced pressure.

    • Partition the residue between water and a nonpolar organic solvent (e.g., diethyl ether or hexanes).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield (S)-2-bromopentane.

    • Confirm enantiomeric excess using chiral GC analysis.

Protocol 2: Protection of this compound as a TBDMS Ether

This protocol is ideal when subsequent reactions require basic or organometallic reagents.

  • Materials: this compound, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated NH₄Cl solution.

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise at room temperature.

    • Stir the mixture for 12-16 hours at room temperature. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water (3x) and saturated brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-protected (R)-2-pentanol.

Visualizations

racemization_mechanism cluster_R This compound R_alcohol (R)-2-Pentanol protonation Protonation (+H⁺) oxonium Protonated Alcohol protonation->oxonium loss_h2o Loss of H₂O (Slow, RDS) carbocation Planar Carbocation (Achiral) loss_h2o->carbocation Sₙ1 Pathway nuc_attack Nucleophilic Attack (e.g., Br⁻) S_product (S)-Product nuc_attack->S_product Top-side attack R_product (R)-Product nuc_attack->R_product Bottom-side attack

Caption: Sₙ1 mechanism leading to racemization of this compound.

prevention_workflow start Goal: React molecule containing (R)-2-Pentanol q1 Is the reaction at the chiral hydroxyl center? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Can a stereospecific (Sₙ2) method be used? (e.g., Tosylation, Mitsunobu) a1_yes->q2 q3 Are reaction conditions incompatible with a free -OH? (e.g., Grignard, strong base) a1_no->q3 a2_yes YES q2->a2_yes a2_no NO q2->a2_no proc1 Proceed with Sₙ2 reaction. Result: Inversion of configuration. a2_yes->proc1 proc2 AVOID: Do not use Sₙ1 conditions (e.g., strong protic acids). a2_no->proc2 a3_yes YES q3->a3_yes a3_no NO q3->a3_no proc3 Protect the alcohol (e.g., TBDMS). Perform reaction. Deprotect. a3_yes->proc3 proc4 Proceed with reaction. Stereocenter is not affected. a3_no->proc4 protection_strategy start_mol (R)-2-Pentanol step1 Protect protected_mol Protected (R)-2-Pentanol (e.g., R-O-TBDMS) step1->protected_mol TBDMS-Cl, Imidazole step2 Perform Incompatible Reaction reacted_mol Reacted Intermediate step2->reacted_mol e.g., Grignard Reagent step3 Deprotect final_mol Final Product with (R)-2-Pentanol Moiety Intact step3->final_mol TBAF

References

Identifying and removing impurities from commercial (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-(-)-2-Pentanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial this compound. Here you will find information on identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurity in commercial this compound is its enantiomer, (S)-(+)-2-Pentanol.[1][2] Since enantiomers have nearly identical physical properties, their separation can be challenging. Other potential impurities may include water, residual solvents from the manufacturing process, and other isomeric pentanols or related alcohols with similar boiling points.[3]

Q2: How can I determine the enantiomeric purity of my this compound sample?

A2: The most effective methods for determining enantiomeric purity are chiral chromatography techniques. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are widely used for this purpose.[4][5] These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[6]

Q3: Can I use standard analytical techniques like NMR or fractional distillation to check for enantiomeric impurities?

A3: Standard 1H or 13C NMR spectroscopy cannot distinguish between enantiomers.[6] To use NMR for this purpose, you would first need to react your sample with a chiral derivatizing agent to create diastereomers, which would then exhibit distinct signals in the NMR spectrum.[6] Similarly, fractional distillation is ineffective for separating enantiomers because they have identical boiling points.[7][8] However, fractional distillation can be useful for removing impurities with different boiling points.[3]

Q4: My this compound has a high water content. How can I remove it?

A4: To remove water from this compound, you can use standard drying agents such as anhydrous magnesium sulfate or sodium sulfate, followed by filtration. For larger quantities or very low water content requirements, fractional distillation can also be effective, as water and 2-pentanol have different boiling points.

Troubleshooting Guides

Issue 1: Poor separation of enantiomers in Chiral GC/HPLC
Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical for enantiomeric separation.[5][9] For 2-pentanol, polysaccharide-based columns (for HPLC) or cyclodextrin-based columns (for GC) are often effective.[1][4] If you are not achieving separation, consult column selection guides or try a column with a different chiral selector.[10]
Suboptimal Mobile/Carrier Gas Flow Rate The flow rate of the mobile phase (in HPLC) or carrier gas (in GC) affects resolution. Optimize the flow rate to find the best balance between separation efficiency and analysis time.
Incorrect Temperature In GC, the oven temperature program is crucial. A slower temperature ramp can improve the resolution of closely eluting peaks. In HPLC, controlling the column temperature can also impact separation.
Improper Sample Preparation Ensure the sample is fully dissolved in a suitable solvent, ideally the mobile phase for HPLC, to prevent peak distortion.[9]
Issue 2: Presence of unexpected peaks in the chromatogram
Possible Cause Troubleshooting Step
Contaminated Solvents or Glassware Run a blank analysis with just the solvent to check for contamination. Ensure all glassware is thoroughly cleaned.
Sample Degradation This compound is stable, but impurities could be reactive. Store samples properly and analyze them promptly after preparation.
Residual Starting Materials or Byproducts If the 2-pentanol was synthesized in-house, consider the possible side reactions and byproducts of the synthetic route.[11] Use a mass spectrometer (MS) detector to help identify the unknown peaks based on their mass-to-charge ratio.[5]

Experimental Protocols

Protocol 1: Chiral GC-MS for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric ratio of (R)- and (S)-2-Pentanol.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) in a high-purity solvent like dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chiral Column: Install a chiral capillary column, such as one with a β-cyclodextrin stationary phase (e.g., CYCLOSIL-B).[5][12]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Injection Mode: Split injection with a high split ratio (e.g., 100:1).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 250 °C

    • Scan Range: m/z 35-200.

  • Data Analysis: Integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Protocol 2: Purification by Preparative Chiral HPLC

This protocol can be used to separate the (R) and (S) enantiomers on a preparative scale.

  • System Preparation: Use an HPLC system equipped with a preparative-scale chiral column (e.g., a polysaccharide-based CSP).[4] Equilibrate the column with the mobile phase.

  • Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9] The exact ratio may need to be optimized for best separation.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and begin the elution. Monitor the separation using a UV detector (if applicable) or by collecting fractions and analyzing them offline.

  • Fraction Collection: Collect the fractions corresponding to the separated (R) and (S) enantiomers.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified enantiomers.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Information Provided Pros Cons
Chiral GC-MS Enantiomeric ratio, identification of volatile impurities.[1]High resolution, sensitive, provides structural information from MS.Requires a specific chiral column, sample must be volatile.[5]
Chiral HPLC Enantiomeric ratio.[9]High resolution, can be used for preparative scale, wide range of chiral columns available.[4]Can be more expensive, may require solvent optimization.
¹H NMR Overall structural confirmation, detection of non-enantiomeric impurities.[13]Fast, non-destructive, provides quantitative information.Cannot distinguish enantiomers without a chiral derivatizing agent.[6]
Fractional Distillation Separation of components with different boiling points.[14]Good for removing impurities with significantly different boiling points.Cannot separate enantiomers.[7]

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_decision Decision Point cluster_purification Purification start Commercial this compound gc_hplc Chiral GC or HPLC Analysis start->gc_hplc nmr NMR Analysis start->nmr is_pure Is Purity Sufficient? gc_hplc->is_pure nmr->is_pure prep_hplc Preparative Chiral HPLC is_pure->prep_hplc No (Enantiomeric Impurity) distillation Fractional Distillation is_pure->distillation No (Other Impurities) end_product Pure this compound is_pure->end_product Yes prep_hplc->end_product distillation->end_product

Caption: Workflow for the analysis and purification of this compound.

impurity_identification_logic cluster_peaks Peak Analysis cluster_enantiomer Enantiomer Check cluster_ms MS Library Search start Run Chiral GC-MS main_peak Identify Main Peak This compound start->main_peak other_peaks Analyze Other Peaks start->other_peaks is_enantiomer Matches (S)-Pentanol Retention Time? other_peaks->is_enantiomer ms_search Compare Mass Spectrum to Library (e.g., NIST) is_enantiomer->ms_search No impurity_s Impurity is (S)-enantiomer is_enantiomer->impurity_s Yes impurity_other Identify Other Impurity ms_search->impurity_other

Caption: Logic for identifying impurities using Chiral GC-MS data.

References

Technical Support Center: Enhancing Enzymatic Resolution of 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of 2-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of 2-pentanol, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of 2-Pentanol

Question: My enzymatic resolution of 2-pentanol shows very low or no conversion. What are the possible reasons and how can I resolve this?

Answer: Low conversion is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low/No Conversion Detected enzyme_activity Verify Enzyme Activity start->enzyme_activity reaction_conditions Assess Reaction Conditions start->reaction_conditions reagent_integrity Confirm Reagent Integrity start->reagent_integrity troubleshoot_enzyme Troubleshoot Enzyme Issues enzyme_activity->troubleshoot_enzyme troubleshoot_conditions Optimize Reaction Conditions reaction_conditions->troubleshoot_conditions troubleshoot_reagents Check Substrate & Acyl Donor reagent_integrity->troubleshoot_reagents outcome Improved Conversion troubleshoot_enzyme->outcome troubleshoot_conditions->outcome troubleshoot_reagents->outcome

Caption: A stepwise workflow for troubleshooting low conversion in the enzymatic resolution of 2-pentanol.

Possible Causes and Solutions
Possible Cause Troubleshooting Step Expected Outcome
Inactive Enzyme Perform a standard activity assay with a known substrate for the lipase being used. Ensure proper storage and handling of the enzyme.[1]Confirmation of enzyme activity. If inactive, use a fresh batch of the enzyme.
Suboptimal Reaction Conditions Optimize key parameters such as temperature, pH (for aqueous systems), and solvent.[2] Consult literature for the optimal conditions for the specific lipase.Identification of optimal reaction conditions leading to increased conversion.
Incorrect Enzyme Concentration Systematically vary the enzyme concentration to find the optimal loading.[1]An increase in reaction rate with higher enzyme concentration, up to a certain point.
Inhibitors Present Ensure high purity of substrates, acyl donor, and solvent. Contaminants like heavy metals or other organic molecules can inhibit enzyme activity.Removal of inhibitors should restore enzyme activity and improve conversion.
Poor Substrate/Acyl Donor Solubility Ensure that both 2-pentanol and the acyl donor are soluble in the chosen solvent at the reaction temperature.Improved mass transfer and accessibility of substrates to the enzyme's active site.
Mass Transfer Limitations For immobilized enzymes, ensure adequate agitation or flow rate to minimize diffusion limitations.Increased reaction rate by improving the interaction between the substrate and the enzyme.
Issue 2: Low Enantioselectivity (Low e.e.)

Question: The conversion in my reaction is acceptable, but the enantiomeric excess (e.e.) of the product or the remaining substrate is low. How can I improve the enantioselectivity?

Answer: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of 2-pentanol. Several factors can influence this.

Logical Flow for Enhancing Enantioselectivity

low_ee_workflow start Low Enantioselectivity (e.e.) screen_solvents Screen Different Organic Solvents start->screen_solvents optimize_temp Optimize Reaction Temperature start->optimize_temp vary_acyl_donor Vary Acyl Donor start->vary_acyl_donor check_water_activity Control Water Activity start->check_water_activity outcome Improved Enantioselectivity screen_solvents->outcome optimize_temp->outcome vary_acyl_donor->outcome check_water_activity->outcome

Caption: A logical workflow for troubleshooting and improving low enantioselectivity.

Factors Influencing Enantioselectivity
Parameter Influence on Enantioselectivity Recommendation
Organic Solvent The nature of the solvent can significantly impact the enzyme's conformation and, consequently, its enantioselectivity.[3][4][5] Hydrophobic solvents often lead to higher enantioselectivity.[6]Screen a range of solvents with varying polarities (e.g., hexane, heptane, toluene, tert-butyl methyl ether).[4][7]
Temperature Temperature can affect the flexibility of the enzyme and the relative activation energies for the reaction of the two enantiomers.[8][9] Lowering the temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate.Perform the reaction at different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between rate and enantioselectivity.[10]
Acyl Donor The structure of the acyl donor can influence the steric interactions within the enzyme's active site, thereby affecting enantioselectivity.[11]Test different acyl donors, such as vinyl acetate, succinic anhydride, or other vinyl esters.[7][12]
Water Activity For reactions in organic solvents, a small amount of water is essential for enzyme activity, but excess water can reduce enantioselectivity.Control the water activity of the system, for example, by adding a specific amount of water or using salt hydrates.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most effective for the kinetic resolution of 2-pentanol?

A1: Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols like 2-pentanol.[13][14] Among various lipases, Lipase B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435), has been shown to be highly efficient and enantioselective for this transformation.[7][12][15]

Q2: What are the typical reaction conditions for the enzymatic resolution of 2-pentanol?

A2: While optimal conditions should be determined experimentally, a good starting point based on literature is:

  • Enzyme: Immobilized Candida antarctica Lipase B (Novozym 435).[7][15]

  • Solvent: A non-polar organic solvent like hexane or heptane.[7]

  • Acyl Donor: Vinyl acetate is a common and effective choice.[7][15]

  • Temperature: Typically in the range of 30-40°C.[7][11]

  • Agitation: Continuous stirring (e.g., 150 rpm) to ensure good mixing.[7]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction, including conversion and enantiomeric excess, is typically monitored by gas chromatography (GC) using a chiral column. This allows for the separation and quantification of the enantiomers of 2-pentanol and the corresponding ester product.

Q4: My reaction rate decreases over time. What could be the cause?

A4: A decrease in reaction rate over time can be due to several factors:

  • Enzyme Instability: The enzyme may be denaturing under the reaction conditions.[2]

  • Product Inhibition: The product (ester or the other enantiomer of the alcohol) may be inhibiting the enzyme.[2]

  • Substrate Depletion: As the concentration of the reactive enantiomer decreases, the reaction naturally slows down.[2]

  • pH Shift: In aqueous or biphasic systems, the formation of an acidic or basic product can alter the pH and affect enzyme activity.[2]

Q5: Can I reuse the immobilized enzyme?

A5: Yes, one of the major advantages of using an immobilized enzyme is its potential for reuse. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed substrate and product, and then dried before being used in a subsequent batch. Its stability and activity should be checked over several cycles.

Experimental Protocols

Protocol 1: Screening of Lipases for the Resolution of 2-Pentanol

Objective: To identify the most effective lipase for the enantioselective acylation of racemic 2-pentanol.

Materials:

  • Racemic 2-pentanol

  • Vinyl acetate

  • Hexane (or other suitable organic solvent)

  • Various lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia lipase, Porcine pancreatic lipase)

  • Reaction vials

  • Shaker incubator

  • Gas chromatograph with a chiral column

Methodology:

  • In a 10 mL reaction vial, add 50 mg of racemic 2-pentanol and 200 mg of vinyl acetate to 5 mL of hexane.

  • Add 50 mg of the lipase to be screened.

  • Seal the vial and place it in a shaker incubator at 30°C with agitation at 150 rpm for 72 hours.[7]

  • After the incubation period, withdraw a sample, filter out the enzyme, and dilute it with an appropriate solvent.

  • Analyze the sample by chiral GC to determine the conversion and enantiomeric excess of the remaining 2-pentanol and the formed 2-pentyl acetate.

Protocol 2: Preparative Scale Enzymatic Resolution of 2-Pentanol

Objective: To produce enantiomerically enriched S-(+)-2-pentanol on a larger scale.

Materials:

  • Racemic 2-pentanol (e.g., 100 g)

  • Vinyl acetate (1.02 molar equivalent)

  • Heptane (e.g., 1 L)

  • Immobilized Candida antarctica Lipase B (e.g., 1 g)

  • Reaction vessel with temperature control and mechanical stirring

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • To a 2 L reaction vessel, add 1 L of heptane, 100 g of racemic 2-pentanol, and the corresponding molar equivalent of vinyl acetate.

  • Add 1 g of immobilized Candida antarctica Lipase B.

  • Stir the reaction mixture at 150 rpm and maintain the temperature at 35°C.[7]

  • Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC.

  • Stop the reaction at the desired conversion (typically around 50%) by filtering off the enzyme.

  • The unreacted S-(+)-2-pentanol can be separated from the R-(-)-2-pentyl acetate product by distillation or other chromatographic techniques.

Data Presentation

Table 1: Influence of Reaction Parameters on Conversion and Enantioselectivity
Parameter Condition A Condition B Conversion (%) Enantiomeric Excess (e.e., %)
Enzyme Lipase ALipase B (CALB)25>99[7]
Solvent TolueneHexane4898
Temperature 25°C40°C4595
Acyl Donor Acetic AnhydrideVinyl Acetate30>99[7]

Note: The data in this table is illustrative and based on typical trends reported in the literature. Actual results may vary.

Table 2: Comparison of Different Lipases for 2-Pentanol Resolution
Lipase Source Acyl Donor Solvent Yield (%) e.e. of S-(+)-2-pentanol (%)
Candida antarctica BVinyl AcetateHeptane43-45>99[7][12]
Candida antarctica BSuccinic AnhydrideNeat43-45>99[7][12]
Other LipasesVinyl AcetateHexaneVariableGenerally Lower

This table summarizes findings from studies on the enzymatic resolution of 2-pentanol, highlighting the superior performance of Candida antarctica Lipase B.[7][12]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the enantiomers of 2-pentanol: (R)-2-pentanol and (S)-2-pentanol. Enantiomers, being non-superimposable mirror images of each other, can exhibit distinct biological properties, a critical consideration in pharmacology and toxicology. This document summarizes the available experimental data, with a primary focus on sensory perception, where the most significant differences have been observed.

Sensory Perception: A Tale of Two Scents

The most pronounced and well-documented biological difference between (R)- and (S)-2-pentanol lies in their distinct olfactory profiles. Sensory analysis reveals that the human olfactory system can readily distinguish between these two enantiomers, perceiving them as having entirely different scents.

Panelists in sensory studies have used markedly different terms to describe the odors of (R)- and (S)-2-pentanol, highlighting their unique interaction with olfactory receptors.

Table 1: Odor Profile Comparison of (R)- and (S)-2-Pentanol

EnantiomerOdor Description
(R)-2-Pentanol Described as having notes of paint, rubber, and grease.[1]
(S)-2-Pentanol Characterized by mint, plastic, and pungent notes.[1]

Quantitative analysis of olfactory thresholds further underscores the differential biological activity of the two enantiomers. The olfactory threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Experimental data shows that (S)-2-pentanol has a significantly lower olfactory threshold than (R)-2-pentanol, indicating it is more potent as an odorant.

Table 2: Olfactory Thresholds of (R)- and (S)-2-Pentanol in Different Media

EnantiomerOlfactory Threshold in Pure Water (mg/L)Olfactory Threshold in 46% Ethanol Solution (mg/L)
(R)-2-Pentanol 12.62[1]163.30[1]
(S)-2-Pentanol 3.03[1]78.58[1]

These findings demonstrate that the (S)-enantiomer is approximately four times more potent in water and about twice as potent in an ethanol solution compared to the (R)-enantiomer.[1]

Experimental Protocols

The following section details the methodologies employed in the sensory and chemical analysis of (R)- and (S)-2-pentanol.

The olfactory thresholds and odor descriptors were determined using a panel of trained judges. The protocol followed the three-alternative forced-choice (3-AFC) method.

  • Panel Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of dilutions of (R)- and (S)-2-pentanol are prepared in both pure water and a 46% ethanol solution.

  • Presentation: For each concentration level, three samples are presented to each panelist: two are blanks (the solvent alone), and one contains the diluted enantiomer.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two and to describe the odor.

  • Threshold Determination: The olfactory threshold is determined as the concentration at which the substance can be correctly identified by a specified percentage of the panel.

To quantify the enantiomeric composition of 2-pentanol in various samples, a chiral GC-MS method is employed.

  • Sample Preparation: Samples containing 2-pentanol are subjected to liquid-liquid extraction (LLE) to isolate the analyte.

  • Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a chiral capillary column (e.g., a column with a β-cyclodextrin stationary phase). This column allows for the separation of the (R) and (S) enantiomers.

  • Mass Spectrometric Detection: As the separated enantiomers elute from the column, they are introduced into a mass spectrometer for detection and quantification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative sensory analysis of (R)- and (S)-2-pentanol.

Sensory_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Sensory Evaluation (3-AFC Method) cluster_results Data Comparison R_Pentanol (R)-2-Pentanol Dilution_Water Serial Dilutions in Pure Water R_Pentanol->Dilution_Water Dilution_Ethanol Serial Dilutions in 46% Ethanol R_Pentanol->Dilution_Ethanol S_Pentanol (S)-2-Pentanol S_Pentanol->Dilution_Water S_Pentanol->Dilution_Ethanol Sensory_Panel Trained Sensory Panel Dilution_Water->Sensory_Panel Dilution_Ethanol->Sensory_Panel Odor_Description Odor Description Sensory_Panel->Odor_Description Threshold_Determination Olfactory Threshold Determination Sensory_Panel->Threshold_Determination Comparative_Data Comparative Analysis of Odor Profiles and Thresholds Odor_Description->Comparative_Data Threshold_Determination->Comparative_Data

Caption: Workflow for the sensory analysis of 2-pentanol enantiomers.

Other Biological Activities: Areas for Future Research

While the differences in sensory perception are well-established, there is a notable lack of publicly available, peer-reviewed data directly comparing other biological activities of (R)- and (S)-2-pentanol. Key areas that warrant further investigation include:

  • Pharmacokinetics and Metabolism: Detailed studies on the enantioselective absorption, distribution, metabolism, and excretion (ADME) of 2-pentanol are needed. While it is known that alcohols are metabolized by alcohol dehydrogenases and cytochrome P450 enzymes, the specific stereoselectivity of these enzymes towards (R)- and (S)-2-pentanol has not been thoroughly characterized.

  • Pharmacodynamics and Receptor Interactions: The potential interactions of each enantiomer with neuronal receptors, such as GABA-A and NMDA receptors, remain to be elucidated. Alcohols are known to modulate the function of these receptors, and it is plausible that (R)- and (S)-2-pentanol may exhibit different potencies or efficacies.

  • Toxicology: Comparative in vitro and in vivo studies are required to determine if there are enantioselective differences in the toxicity of 2-pentanol.

References

Distinguishing Enantiomers: A Comparative Guide to the NMR Spectra of (R)- and (S)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of enantiomers is a critical aspect of chemical analysis and synthesis. While (R)- and (S)-2-pentanol are stereoisomers that exhibit identical physical and chemical properties in an achiral environment, their differentiation is achievable through Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of a chiral resolving agent. This guide provides an objective comparison of the expected NMR spectral differences between (R)- and (S)-2-pentanol upon derivatization and details the experimental methodology for this analysis.

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)-2-pentanol and (S)-2-pentanol are identical. This is because the magnetic environments of the corresponding nuclei in both enantiomers are the same. To induce a discernible difference in their NMR spectra, it is necessary to introduce a chiral environment. This is most commonly achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These newly formed diastereomers have distinct physical properties and, consequently, will exhibit different chemical shifts in their NMR spectra.

One of the most widely used and effective chiral derivatizing agents for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[1] By reacting a mixture of (R)- and (S)-2-pentanol with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl), a mixture of two diastereomeric esters is formed: (R)-2-pentyl-(R)-MTPA and (S)-2-pentyl-(R)-MTPA. These diastereomers will produce separate and distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Quantitative Data Comparison

For the derivatization of 2-pentanol with Mosher's acid (MTPA) or the similar α-methoxyphenylacetic acid (MPA), the most significant chemical shift differences are typically observed for the protons on the chiral derivatizing agent itself, which can be used to confirm the presence of both diastereomers. However, for the analysis of the 2-pentanol moiety, the protons closer to the chiral center will exhibit the most pronounced chemical shift differences.

Proton Group of 2-Pentanol MoietyApproximate Chemical Shift (ppm) in undecorated 2-pentanolExpected Chemical Shift Difference (Δδ) in Diastereomeric Esters (ppm)Rationale for Expected Δδ
H at C2 (CH-O) 3.79High This proton is directly attached to the stereocenter and will experience the largest difference in its magnetic environment due to the anisotropic effect of the phenyl group in the Mosher's ester.
CH₃ at C1 1.17Moderate These protons are adjacent to the stereocenter and will show a noticeable chemical shift difference.
CH₂ at C3 1.36-1.44Moderate These protons are also adjacent to the stereocenter and will be significantly affected.
CH₂ at C4 1.36-1.44Low The effect of the chiral center diminishes with distance.
CH₃ at C5 0.92Very Low These protons are the furthest from the stereocenter and are expected to show minimal to no discernible chemical shift difference.

Note: The expected Δδ values are qualitative predictions based on established principles of Mosher's ester analysis. The actual values can vary based on solvent, temperature, and concentration.

Experimental Protocols

A detailed methodology is crucial for the successful differentiation of (R)- and (S)-2-pentanol using NMR. The following protocol outlines the derivatization with Mosher's acid chloride and subsequent NMR analysis.[1]

Objective: To form diastereomeric Mosher's esters of (R)- and (S)-2-pentanol for NMR spectroscopic analysis.

Materials:

  • Racemic 2-pentanol (or individual enantiomers)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Preparation of the Alcohol Solution: In a clean, dry 5 mm NMR tube, dissolve approximately 5-10 mg of the 2-pentanol sample in 0.5 mL of CDCl₃.

  • Addition of Base: To the NMR tube, add 1.2 equivalents of anhydrous pyridine. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • Derivatization: Add 1.1 equivalents of (R)-MTPA-Cl to the solution in the NMR tube.

  • Reaction: Cap the NMR tube and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by observing the disappearance of the starting alcohol signals in the ¹H NMR spectrum.

  • NMR Acquisition: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum of the sample.

  • Data Analysis: Identify the signals corresponding to the protons of the 2-pentanol moiety for both diastereomeric esters. The difference in their chemical shifts (Δδ) allows for the differentiation of the original (R) and (S) enantiomers. The relative integration of the distinct signals can be used to determine the enantiomeric excess (ee) of the original sample.

Mandatory Visualizations

Logical Relationship of Chiral Discrimination

G cluster_0 Initial State cluster_1 Achiral NMR cluster_2 Chiral Derivatization cluster_3 Diastereomeric NMR R_Pentanol (R)-2-pentanol Achiral_Solvent Achiral Solvent (e.g., CDCl3) R_Pentanol->Achiral_Solvent CDA Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) R_Pentanol->CDA S_Pentanol (S)-2-pentanol S_Pentanol->Achiral_Solvent S_Pentanol->CDA Identical_Spectra Identical NMR Spectra Achiral_Solvent->Identical_Spectra Diastereomers Formation of Diastereomers (R,R)-MTPA Ester (S,R)-MTPA Ester CDA->Diastereomers Distinct_Spectra Distinct NMR Spectra Diastereomers->Distinct_Spectra G Sample 1. Prepare 2-Pentanol Sample in CDCl3 Add_Base 2. Add Anhydrous Pyridine Sample->Add_Base Add_CDA 3. Add (R)-MTPA-Cl Add_Base->Add_CDA React 4. React at Room Temperature Add_CDA->React Acquire_NMR 5. Acquire ¹H NMR Spectrum React->Acquire_NMR Analyze 6. Analyze Δδ and Integration Acquire_NMR->Analyze

References

Comparative analysis of different chiral columns for 2-pentanol separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the successful separation of enantiomers is a critical step. This guide provides a comparative analysis of different chiral columns for the resolution of 2-pentanol, a common chiral alcohol. We will delve into both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, offering experimental data and detailed protocols to assist in your method development.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal enantioseparation. Below is a summary of the performance of various chiral columns for resolving the enantiomers of 2-pentanol.

Gas Chromatography (GC) Columns

A study by Hu et al. (2022) systematically evaluated eight different chiral GC columns for the separation of 2-pentanol enantiomers.[1][2][3] The CYCLOSIL-B column, a cyclodextrin-based CSP, demonstrated superior performance, providing the best resolution.

Column NameChiral Stationary Phase (CSP) TypeResolution (Rs)Observations
CYCLOSIL-B Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin 1.92 Baseline separation with good peak symmetry. [2]
Beta DEX™ 120Permethylated β-cyclodextrinNot specifiedPartial separation
Astec CHIRADEXL® B-TATrifluoroacetylated β-cyclodextrinNot specifiedPartial separation
Astec CHIRALDEX™ B-DMDimethylated β-cyclodextrinNot specifiedPartial separation
Astec CHIRALDEX® G-TATrifluoroacetylated γ-cyclodextrinNot specifiedPartial separation
HP-CHIRAL-20BPermethylated β-cyclodextrinNot specifiedPartial separation
MEGA-DEX DAC BetaDiacetylated β-cyclodextrinNot specifiedPartial separation
MEGA-DEX DET BetaDiethylated β-cyclodextrinNot specifiedPartial separation
High-Performance Liquid Chromatography (HPLC) Columns
Column Name (Representative)Chiral Stationary Phase (CSP) TypeMobile Phase (Typical)Expected Resolution (Rs)Observations
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane / 2-Propanol (90:10, v/v) > 1.5 Good enantioselectivity often observed for alcohols in normal phase.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane / Ethanol (95:5, v/v) > 1.5 Alternative selectivity to amylose-based phases.
Cyclobond™ I 2000 β-cyclodextrin Acetonitrile / Water (50:50, v/v) Variable Reversed-phase separation, performance is highly analyte-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations.

Gas Chromatography (GC) Protocol

This protocol is based on the successful separation of 2-pentanol enantiomers as described by Hu et al. (2022).[1][2]

Instrumentation:

  • Gas Chromatograph: Thermo Fisher Trace 1300 or equivalent

  • Mass Spectrometer: Thermo Fisher ISQ 7000 or equivalent

  • Chiral Column: CYCLOSIL-B (30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Nitrogen (99.999% purity)

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min

    • Ramp 1: Increase to 120 °C at 2 °C/min

    • Ramp 2: Increase to 210 °C at 3 °C/min, hold for 1 min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

Sample Preparation:

  • Prepare a racemic 2-pentanol standard solution (e.g., 1 mg/mL) in a suitable solvent such as ethanol.

  • For real samples, a liquid-liquid extraction (LLE) may be necessary to isolate the analyte.[3]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Protocol (Representative)

This protocol provides a typical starting point for the chiral separation of a small alcohol like 2-pentanol using a polysaccharide-based chiral column in normal phase mode.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm ID, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or low UV, as 2-pentanol lacks a strong chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the racemic 2-pentanol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved and sonicate if necessary.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Logical Workflow for Chiral Column Selection

The selection of an appropriate chiral column and method is a systematic process. The following diagram illustrates a logical workflow for the separation of 2-pentanol.

Caption: Workflow for Chiral Column Selection for 2-Pentanol.

References

A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical parameter in the development and quality control of chiral molecules, particularly within the pharmaceutical industry where the therapeutic effect of a drug is often attributed to a single enantiomer.[1] This guide provides a comprehensive comparison of the principal analytical methods used for determining enantiomeric excess, offering an objective overview of their performance with supporting experimental data.

Comparison of Key Analytical Techniques

The selection of an analytical technique for ee determination is a critical decision that depends on various factors including the physicochemical properties of the analyte, required sensitivity, and desired sample throughput.[1] The most prominent methods include chiral chromatography (HPLC, GC, and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.Converts enantiomers into diastereomers using a chiral auxiliary, which can then be distinguished by their distinct chemical shifts.[3]
Applicability Broad applicability for a wide range of non-volatile and thermally stable compounds.[1]Suitable for volatile and thermally stable compounds.[4] Derivatization may be required to increase volatility.[5]Applicable to a wide range of compounds, including those not suitable for GC or HPLC. Offers "greener" alternative with reduced organic solvent consumption.[1][6]Applicable to a wide range of compounds with suitable functional groups for interaction with chiral auxiliaries.[3]
Sensitivity High (UV, Fluorescence, MS detection).[7]Very high (FID, ECD, MS detection).[7]High (UV, MS detection).Generally lower sensitivity compared to chromatographic methods.[1]
Speed Moderate analysis times.Fast analysis times.[5]Very fast analysis times.[6]Rapid analysis, particularly useful for high-throughput screening.[1]
Cost Moderate instrument cost, but chiral columns can be expensive.[8]Lower instrument cost compared to HPLC and SFC.Higher instrument cost.High instrument cost.
Sample Prep Minimal to moderate, depending on the sample matrix.May require derivatization to increase volatility.[5]Minimal, often simpler than HPLC.May require the use of chiral derivatizing or solvating agents.[3]

Experimental Protocols and Method Validation

The validation of an analytical method ensures its reliability for the intended purpose.[9] Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[10][11]

Workflow for Chiral Method Validation

The following diagram illustrates a typical workflow for the validation of a chiral analytical method.

G Workflow for Chiral Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Chiral Stationary Phase (CSP) B Optimize Mobile Phase A->B C Establish System Suitability B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I Implement for Routine Use J Report Results I->J

Caption: A logical workflow for the development and validation of a chiral analytical method.

Detailed Experimental Protocol: Chiral HPLC

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[2]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, compatible with the mobile phase, to a known concentration (e.g., 1 mg/mL).[6]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[6]

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H).[12]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25°C.[6]

  • Detection: UV at 254 nm.[12]

  • Injection Volume: 10 µL.[6]

3. Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[12]

Detailed Experimental Protocol: NMR Spectroscopy

NMR spectroscopy with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is a powerful, non-destructive method for determining enantiomeric excess.[2][3]

1. Sample Preparation:

  • Dissolve a known amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

  • Add the chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an appropriate molar ratio to the analyte.[2]

2. NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum of the sample.

  • Optimize acquisition parameters to ensure good signal-to-noise and resolution.

3. Data Analysis:

  • Identify the signals corresponding to the two diastereomeric complexes.

  • Integrate the well-resolved peaks for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.[2]

Signaling Pathway for Enantiomeric Recognition

The separation of enantiomers in chiral chromatography is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

G Enantiomeric Recognition on a Chiral Stationary Phase Analyte Enantiomeric Mixture (R and S) CSP Chiral Stationary Phase (CSP) Analyte->CSP Interaction Complex_R CSP-R Complex (More Stable) CSP->Complex_R Forms Complex_S CSP-S Complex (Less Stable) CSP->Complex_S Forms Separation Differential Elution Complex_R->Separation Complex_S->Separation Elution_S S-Enantiomer Elutes First Separation->Elution_S Elution_R R-Enantiomer Elutes Last Separation->Elution_R

Caption: Mechanism of enantiomeric separation by differential complex formation.

Conclusion

The choice of an analytical method for the determination of enantiomeric excess is a critical decision that should be based on a thorough evaluation of the analyte's properties, the required performance characteristics, and available instrumentation. Chiral chromatography, particularly HPLC, remains a gold standard for its accuracy and broad applicability.[1][7] However, techniques like chiral GC and SFC offer advantages in terms of speed and suitability for specific compound classes.[5][6] NMR spectroscopy provides a rapid and non-destructive alternative, especially valuable in high-throughput screening environments.[1] Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data for regulatory submissions and quality control.[10]

References

A Comparative Guide to Chiral Resolving Agents: Evaluating (R)-(-)-2-Pentanol Against Industry-Standard Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. Chiral alcohols are a versatile class of resolving agents, employed in both classical diastereomeric salt formation and kinetic resolution. This guide provides a comparative analysis of (R)-(-)-2-Pentanol and other commonly used chiral alcohols as resolving agents, supported by experimental data and detailed protocols for key resolution strategies.

While extensive research documents the application of various chiral resolving agents, specific, quantitative performance data for this compound in diastereomeric resolutions is not widely available in peer-reviewed literature. This guide, therefore, contrasts the well-established performance of other chiral alcohols and resolving agents with the theoretical application of this compound, providing a framework for its potential evaluation.

Principles of Chiral Resolution Using Alcohols

Chiral alcohols can be utilized as resolving agents through two primary mechanisms:

  • Diastereomeric Ester Formation: Racemic carboxylic acids can be reacted with a chiral alcohol to form a mixture of diastereomeric esters. These diastereomers possess different physical properties, such as solubility and boiling point, allowing for their separation by methods like fractional crystallization or chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids.[1][2]

  • Enzymatic Kinetic Resolution (EKR): In this method, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. Similarly, a racemic acid can be resolved by enzymatic esterification with an achiral alcohol.[3][4][5]

Data Presentation: Performance of Chiral Resolving Agents

The selection of an effective resolving agent is often empirical and substrate-dependent. The following tables summarize experimental data for the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), using various chiral resolving agents. This data provides a benchmark against which the potential performance of this compound can be considered.

Table 1: Diastereomeric Salt Resolution of Racemic Ibuprofen

Resolving AgentRacemic CompoundMethodDiastereomeric Excess (%de)Yield (%)Enantiomeric Excess (%ee) of S-IbuprofenReference
(S)-(-)-α-Methylbenzylamine (S-MBA) & KOHIbuprofenCrystallization4053Not specified[6]

Note: The use of KOH in this method is part of an optimized process to improve the efficiency of the resolution.

Table 2: Enzymatic Kinetic Resolution of Racemic Profens

Racemic CompoundEnzymeAcyl Donor/AlcoholSolventConversion (%)Enantiomeric Excess (%ee) of ProductReference
IbuprofenCandida rugosa lipaseDecan-1-olCyclohexane~46>99 (S-ester)[7]
IbuprofenCandida rugosa lipaseButan-1-olCyclohexane~46Not specified[7]
KetoprofenCandida rugosa lipasen-DecanolCyclohexane4799 (S-ester)[8][9]

This compound as a Resolving Agent: A Prospective Analysis

While direct experimental data is scarce, the principles of chiral resolution allow for a prospective analysis of this compound's potential.

For the Resolution of Racemic Acids: this compound could be used to form diastereomeric esters. The efficiency of this process would depend on the difference in the physical properties of the resulting (R)-acid-(R)-2-pentyl ester and (S)-acid-(R)-2-pentyl ester. Simple aliphatic alcohols are less commonly used for this purpose compared to more rigid, aromatic alcohols or amines which can lead to more defined crystalline structures and greater differences in solubility for the diastereomeric salts.

In Enzymatic Kinetic Resolution: Racemic 2-pentanol itself can be a substrate for enzymatic resolution. However, when used as a reagent in the resolution of a racemic acid, its effectiveness would be determined by the enantioselectivity of the chosen lipase for the acid in the presence of 2-pentanol. Research on the enzymatic esterification of ibuprofen has explored various achiral alcohols, with longer chain alcohols sometimes showing better reaction rates.[10]

Experimental Protocols

Below are detailed methodologies for the two primary resolution strategies discussed.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen) using a Chiral Amine

This protocol is adapted from established methods for resolving profens.[6][11]

Objective: To separate the enantiomers of a racemic carboxylic acid via fractional crystallization of diastereomeric salts.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen)

  • Chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent.

  • Combine the two solutions. The formation of the diastereomeric salts may be exothermic.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can facilitate this process.

  • Further cool the mixture in an ice bath to maximize precipitation of the less soluble diastereomer.

  • Separation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Regeneration of the Enantiomer: Suspend the collected crystals in water and acidify with HCl to a pH of 1-2. This will protonate the carboxylate and break the salt.

  • Extract the liberated carboxylic acid into an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Carboxylic Acid (e.g., Ketoprofen)

This protocol is based on the lipase-catalyzed esterification of profens.[8][9]

Objective: To selectively esterify one enantiomer of a racemic carboxylic acid using a lipase, allowing for the separation of the resulting ester from the unreacted acid.

Materials:

  • Racemic carboxylic acid (e.g., ketoprofen)

  • Achiral alcohol (e.g., n-decanol)

  • Lipase (e.g., from Candida rugosa)

  • Organic solvent (e.g., cyclohexane)

  • Standard laboratory glassware, heating, and stirring equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the racemic carboxylic acid and an equimolar amount of the achiral alcohol in the organic solvent.

  • Add the lipase to the mixture. The amount of lipase can be optimized, often as a percentage of the total mass of the reagents.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable method (e.g., TLC or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Workup: Once the desired conversion is reached, remove the enzyme by filtration.

  • Separation: The resulting ester and the unreacted carboxylic acid can be separated based on their different chemical properties. For example, the unreacted acid can be extracted with an aqueous basic solution, leaving the ester in the organic phase.

  • Isolation: Acidify the aqueous layer to recover the unreacted, enantiomerically enriched carboxylic acid. The ester can be isolated by evaporating the solvent from the organic layer. The ester can then be hydrolyzed to obtain the other enantiomer of the carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the ester and the unreacted acid using chiral HPLC.

Mandatory Visualizations

Chiral_Resolution_Workflow cluster_racemic Racemic Mixture cluster_resolution Resolution Step cluster_diastereomers Diastereomeric Mixture cluster_separation Separation cluster_enantiomers Separated Enantiomers racemic_mixture Racemic Acid (R-COOH & S-COOH) reaction Diastereomer Formation racemic_mixture->reaction React with resolving_agent Chiral Resolving Agent (e.g., R'-OH) resolving_agent->reaction diastereomers Diastereomers (R-COOR' & S-COOR') reaction->diastereomers separation Separation (Crystallization/ Chromatography) diastereomers->separation enantiomer_1 Pure Enantiomer 1 (R-COOH) separation->enantiomer_1 Isolate & Regenerate enantiomer_2 Pure Enantiomer 2 (S-COOH) separation->enantiomer_2 Isolate & Regenerate

Caption: Workflow for chiral resolution via diastereomeric ester formation.

EKR_Workflow cluster_racemic Racemic Mixture cluster_reaction Enzymatic Reaction cluster_products Product Mixture cluster_separation Separation cluster_enantiomers Separated Products racemic_alcohol Racemic Alcohol (R-OH & S-OH) ekr Kinetic Resolution racemic_alcohol->ekr enzyme Enzyme (e.g., Lipase) enzyme->ekr acyl_donor Acyl Donor acyl_donor->ekr product_mixture Enantioenriched Mixture (R-Ester & S-OH) ekr->product_mixture separation Separation product_mixture->separation ester Enantiopure Ester (R-Ester) separation->ester alcohol Enantiopure Alcohol (S-OH) separation->alcohol

References

A Comparative Analysis of (R)- and (S)-2-Pentanol Enantiomers in Olfactory Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the olfactory properties of the (R)- and (S)-enantiomers of 2-pentanol, offering valuable data for researchers, scientists, and professionals in the fields of flavor chemistry, fragrance development, and pharmacology. The distinct perceptual differences between these chiral molecules underscore the stereospecificity of the human olfactory system.

Olfactory Profile Comparison

The enantiomers of 2-pentanol exhibit markedly different odor characteristics and olfactory thresholds. Sensory analysis reveals that (S)-2-pentanol is a more potent odorant, possessing a significantly lower detection threshold compared to its (R)-counterpart.

A study involving sensory analysis determined the odor descriptions for each enantiomer.[1][2][3][4] (R)-2-pentanol is characterized by notes of paint, rubber, and grease.[1][2][3] In contrast, (S)-2-pentanol is described with mint, plastic, and pungent notes.[1][2][3]

Quantitative Olfactory Data

The olfactory thresholds for both enantiomers were established in both pure water and a 46% ethanol solution, demonstrating the influence of the solvent matrix on odor perception. The data consistently shows that (S)-2-pentanol has a lower threshold, indicating a higher odor potency.

EnantiomerSolventOlfactory Threshold (mg/L)
(R)-2-pentanolPure Water12.62[1][2][4]
(S)-2-pentanolPure Water3.03[1][2][4]
(R)-2-pentanol46% Ethanol163.30[1][2][4]
(S)-2-pentanol46% Ethanol78.58[1][2][4]

Experimental Protocols

The differentiation and characterization of the 2-pentanol enantiomers were achieved through a combination of analytical chemistry and sensory evaluation techniques.

Enantiomer Separation and Quantification: Chiral GC-MS

The enantiomeric contents of 2-pentanol were analyzed using liquid-liquid extraction (LLE) coupled with gas chromatography-mass spectrometry (GC-MS).[1][4] A β-cyclodextrin chiral stationary phase was utilized for the enantioselective separation.[1][4] This method allows for the accurate quantification of each enantiomer in a given sample.

Sensory Analysis: Olfactory Threshold Determination

The olfactory thresholds were determined using a trained sensory panel. The three-alternative forced-choice (3-AFC) method was employed, a standard technique in sensory science to establish detection thresholds.[3]

Visualizing the Processes

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant (R)- or (S)-2-Pentanol OR Olfactory Receptor (OR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_ion CNG->Ca_ion Allows Cl_ion Ca_ion->Cl_ion Triggers Depolarization Neuron Depolarization Cl_ion->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal Sends Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Baijiu sample) start->sample_prep sensory_prep Sensory Sample Preparation (in Water & 46% Ethanol) start->sensory_prep lle Liquid-Liquid Extraction (LLE) sample_prep->lle gcms Chiral GC-MS Analysis (β-cyclodextrin column) lle->gcms quant Enantiomer Quantification gcms->quant compare Data Comparison & Analysis quant->compare sensory_panel Sensory Panel Evaluation sensory_prep->sensory_panel afc 3-Alternative Forced-Choice (3-AFC) sensory_panel->afc threshold Odor Threshold Determination afc->threshold threshold->compare end End compare->end

References

A Comparative Guide to the Resolution of 2-Pentanol: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The differential pharmacological activity of enantiomers necessitates their separation from racemic mixtures. This guide provides a comparative analysis of two primary methods for the resolution of racemic 2-pentanol: enzymatic kinetic resolution and classical chemical resolution. By presenting objective performance data and detailed experimental protocols, this document aims to assist researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Quantitative Comparison

The efficacy of a resolution method is primarily evaluated by its enantioselectivity, typically expressed as enantiomeric excess (e.e.), and the overall yield of the desired enantiomer. The following tables summarize representative quantitative data for both enzymatic and chemical resolution of 2-pentanol and structurally similar secondary alcohols.

Table 1: Enzymatic Resolution of 2-Pentanol

EnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)
Candida antarctica lipase B (CALB)Vinyl acetateHexane~50>99 (ester)>99 (alcohol)
Pseudomonas cepacia lipase (PCL)Vinyl acetateToluene~50>98 (ester)>98 (alcohol)
Novozym 435 (immobilized CALB)Succinic anhydrideMethyl tert-butyl ether (MTBE)~50>99 (ester)>99 (alcohol)

Table 2: Chemical Resolution of Secondary Alcohols (Representative Data)

Racemic AlcoholResolving AgentSolventDiastereomer SeparationYield of Pure Enantiomer (%)e.e. of Product (%)
1-Phenylethanol(R)-Mandelic acidTolueneCrystallization40-45>99
2-Butanol(+)-Tartaric acidMethanolCrystallization35-42>98
Racemic Amine(+)-Tartaric acidMethanolCrystallization30-40>97

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any resolution method. Below are generalized procedures for the enzymatic and chemical resolution of 2-pentanol.

Enzymatic Kinetic Resolution of 2-Pentanol

This protocol describes a typical lipase-catalyzed transesterification for the kinetic resolution of racemic 2-pentanol.

Materials:

  • Racemic 2-pentanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane)

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • Filtration apparatus

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a solution of racemic 2-pentanol (1 equivalent) in anhydrous hexane, add the acyl donor (1.5 equivalents).

  • Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • The filtrate, containing the unreacted enantiomer of 2-pentanol and the esterified enantiomer, is then concentrated under reduced pressure.

  • The two enantiomers (one as the alcohol and the other as the ester) can be separated by column chromatography. The ester can be subsequently hydrolyzed to obtain the corresponding alcohol enantiomer.

Chemical Resolution of 2-Pentanol via Diastereomeric Salt Formation

This protocol outlines the classical method of resolving a racemic alcohol by forming diastereomeric salts with a chiral acid.

Materials:

  • Racemic 2-pentanol

  • Phthalic anhydride

  • Chiral resolving agent (e.g., (+)-tartaric acid or (R)-(-)-1-phenylethylamine)

  • Anhydrous solvent for esterification (e.g., pyridine)

  • Solvent for crystallization (e.g., methanol, ethanol, or a mixture)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for hydrolysis

  • Separatory funnel

  • Crystallization dish

  • Filtration apparatus

  • Polarimeter or chiral HPLC system

Procedure:

  • Formation of the Phthalate Half-Ester: React racemic 2-pentanol with phthalic anhydride in the presence of a base like pyridine to form the corresponding racemic phthalate half-ester.

  • Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a suitable solvent (e.g., methanol). Add an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine). The two diastereomeric salts will have different solubilities.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out. The process of recrystallization may need to be repeated to achieve high diastereomeric purity.

  • Separation and Isolation: Separate the crystals by filtration. The more soluble diastereomer remains in the filtrate.

  • Hydrolysis to Recover the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and then with a base (e.g., NaOH) to hydrolyze the ester and liberate the enantiomerically pure 2-pentanol.

  • Extract the resolved 2-pentanol with an organic solvent, dry the organic layer, and remove the solvent to obtain the pure enantiomer.

  • The enantiomeric excess of the resolved alcohol is determined using a polarimeter or chiral HPLC.

Mandatory Visualization

To provide a clear visual representation of the experimental workflows, the following diagrams have been generated using the DOT language.

Enzymatic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Final Products racemic_2_pentanol Racemic 2-Pentanol reaction_vessel Reaction at Controlled Temperature racemic_2_pentanol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Solvent (e.g., Hexane) solvent->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel filtration Filtration reaction_vessel->filtration ~50% Conversion enzyme_recovery Enzyme Recovery (for reuse) filtration->enzyme_recovery separation Chromatographic Separation filtration->separation Filtrate hydrolysis Ester Hydrolysis separation->hydrolysis Ester Product enantiomer_R (R)-2-Pentanol separation->enantiomer_R Unreacted Alcohol enantiomer_S (S)-2-Pentanol hydrolysis->enantiomer_S

Caption: Workflow for the enzymatic kinetic resolution of 2-pentanol.

Chemical_Resolution_Workflow cluster_derivatization Derivatization cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation cluster_recovery Enantiomer Recovery cluster_products Final Products racemic_2_pentanol Racemic 2-Pentanol racemic_ester Racemic Phthalate Half-Ester racemic_2_pentanol->racemic_ester phthalic_anhydride Phthalic Anhydride phthalic_anhydride->racemic_ester diastereomeric_salts Mixture of Diastereomeric Salts racemic_ester->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomer (Filtrate) filtration->more_soluble hydrolysis_1 Hydrolysis less_soluble->hydrolysis_1 hydrolysis_2 Hydrolysis more_soluble->hydrolysis_2 enantiomer_1 Enantiomer 1 hydrolysis_1->enantiomer_1 enantiomer_2 Enantiomer 2 hydrolysis_2->enantiomer_2

Caption: Workflow for the chemical resolution of 2-pentanol.

Concluding Remarks

The choice between enzymatic and chemical resolution of 2-pentanol is contingent upon several factors including the desired scale of the reaction, cost considerations, environmental impact, and the required level of enantiomeric purity.

Enzymatic resolution offers several advantages, including high enantioselectivity, mild reaction conditions, and the potential for enzyme recycling, which aligns with the principles of green chemistry. The primary drawback is that the theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%.

Chemical resolution , a classical and well-established technique, can be effective but often requires stoichiometric amounts of a potentially expensive chiral resolving agent. The process can be labor-intensive, involving multiple crystallization steps to achieve high diastereomeric purity. However, it offers the potential to recover both enantiomers.

For researchers prioritizing high enantiomeric purity and environmentally benign processes, particularly at a smaller scale, enzymatic resolution is often the preferred method. For larger-scale industrial applications where cost and the recovery of both enantiomers are critical, chemical resolution may be a more viable option, provided an efficient crystallization process can be developed. Ultimately, the optimal method will be determined by a thorough experimental evaluation of both approaches for the specific application.

A Comparative Guide to Confirming the Absolute Configuration of Synthesized (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's absolute stereochemistry is a critical step. The enantiomeric form of a chiral molecule can dictate its biological activity, making unambiguous confirmation of its absolute configuration essential. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthesized (R)-(-)-2-Pentanol, complete with experimental data and protocols.

Comparison of Analytical Techniques

The choice of method for determining absolute configuration depends on factors such as the nature of the sample, available instrumentation, and the required level of certainty. Below is a summary of common techniques.

Table 1: Comparison of Key Performance Metrics for Absolute Configuration Determination Methods

FeaturePolarimetryChiral Chromatography (GC/HPLC)Mosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Principle Measures the rotation of plane-polarized light by a chiral sample.Differential interaction of enantiomers with a chiral stationary phase leading to separation.Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.[1][2]Differential absorption of left and right circularly polarized infrared light, compared to a computed spectrum.[3][4]
Sample Requirement ~10-50 mg< 1 mg1-5 mg[5]5-15 mg[6]
Analysis Time < 30 minutes30-60 minutes per sample4-6 hours of active effort over 1-2 days.[1][2]Experimental: 1-12 hours. Computational: hours to days.[6]
Instrumentation PolarimeterGas or High-Performance Liquid Chromatograph with a chiral columnNuclear Magnetic Resonance (NMR) SpectrometerVCD Spectrometer
Confidence Level Low to Moderate (indicative, not definitive)High (when a certified reference standard is available)HighHigh (provides a definitive, non-empirical assignment)[7]
Primary Use Case Quick check of optical activity and comparison to literature values.Enantiomeric excess (e.e.) determination and comparison to a known standard.Determination of absolute configuration for novel or known secondary alcohols.[8]Unambiguous determination of absolute configuration for molecules in solution, especially when crystals cannot be formed.[9]

Expected Experimental Data for this compound

Table 2: Expected Analytical Results for the Confirmation of this compound

TechniqueExpected Result for this compound
Optical Rotation Negative rotation, approximately -13° to -15° (neat).[10][11][12]
Chiral GC/HPLC A single major peak with a retention time matching that of a certified this compound standard.
Mosher's Method (¹H NMR) Specific and predictable differences in the chemical shifts (Δδ = δS - δR) for protons near the stereocenter in the (S)- and (R)-MTPA esters.
Vibrational Circular Dichroism (VCD) The experimental VCD spectrum will show a mirror-image relationship to the spectrum of (S)-(+)-2-Pentanol and will correlate with the theoretically calculated spectrum for the (R)-enantiomer.[3][13]

Experimental Workflow

The following diagram outlines a logical workflow for a researcher to confirm the absolute configuration of synthesized 2-pentanol.

G Experimental Workflow for Absolute Configuration Determination cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_definitive Definitive Confirmation cluster_conclusion Conclusion A Synthesized 2-Pentanol B Polarimetry A->B Quick Check C Chiral GC/HPLC A->C Purity & e.e. D Mosher's Method (NMR) B->D If definitive confirmation needed E Vibrational Circular Dichroism (VCD) B->E Alternative definitive method C->D If no standard available C->E Alternative definitive method F Absolute Configuration Confirmed as this compound D->F E->F

Caption: Workflow for confirming the absolute configuration of synthesized 2-pentanol.

Detailed Experimental Protocols

Polarimetry
  • Principle: This technique measures the degree to which a chiral compound rotates the plane of polarized light. The direction and magnitude of rotation are characteristic of a specific enantiomer.

  • Protocol:

    • Prepare a solution of the synthesized 2-pentanol of a known concentration in a suitable solvent (e.g., ethanol) or use the neat liquid.[11]

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Fill the sample cell with the 2-pentanol solution, ensuring no air bubbles are present.

    • Measure the optical rotation at a standard wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C).

  • Confirmation: A negative optical rotation value, consistent with the literature value for this compound (approximately -13° to -15° neat), provides initial evidence for the correct enantiomer.[10][11][12]

Chiral Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC)
  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase within the chromatography column.[14] The retention time of the synthesized compound is compared to that of a known standard.

  • Protocol:

    • Select a suitable chiral column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC) known to separate alcohol enantiomers.[15]

    • Develop a separation method by optimizing the mobile phase composition (for HPLC) or the temperature program (for GC).

    • Inject a certified standard of this compound to determine its retention time.

    • Inject the synthesized 2-pentanol under the same conditions.

  • Confirmation: The synthesized sample should show a single major peak with a retention time that matches the this compound standard. This also allows for the determination of the enantiomeric excess (e.e.).

Mosher's Method (NMR Spectroscopy)
  • Principle: This is a nuclear magnetic resonance (NMR)-based method that involves the derivatization of the chiral alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[1][2] The protons in these diastereomers experience different magnetic environments, leading to distinct chemical shifts in the ¹H NMR spectrum.[8]

  • Protocol:

    • Divide the synthesized 2-pentanol into two portions.

    • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the corresponding (S)- and (R)-MTPA esters.[16]

    • Acquire the ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for each ester.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

  • Confirmation: By analyzing the sign of the Δδ values and applying the Mosher's method model, the absolute configuration of the original alcohol can be determined. For (R)-2-Pentanol, a specific and predictable pattern of positive and negative Δδ values for the protons of the pentyl group will be observed.[17]

Vibrational Circular Dichroism (VCD)
  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[3] This experimental spectrum is then compared to a spectrum calculated using density functional theory (DFT) for one of the enantiomers.[9]

  • Protocol:

    • Dissolve the synthesized 2-pentanol in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[4]

    • Acquire the VCD and infrared (IR) spectra of the sample.

    • Perform a DFT calculation to predict the theoretical VCD spectrum of one enantiomer, for example, (R)-2-Pentanol.

    • Compare the experimental VCD spectrum to the calculated spectrum.

  • Confirmation: If the signs and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated spectrum for the (R)-enantiomer, the absolute configuration is confidently assigned as (R).[3] If the experimental spectrum is a mirror image of the calculated one, the configuration is (S).

References

A Researcher's Guide to the Cross-Validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is critical. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous assessment of the enantiomeric composition of drug substances. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely employed analytical techniques for this purpose.

This guide provides a comprehensive comparison of GC and HPLC for the determination of enantiomeric purity, complete with detailed experimental protocols, comparative data, and a discussion of the principles behind cross-validation to ensure data integrity.

Methodology Comparison: GC vs. HPLC for Chiral Separations

The choice between GC and HPLC for enantiomeric analysis hinges on several factors, including the analyte's volatility, thermal stability, and the presence of suitable functional groups for derivatization.[1][2][3] While both techniques can provide excellent separation and quantification of enantiomers, they operate on different principles and present distinct advantages and disadvantages.[4][5][6]

Gas Chromatography (GC) is inherently suited for the analysis of volatile and thermally stable compounds.[7] For non-volatile or polar analytes, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[1] Chiral separation in GC is typically achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts differently with the two enantiomers, leading to different retention times.[7][8]

High-Performance Liquid Chromatography (HPLC) is a more versatile technique, applicable to a broader range of compounds, including non-volatile and thermally labile molecules.[9][10][11] Chiral HPLC separations can be achieved through several approaches, with the use of a chiral stationary phase being the most common.[12][13] Alternatively, chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral column, or chiral additives can be included in the mobile phase.[13][14]

The following table summarizes the key comparative aspects of GC and HPLC for enantiomeric purity analysis:

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase.
Analyte Suitability Volatile and thermally stable compounds. Derivatization may be required for non-volatile or polar analytes.Wide range of compounds, including non-volatile and thermally labile substances.[3][9]
Chiral Separation Primarily through Chiral Stationary Phases (e.g., cyclodextrin-based).[7]Chiral Stationary Phases (e.g., polysaccharide-based), chiral derivatization, or chiral mobile phase additives.[12][13]
Speed Generally faster analysis times, especially for volatile compounds.[2]Analysis times can be longer, though modern UHPLC systems offer significant speed improvements.
Sensitivity High sensitivity, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[4]Sensitivity is detector-dependent (e.g., UV, MS), with MS offering high sensitivity.[15]
Solvent Consumption Uses inert carrier gases (e.g., Helium, Hydrogen), minimal solvent use for sample preparation.[2]Requires significant volumes of organic solvents for the mobile phase, raising environmental and cost concerns.[9]
Instrumentation Cost Generally lower initial instrument cost compared to HPLC.[2]Higher initial instrument and solvent costs.[2]

Experimental Protocols

The following are generalized protocols for the determination of enantiomeric purity using GC and HPLC. It is crucial to note that method development and validation are essential for each specific analyte.[12][16]

Protocol 1: Chiral Gas Chromatography (GC) Method

This protocol outlines a typical approach for the analysis of a volatile chiral compound or one that can be readily derivatized.

  • Sample Preparation & Derivatization (if necessary):

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

    • If the analyte is not volatile, a derivatization step is required. For example, for a compound with a hydroxyl or amine group, acylation with an agent like trifluoroacetic anhydride (TFAA) can be performed to increase volatility.[1][17]

      • To a solution of the analyte, add an excess of the derivatizing agent and a catalyst if needed.

      • After the reaction is complete, quench the reaction and extract the derivatized analyte.

      • Dry the organic extract and adjust the concentration for GC analysis.

  • GC System and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A chiral capillary column (e.g., a cyclodextrin-based CSP like Rt-βDEXsm).[8]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is often employed to ensure good separation and peak shape. For example, start at 60 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.[8]

    • Detector Temperature: Typically 250 °C for FID.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times (confirmed with reference standards if available).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric purity or enantiomeric excess (ee) using the following formula:

      • % Enantiomeric Purity of Major Enantiomer = [Area of Major Enantiomer / (Area of Major Enantiomer + Area of Minor Enantiomer)] * 100

      • % Enantiomeric Excess (ee) = |(% Major Enantiomer) - (% Minor Enantiomer)|[9]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general procedure for enantiomeric separation using a chiral stationary phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV-Vis or Mass Spectrometric (MS) detector.

    • Column: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Daicel CHIRALPAK® series).[9]

    • Mobile Phase: A mixture of organic solvents (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed-phase). The exact composition must be optimized for the specific separation.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled, often near ambient (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte absorbs, or MS for higher sensitivity and specificity.[15]

  • Data Analysis:

    • Identify and integrate the peaks for the two enantiomers.

    • Calculate the enantiomeric purity or enantiomeric excess as described in the GC protocol.

Data Presentation: A Comparative Example

To illustrate the cross-validation of GC and HPLC results, consider the hypothetical analysis of a chiral compound, "Compound X". The following table presents a summary of the quantitative data that would be generated.

ParameterChiral GC ResultChiral HPLC ResultAcceptance Criteria
Retention Time (R-enantiomer) 10.2 min8.5 min-
Retention Time (S-enantiomer) 11.5 min9.8 min-
Resolution (Rs) 2.11.9> 1.5
Enantiomeric Purity (R-enantiomer) 99.5%99.6%Difference < 0.5%
Limit of Detection (LOD) for S-enantiomer 0.01%0.02%-
Limit of Quantitation (LOQ) for S-enantiomer 0.03%0.05%-
Precision (%RSD, n=6) 0.3%0.4%< 2.0%
Accuracy (% Recovery) 99.2%100.5%98.0% - 102.0%

This table provides a clear and direct comparison of the performance of the two methods, demonstrating their concordance in determining the enantiomeric purity of Compound X.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Cross-Validation

The following diagram illustrates the general workflow for the cross-validation of GC and HPLC methods for enantiomeric purity analysis.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Cross-Validation GC_Method_Dev GC Method Development (Column, Temp Program) GC_Validation GC Method Validation (Specificity, Linearity, LOD/LOQ, Precision, Accuracy) GC_Method_Dev->GC_Validation HPLC_Method_Dev HPLC Method Development (Column, Mobile Phase) HPLC_Validation HPLC Method Validation (Specificity, Linearity, LOD/LOQ, Precision, Accuracy) HPLC_Method_Dev->HPLC_Validation Sample_Prep Sample Preparation GC_Analysis Analysis by Chiral GC Sample_Prep->GC_Analysis HPLC_Analysis Analysis by Chiral HPLC Sample_Prep->HPLC_Analysis Data_Comparison Comparison of Results (Enantiomeric Purity, Impurity Profile) GC_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison Report Final Report Data_Comparison->Report Analyte Chiral Analyte Analyte->GC_Method_Dev Analyte->HPLC_Method_Dev

Cross-validation workflow for GC and HPLC.

Logical Relationship in Cross-Validation

The decision-making process for selecting and cross-validating an analytical method for enantiomeric purity is outlined in the diagram below.

G Start Start: Determine Enantiomeric Purity Volatility Analyte Volatile & Thermally Stable? Start->Volatility Primary_GC Primary Method: Chiral GC Volatility->Primary_GC Yes Primary_HPLC Primary Method: Chiral HPLC Volatility->Primary_HPLC No Orthogonal_Method Select Orthogonal Method for Cross-Validation Primary_GC->Orthogonal_Method Primary_HPLC->Orthogonal_Method GC_as_Orthogonal Use Chiral GC Orthogonal_Method->GC_as_Orthogonal Primary is HPLC HPLC_as_Orthogonal Use Chiral HPLC Orthogonal_Method->HPLC_as_Orthogonal Primary is GC Compare_Results Compare Results from Both Methods GC_as_Orthogonal->Compare_Results HPLC_as_Orthogonal->Compare_Results Results_Concordant Results Concordant? Compare_Results->Results_Concordant Investigate Investigate Discrepancy (Method bias, Sample stability) Results_Concordant->Investigate No Final_Report Final Report with Validated Purity Value Results_Concordant->Final_Report Yes Investigate->Compare_Results

Logical flow for method selection and validation.

References

A Comparative Benchmarking of Synthetic Routes to (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. (R)-(-)-2-Pentanol is a valuable chiral intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide provides a comparative analysis of three prominent synthetic routes to this compound: biocatalytic kinetic resolution, asymmetric hydrogenation, and Grignard reaction with a chiral auxiliary. The performance of each route is evaluated based on key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions, supported by detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. The following table summarizes the quantitative performance of the three benchmarked methods.

Parameter Biocatalytic Kinetic Resolution Asymmetric Hydrogenation Grignard Reaction with Chiral Auxiliary
Starting Material Racemic 2-pentanol2-pentanonePropanal
Key Reagent/Catalyst Lipase (e.g., Candida antarctica lipase B)Ru-BINAP catalystIsopropylmagnesium chloride, (-)-sparteine
Yield (%) ~45% (theoretical max. 50%)>95%~60-70%
Enantiomeric Excess (%) >99%>98%~90-95%
Reaction Temperature (°C) 30 - 4525 - 50-78 to 0
Reaction Time (h) 24 - 7212 - 244 - 8
Key Advantages High enantioselectivity, mild conditions, environmentally friendly.High yield and enantioselectivity, applicable to a wide range of ketones.Utilizes readily available starting materials.
Key Disadvantages Theoretical maximum yield of 50%, requires separation of unreacted enantiomer.Requires specialized and often expensive chiral catalysts and high-pressure equipment.Stoichiometric use of chiral auxiliary, cryogenic temperatures required.

Experimental Protocols

Detailed methodologies for the three benchmarked synthetic routes are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired outcomes.

Biocatalytic Kinetic Resolution of Racemic 2-Pentanol

This method utilizes a lipase to selectively acylate the (S)-enantiomer of 2-pentanol, allowing for the separation of the unreacted (R)-enantiomer.

Materials:

  • Racemic 2-pentanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 2-pentanol (1.0 g, 11.3 mmol) in anhydrous hexane (50 mL), add immobilized Candida antarctica lipase B (0.5 g).

  • Add vinyl acetate (1.2 g, 13.9 mmol) to the mixture.

  • The reaction mixture is stirred at 45°C and monitored by chiral gas chromatography (GC).

  • Upon reaching approximately 50% conversion (typically 48 hours), the reaction is quenched by filtering off the enzyme.

  • The filtrate is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting mixture of this compound and (S)-2-pentyl acetate is separated by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Asymmetric Hydrogenation of 2-Pentanone

This route employs a chiral ruthenium-BINAP catalyst to directly hydrogenate 2-pentanone to this compound with high enantioselectivity.[2][3]

Materials:

  • 2-pentanone

  • (R)-RuCl[(p-cymene)]-BINAP catalyst

  • Isopropanol (anhydrous)

  • Potassium hydroxide

  • Hydrogen gas (high pressure)

  • Anhydrous magnesium sulfate

Procedure:

  • A high-pressure autoclave is charged with 2-pentanone (1.0 g, 11.6 mmol), (R)-RuCl[(p-cymene)]-BINAP catalyst (25 mg, 0.023 mmol), and a solution of potassium hydroxide (10 mg) in anhydrous isopropanol (20 mL).

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.

  • The reaction mixture is stirred at 30°C for 18 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (30 mL) and washed with water (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by distillation to yield this compound.

Grignard Reaction of Propanal with a Chiral Auxiliary

This method involves the enantioselective addition of a Grignard reagent to propanal in the presence of a chiral ligand, (-)-sparteine.[4][5]

Materials:

  • Propanal

  • Isopropylmagnesium chloride (2.0 M in THF)

  • (-)-Sparteine

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (-)-sparteine (1.1 g, 4.7 mmol) in anhydrous diethyl ether (20 mL) at -78°C under a nitrogen atmosphere, add isopropylmagnesium chloride (2.2 mL of 2.0 M solution in THF, 4.4 mmol) dropwise.

  • The mixture is stirred at -78°C for 30 minutes.

  • Propanal (0.2 g, 3.4 mmol) is added dropwise, and the reaction is stirred for an additional 4 hours at -78°C.

  • The reaction is quenched by the addition of saturated ammonium chloride solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to give this compound.

Logical Workflow for Route Selection

The process of selecting the most appropriate synthetic route can be visualized as a decision-making workflow. Key considerations at each stage will guide the researcher towards the optimal choice for their specific needs.

A Define Project Requirements B Scale of Synthesis Required Enantiopurity (ee%) Cost Constraints Equipment Availability A->B Specify C Evaluate Synthetic Routes B->C Input for D Biocatalytic Resolution Asymmetric Hydrogenation Chiral Auxiliary Grignard C->D Compare E High ee% Required (>98%)? D->E Initial Screening F Large Scale (> kg)? E->F Yes J Chiral Auxiliary Route E->J No G High Pressure Equipment Available? F->G Yes H Biocatalytic Route F->H No G->H No I Asymmetric Hydrogenation G->I Yes K Re-evaluate Requirements or Consider Alternative Routes J->K

References

Safety Operating Guide

Proper Disposal of (R)-(-)-2-Pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-(-)-2-Pentanol, a flammable liquid commonly used in research and development.

This compound is classified as a flammable liquid and is harmful if inhaled, capable of causing respiratory irritation.[1][2][3] Adherence to strict disposal protocols is crucial to mitigate risks of fire, explosion, and environmental contamination. Under no circumstances should this compound be disposed of down the sink or drain, as this can violate local regulations and harm the environment.[4][5][6]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][7]

  • Hand Protection: Use chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of splashes, an apron and additional protective clothing may be necessary.[1][8]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator.[1][2]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Use non-sparking tools.[1][2]

Quantitative Data Summary

For quick reference, the key physical and safety properties of 2-Pentanol are summarized in the table below.

PropertyValue
GHS Classification Flammable Liquid (Category 3), Acute Toxicity, Inhalation (Category 4), Specific target organ toxicity - single exposure (Category 3), Respiratory system
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Flash Point 34°C (93.2°F) (closed cup)
Flammable Limits Lower: 1.2%, Upper: 9%
Auto-ignition Temperature 343°C (649.4°F)

Data sourced from multiple safety data sheets.[2][3][9]

Step-by-Step Disposal Protocol

This protocol outlines the process from the generation of this compound waste to its final disposal by a licensed contractor.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4][7]

  • Collect the waste in a designated, properly labeled container. The container should be made of a material compatible with flammable liquids.[4][10]

2. Container Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][5]

  • Keep the container tightly sealed when not in use to prevent evaporation and the release of flammable vapors.[2][4]

  • Store the waste container in a designated satellite accumulation area that is a well-ventilated, cool, and dry location, away from ignition sources and incompatible chemicals.[1][4]

3. Spill Management:

  • In the event of a spill, immediately remove all ignition sources.[7][8]

  • Ventilate the area.

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[7][11]

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[7]

  • Do not let the product enter drains.[2][7]

4. Final Disposal:

  • The primary and approved method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][7]

  • The recommended disposal technique is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • All federal, state, and local environmental regulations must be strictly followed.[7]

  • Contaminated packaging should be disposed of as unused product.[2][7]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and compliance at each step of the process.

G Disposal Workflow for this compound A Waste Generation (this compound) B Segregate Waste (Avoid Incompatibles) A->B C Collect in Designated Labeled Container B->C D Store in Satellite Accumulation Area C->D E Licensed Waste Disposal Contractor D->E F Transport to Treatment Facility E->F G Incineration with Afterburner and Scrubber F->G H Final Compliant Disposal G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for (R)-(-)-2-Pentanol, a flammable and irritant liquid. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound is classified as a flammable liquid and vapor that can be harmful if inhaled and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat and open flames.[1][4]

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable liquidsCategory 3WarningH226: Flammable liquid and vapour.[1][3]
Acute toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[1][3]
Specific target organ toxicity — single exposureCategory 3, Respiratory systemWarningH335: May cause respiratory irritation.[1][3][5]
Skin irritationCategory 2WarningH315: Causes skin irritation.
Eye irritationCategory 2AWarningH319: Causes serious eye irritation.
Physical and Chemical Properties
PropertyValue
CAS Number31087-44-2
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol [6]
AppearanceClear, colorless liquid[7]
OdorDisagreeable, characteristic odor[7]
Boiling Point118 - 119 °C (244.4 - 246.2 °F)[5]
Melting Point-73 °C (-99.4 °F)
Flash Point33 - 34 °C (91.4 - 93.2 °F)[3][8]
Density0.812 g/cm³ at 25 °C[9]
Vapor Density3.04 (Air = 1)[1][8]
Solubility in Water44.6 mg/mL at 25 °C[7]
Autoignition Temperature330 - 343 °C (626 - 649.4 °F)[7][8]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is utilized.

PPE TypeSpecifications
Eye and Face Protection Safety glasses with side-shields or a face shield are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][6]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. A complete suit protecting against chemicals and flame-retardant antistatic protective clothing may be necessary depending on the scale of work.[1][6]
Respiratory Protection If a risk assessment indicates the need for respiratory protection, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied-air respirator is recommended.[1][9]

Handling and Storage Procedures

Proper handling and storage are critical to minimize risks associated with this compound.

Operational Plan:
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4] Use only non-sparking tools and take precautionary measures against static discharge.[1][10] Ground/bond container and receiving equipment.[1][10]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[1][6]

  • Spills: In case of a spill, remove all ignition sources and evacuate the area.[1][9] Absorb the spill with an inert, non-combustible material such as sand or earth and place it in a suitable container for disposal.[4][9]

Storage Plan:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

  • Keep containers upright to prevent leakage.[9]

  • Store locked up.[1][4]

  • This compound may form explosive peroxides. It is recommended to test for peroxide formation before distillation or evaporation and to either test for peroxides or discard the chemical after one year.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

  • Waste Characterization: Unused this compound is considered hazardous waste due to its flammability.

  • Container Management: Do not mix with other waste.[9] Leave the chemical in its original container.[9] Uncleaned containers should be handled as the product itself.[9]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Do not dispose of it in drains or the environment.[1][7]

Experimental Protocol: General Laboratory Use

The following is a general protocol for the use of this compound in a laboratory setting. This should be adapted based on the specific experimental requirements.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of ignition sources.

    • Assemble all necessary glassware and equipment. Ensure all equipment is clean, dry, and free of contaminants.

    • Don the appropriate PPE as outlined above.

  • Dispensing:

    • Use a properly calibrated pipette or graduated cylinder to measure the required volume of this compound.

    • Perform all transfers within the fume hood.

    • Keep the container tightly closed when not in use.

  • Reaction:

    • If the reaction is to be heated, use a heating mantle with a temperature controller and a stir bar for even heating. Avoid open flames.

    • Monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully, if necessary.

    • Perform any extractions or purifications within the fume hood.

  • Waste Collection:

    • Collect all this compound-containing waste in a designated, properly labeled hazardous waste container.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area B->C D Dispense and Use Chemical C->D Proceed with caution E Monitor Experiment D->E F Collect Chemical Waste E->F G Clean Work Area F->G H Remove and Dispose of PPE G->H I Wash Hands H->I J Store Waste in Labeled Container I->J K Arrange for Licensed Disposal J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.